molecular formula C7H14O2 B1220292 Ethyl trimethylacetate CAS No. 3938-95-2

Ethyl trimethylacetate

Cat. No.: B1220292
CAS No.: 3938-95-2
M. Wt: 130.18 g/mol
InChI Key: HHEIMYAXCOIQCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl trimethylacetate undergoes condensation with acetophenone catalyzed by phosphazene base to yield β -trimethylsilyloxy ester. NCI(F− ) and NCI(NH2− ) mass spectra of a series of ethyl trimethylacetates have been studied.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-5-9-6(8)7(2,3)4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHEIMYAXCOIQCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4049294
Record name Ethylpivalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4049294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3938-95-2
Record name Ethyl pivalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3938-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl pivalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003938952
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl pivalate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17494
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propanoic acid, 2,2-dimethyl-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethylpivalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4049294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl pivalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.383
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL PIVALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/738S62LZWY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of Ethyl Trimethylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl trimethylacetate, also known as ethyl pivalate (B1233124) or ethyl 2,2-dimethylpropanoate, is an ester recognized for its characteristic fruity odor. It serves as a valuable building block in organic synthesis, finding applications as a solvent and an intermediate in the production of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and key safety information for laboratory handling.

Chemical and Physical Properties

This compound is a clear, colorless liquid. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₁₄O₂
Molecular Weight 130.18 g/mol
CAS Number 3938-95-2
Appearance Clear, colorless liquid
Odor Fruity
Density 0.856 g/mL at 25 °C
Boiling Point 118 °C
Refractive Index (n20/D) 1.391
Flash Point 15 °C (59 °F) - closed cup
InChI InChI=1S/C7H14O2/c1-5-9-6(8)7(2,3)4/h5H2,1-4H3
InChIKey HHEIMYAXCOIQCJ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(C)(C)C

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The characteristic spectral data are summarized in the following sections.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound shows three distinct signals corresponding to the different proton environments in the molecule.

Table 2: ¹H NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)AssignmentReference(s)
4.11Quartet2H7.1-O-CH₂ -CH₃
1.25Triplet3H7.1-O-CH₂-CH₃
1.20Singlet9H--C(CH₃ )₃
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 3: ¹³C NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ, ppm)AssignmentReference(s)
178.5C =O (Ester carbonyl)
60.2-O-CH₂ -CH₃
38.7-C (CH₃)₃
27.2-C(CH₃ )₃
14.3-O-CH₂-CH₃
Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in characteristic fragmentation patterns that can be used for its identification.

Table 4: Major Fragments in the Mass Spectrum of this compound

m/zRelative IntensityProposed FragmentReference(s)
57100% (Base Peak)[C(CH₃)₃]⁺ (tert-butyl cation)
41~29%[C₃H₅]⁺
29~23%[CH₃CH₂]⁺ (ethyl cation)
87-[M - C₂H₅]⁺
102-[M - C₂H₄]⁺ (McLafferty rearrangement)
130-[M]⁺ (Molecular ion)

The base peak at m/z 57 corresponds to the highly stable tert-butyl cation, formed by the cleavage of the ester bond.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for its functional groups.

Table 5: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrationFunctional GroupReference(s)
~1735StrongC=O StretchEster
2975 - 2845Medium to StrongC-H StretchAlkyl
~1240StrongC-O StretchEster

The strong absorption band around 1735 cm⁻¹ is indicative of the ester carbonyl group.

Synthesis

The most common method for the synthesis of this compound is the Fischer esterification of trimethylacetic acid (pivalic acid) with ethanol, using a strong acid catalyst such as sulfuric acid.

Fischer Esterification Mechanism

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction. The mechanism involves the following key steps:

  • Protonation of the carbonyl oxygen: The carboxylic acid is protonated by the acid catalyst, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic attack by the alcohol: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon.

  • Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water.

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

Fischer_Esterification Fischer Esterification Mechanism for this compound Synthesis cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products Trimethylacetic_Acid Trimethylacetic Acid ((CH₃)₃CCOOH) Protonated_Acid Protonated Carboxylic Acid Trimethylacetic_Acid->Protonated_Acid Protonation Ethanol Ethanol (CH₃CH₂OH) Tetrahedral_Intermediate1 Tetrahedral Intermediate H_plus H⁺ (Acid Catalyst) Protonated_Acid->Tetrahedral_Intermediate1 Nucleophilic Attack by Ethanol Protonated_Intermediate Protonated Tetrahedral Intermediate Tetrahedral_Intermediate1->Protonated_Intermediate Proton Transfer Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester Elimination of Water Water Water (H₂O) Protonated_Intermediate->Water Ethyl_Trimethylacetate This compound ((CH₃)₃CCOOCH₂CH₃) Protonated_Ester->Ethyl_Trimethylacetate Deprotonation H_plus_regen H⁺ (Catalyst Regenerated) Protonated_Ester->H_plus_regen Experimental_Workflow General Experimental Workflow for this compound cluster_characterization Analytical Techniques Start Start Synthesis Synthesis (Fischer Esterification) Start->Synthesis Workup Aqueous Workup (Neutralization and Extraction) Synthesis->Workup Drying Drying of Organic Layer Workup->Drying Purification Purification (Distillation) Drying->Purification Characterization Characterization Purification->Characterization End Pure this compound Characterization->End NMR NMR Spectroscopy (¹H and ¹³C) Characterization->NMR GCMS GC-MS Analysis Characterization->GCMS IR IR Spectroscopy Characterization->IR

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl Trimethylacetate (CAS 3938-95-2)

This compound, also known by its synonyms Ethyl pivalate (B1233124) and Ethyl 2,2-dimethylpropanoate, is an ester recognized for its distinct fruity odor and significant applications in organic synthesis and various industries.[1][2] Its unique molecular architecture, featuring a sterically hindered tert-butyl group, imparts specific chemical properties that make it a valuable intermediate in the production of pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of its technical specifications, synthesis protocols, applications, and safety information.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are critical for its application in experimental design, chemical synthesis, and formulation development.

PropertyValueReferences
CAS Number 3938-95-2[2][3]
Molecular Formula C₇H₁₄O₂[1][2][4]
Molecular Weight 130.18 g/mol [1][3][5]
Appearance Clear, colorless liquid[1][2][6]
Boiling Point 118 °C (lit.)[4][7]
Density 0.856 g/mL at 25 °C (lit.)[4][7]
Refractive Index (n20/D) 1.391 (lit.)[7]
Flash Point 15 °C (59 °F) - closed cup[8]
Solubility Insoluble in water; Soluble in organic solvents like ethanol (B145695) and ether.[2]
InChI Key HHEIMYAXCOIQCJ-UHFFFAOYSA-N[3][5]
Canonical SMILES CCOC(=O)C(C)(C)C[2][3]

Synthesis and Purification

The most prevalent method for synthesizing this compound is the Fischer esterification of trimethylacetic acid (pivalic acid) with ethanol, using an acid catalyst like sulfuric acid.[1] Alternative methods include transesterification and other condensation reactions.[1]

Experimental Protocol: Synthesis via Fischer Esterification

This protocol details the laboratory-scale synthesis of this compound.

  • Reagent Preparation: In a round-bottom flask, combine trimethylacetic acid (1.0 equivalent) and absolute ethanol (2.0-3.0 equivalents).

  • Catalyst Addition: While cooling the flask in an ice bath, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Reflux: Add boiling chips and assemble a reflux condenser. Heat the mixture to a moderate boil and maintain reflux for several hours. The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup & Neutralization: After cooling, transfer the mixture to a separatory funnel. Wash the mixture sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying and Purification: Dry the separated organic layer over an anhydrous drying agent such as anhydrous sodium sulfate. Filter to remove the drying agent. The crude product is then purified by fractional distillation, collecting the fraction boiling at approximately 118 °C.

G cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Trimethylacetic Acid Ethanol Sulfuric Acid (cat.) reflux Reflux reagents->reflux wash Wash with: 1. H₂O 2. NaHCO₃ (aq) 3. Brine reflux->wash dry Dry (Na₂SO₄) wash->dry filter Filter dry->filter distill Fractional Distillation filter->distill product product distill->product Pure Product

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

While specific spectra require experimental acquisition, the expected spectroscopic data for this compound are as follows:

  • ¹H NMR: The spectrum is expected to show three distinct signals: a triplet around 1.2 ppm (3H, -CH₂CH₃ ), a singlet around 1.2 ppm (9H, -C(CH₃ )₃), and a quartet around 4.1 ppm (2H, -CH₂ CH₃). The singlet for the nine tert-butyl protons will be a prominent feature.

  • ¹³C NMR: Key signals would include those for the carbonyl carbon (C=O), the quaternary carbon and methyl carbons of the tert-butyl group, and the methylene (B1212753) and methyl carbons of the ethyl group.

  • IR Spectroscopy: A strong, characteristic absorption band for the ester C=O stretch is expected around 1730-1740 cm⁻¹.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak (M⁺) at m/z = 130. Common fragmentation patterns for esters would also be observed.[8]

Applications in Research and Drug Development

This compound serves as a crucial building block and intermediate in organic chemistry.[1] Its applications are particularly relevant to the pharmaceutical industry.

  • Chemical Intermediate: It is a precursor in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.[1][2]

  • Protecting Group Chemistry: The pivaloyl group, derived from the trimethylacetate structure, is frequently used as a protecting group for alcohols and amines in multi-step syntheses due to its steric bulk and stability.

  • Prodrug Development: Pivaloate esters are often employed in prodrug strategies. An active pharmaceutical ingredient (API) is chemically modified to a pivaloate ester, which can improve oral bioavailability. In the body, metabolic enzymes cleave the ester to release the active drug.

  • Solvent: Due to its favorable properties, it can be used as a solvent in certain chemical processes and formulations.[1][2]

G cluster_synthesis Synthetic Chemistry cluster_pharma Drug Development ETA This compound (Building Block) PG Pivaloyl Group Source (Protecting Group) ETA->PG Intermediate Pharmaceutical Intermediate ETA->Intermediate Prodrug Prodrug Moiety (e.g., Pivaloyloxymethyl) PG->Prodrug Protects API API Active Pharmaceutical Ingredient (API) Prodrug->API Metabolic Cleavage (in vivo)

Caption: Role of this compound in synthesis and drug development pathways.

Reactivity and Stability

This compound is stable under normal temperatures and pressures.[2][6] The bulky tert-butyl group provides significant steric hindrance around the carbonyl center, which influences its reactivity compared to less substituted esters.

  • Incompatibilities: It is incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[6][9]

  • Hazardous Decomposition: Under fire conditions, it can decompose to form carbon monoxide and carbon dioxide.[6][9]

  • Hydrolysis: The ester linkage can be hydrolyzed back to trimethylacetic acid and ethanol under acidic or basic conditions.

Safety and Handling

This compound is a highly flammable liquid and vapor.[2][8]

  • Handling: Handle in a well-ventilated area, using spark-proof tools and explosion-proof equipment.[6][10] Keep away from heat, sparks, open flames, and other ignition sources.[2][10] Personal Protective Equipment (PPE), including chemical splash goggles, appropriate gloves, and protective clothing, is required.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place designated as a flammables area.[2][6]

  • First Aid: In case of eye or skin contact, flush with plenty of water for at least 15 minutes.[6] If inhaled, move to fresh air.[6] Seek medical attention if irritation or other symptoms persist.[6][10]

References

What is ethyl pivalate?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl Pivalate (B1233124) for Researchers and Drug Development Professionals

Introduction

Ethyl pivalate, also known as ethyl 2,2-dimethylpropanoate, is a carboxylic acid ester characterized by a sterically hindered tert-butyl group adjacent to the ester functionality. This structural feature imparts significant chemical stability and unique properties, making it a valuable compound in various chemical and pharmaceutical applications. It is a colorless liquid with a characteristic fruity odor.[1] This guide provides a comprehensive overview of ethyl pivalate, including its physicochemical properties, synthesis, spectral data, applications in research and drug development, and safety and handling protocols.

Physicochemical and Spectroscopic Data

The unique chemical structure of ethyl pivalate gives rise to its specific physical and spectroscopic characteristics. These properties are crucial for its application in synthesis and as a solvent.

Physical Properties

The physical properties of ethyl pivalate are summarized in the table below, providing a quick reference for experimental planning.

PropertyValueReference
Molecular FormulaC7H14O2[2][3]
Molar Mass130.18 g/mol [2]
Density0.856 g/mL at 25 °C[2]
Melting Point-90 °C[2]
Boiling Point118 °C[2]
Flash Point15 °C (59 °F)[4]
Vapor Pressure17 mmHg at 25 °C[2][5]
Refractive Indexn20/D 1.391[2]
SolubilitySoluble in alcohol; Water solubility: 1152 mg/L at 25 °C (estimated)[1][4]
logP2.059 (estimated)[4]
Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of ethyl pivalate.

Spectrum TypeKey FeaturesReference
¹H NMR (CDCl₃) δ (ppm): 4.11 (q, 2H), 1.25 (t, 3H), 1.20 (s, 9H)[6]
¹³C NMR (CDCl₃) δ (ppm): 178.5, 60.1, 38.6, 27.2, 14.3[7]
IR (Infrared) Key peaks corresponding to C=O stretching of the ester and C-H stretching of the alkyl groups.[8][9]
Mass Spec (MS) Major fragments at m/z 57, 41, 29, 56.[8]

Synthesis of Ethyl Pivalate

Ethyl pivalate is typically synthesized via the Fischer esterification of pivalic acid (2,2-dimethylpropanoic acid) with ethanol (B145695) in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

This protocol describes the synthesis of ethyl pivalate from pivalic acid and ethanol.[10]

Materials:

  • Pivalic acid (neopentanoic acid)

  • Absolute ethanol

  • Concentrated sulfuric acid

  • 10% Sodium carbonate solution

  • Magnesium sulfate

Procedure:

  • In a flask equipped with a heating mantle and a reflux condenser, add 306 g of pivalic acid to 1035 mL of absolute ethanol.

  • Slowly add 65 mL of concentrated sulfuric acid to the mixture.

  • Heat the mixture under reflux for three hours.

  • After cooling, extract the hot mixture with 4 liters of a 10% sodium carbonate solution to neutralize the acidic components.

  • Collect the separated organic layer and dry it overnight with magnesium sulfate.

  • Filter the mixture to remove the drying agent.

  • Purify the crude product by distillation at atmospheric pressure.

  • Initially, apply low heat to collect a fraction at approximately 73 °C, which consists mainly of ethanol.

  • Increase the heat to collect the second fraction, which is pure ethyl pivalate, at a temperature range of 108-111 °C.

  • The purified ethyl pivalate can be further dried over magnesium sulfate.

Yield: Approximately 77%.[10]

Synthesis Workflow Diagram

G Synthesis Workflow of Ethyl Pivalate cluster_reactants Reactants cluster_process Process cluster_products Products pivalic_acid Pivalic Acid reflux Reflux (3 hours) pivalic_acid->reflux ethanol Ethanol ethanol->reflux sulfuric_acid H₂SO₄ (catalyst) sulfuric_acid->reflux extraction Extraction (10% Na₂CO₃ solution) reflux->extraction drying Drying (MgSO₄) extraction->drying distillation Fractional Distillation drying->distillation ethyl_pivalate Pure Ethyl Pivalate distillation->ethyl_pivalate byproducts Ethanol, Water, Salts distillation->byproducts

Caption: A flowchart illustrating the synthesis of ethyl pivalate via Fischer esterification.

Applications in Research and Drug Development

Ethyl pivalate serves as a versatile building block and solvent in organic synthesis, including in the pharmaceutical industry.

Role as a Protecting Group

The pivaloyl (Piv) group, often introduced via reagents like pivaloyl chloride or pivalic anhydride, is a robust protecting group for alcohols and amines. The steric hindrance provided by the tert-butyl group makes it stable to a wide range of reaction conditions. While ethyl pivalate itself is not the direct reagent for protection, its synthesis and the stability of the pivaloyl ester bond are of significant interest in the strategic design of complex molecules, including active pharmaceutical ingredients (APIs).

Intermediate in Organic Synthesis

Ethyl pivalate is utilized as an intermediate in the synthesis of more complex molecules. Its applications include its use in the production of pharmaceuticals, agrochemicals, and fragrances. For instance, it can be a precursor in the synthesis of ketones, amides, and other esters through various organic reactions.

Non-Reactive Solvent

Due to its high stability and low reactivity, ethyl pivalate is suitable as a solvent for reactions that require inert conditions. Its favorable volatility and solubility properties also make it useful in certain formulations.

Logical Relationship of Properties to Applications

G Relationship between Properties and Applications of Ethyl Pivalate cluster_properties Chemical Properties cluster_applications Applications steric_hindrance Steric Hindrance protecting_group Pivaloyl Protecting Group Chemistry steric_hindrance->protecting_group imparts stability ester_group Ester Functional Group intermediate Synthetic Intermediate (Pharmaceuticals, Agrochemicals) ester_group->intermediate allows for further transformation low_reactivity High Stability & Low Reactivity solvent Inert Solvent low_reactivity->solvent enables use in sensitive reactions

Caption: Logical connections between the chemical properties of ethyl pivalate and its primary applications.

Safety and Handling

Proper handling and storage of ethyl pivalate are crucial to ensure laboratory safety.

Hazard Identification
  • Flammability: Ethyl pivalate is a flammable liquid and vapor.[4][11] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[11]

  • Health Hazards: May cause irritation to the skin, eyes, and respiratory tract.[11] The toxicological properties have not been fully investigated.[11]

Handling and Storage
  • Handling: Use in a well-ventilated area.[2] Employ spark-proof tools and explosion-proof equipment.[11] Avoid contact with skin, eyes, and clothing.[12]

  • Storage: Store in a cool, dry, well-ventilated place away from sources of ignition.[2][11] Keep containers tightly closed.[11] Store in a flammables-designated area.[11]

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles.[11]

  • Skin Protection: Wear appropriate protective gloves and a chemical apron.[11]

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH or European Standard EN 149 approved respirator.[11]

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[11]

  • Skin Contact: Remove contaminated clothing and flush skin with plenty of soap and water for at least 15 minutes. Seek medical aid if irritation develops.[11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[11]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek medical attention.[11]

Conclusion

Ethyl pivalate is a valuable compound for researchers and professionals in drug development and other chemical industries. Its unique combination of steric hindrance and ester functionality provides it with a stable yet synthetically useful profile. A thorough understanding of its properties, synthesis, and safety precautions is essential for its effective and safe utilization in a laboratory or industrial setting.

References

An In-depth Technical Guide to Ethyl 2,2-dimethylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,2-dimethylpropanoate, also known as ethyl pivalate (B1233124), is an organic compound classified as a carboxylate ester.[1][2][3] It is derived from 2,2-dimethylpropanoic acid (pivalic acid) and ethanol (B145695). This sterically hindered ester is a colorless liquid with a characteristic fruity odor.[1][2] Its unique structural features and chemical properties make it a subject of interest in various scientific and industrial fields, including organic synthesis, materials science, and potentially as a scaffold in drug design due to its metabolic stability. This guide provides a comprehensive overview of its structure, properties, synthesis, and characterization.

Molecular Structure and Properties

The molecular structure of ethyl 2,2-dimethylpropanoate is characterized by a central quaternary carbon atom bonded to three methyl groups and a carbonyl group. This tert-butyl group imparts significant steric hindrance around the ester functionality.

Chemical Identifiers

Identifier Value
IUPAC Name ethyl 2,2-dimethylpropanoate[4]
Synonyms Ethyl pivalate, Ethyl trimethylacetate[1][4]
CAS Number 3938-95-2[1][4]
Molecular Formula C₇H₁₄O₂[1][4]
Molecular Weight 130.18 g/mol [1][4]
SMILES CCOC(=O)C(C)(C)C[4]

| InChI | InChI=1S/C7H14O2/c1-5-9-6(8)7(2,3)4/h5H2,1-4H3[4] |

Physicochemical Properties

Property Value Reference
Boiling Point 118 °C [2]
Melting Point -90 °C [2]
Density 0.856 g/mL at 25 °C [2]
Refractive Index (n²⁰/D) 1.391 [2]
Flash Point 15 °C (59 °F) [2]

| Solubility | Soluble in ethanol |[1] |

Molecular Structure Diagram

Caption: 2D structure of ethyl 2,2-dimethylpropanoate.

Synthesis

The most common and industrially viable method for the synthesis of ethyl 2,2-dimethylpropanoate is the Fischer esterification of 2,2-dimethylpropanoic acid (pivalic acid) with ethanol in the presence of an acid catalyst.[5]

Fischer Esterification Mechanism

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction. The overall transformation is the conversion of a carboxylic acid and an alcohol to an ester and water.

fischer_esterification cluster_reactants Reactants cluster_process Reaction Process cluster_products Products pivalic_acid Pivalic Acid protonation Protonation of Carbonyl Oxygen pivalic_acid->protonation ethanol Ethanol nucleophilic_attack Nucleophilic Attack by Ethanol ethanol->nucleophilic_attack acid_catalyst Acid Catalyst (e.g., H₂SO₄) acid_catalyst->protonation protonation->nucleophilic_attack proton_transfer Proton Transfer nucleophilic_attack->proton_transfer elimination Elimination of Water proton_transfer->elimination deprotonation Deprotonation elimination->deprotonation water Water elimination->water ethyl_pivalate Ethyl 2,2-dimethylpropanoate deprotonation->ethyl_pivalate catalyst_regen Regenerated Acid Catalyst deprotonation->catalyst_regen

Caption: Fischer esterification workflow for ethyl 2,2-dimethylpropanoate synthesis.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of ethyl 2,2-dimethylpropanoate via Fischer esterification.

Materials:

  • 2,2-dimethylpropanoic acid (pivalic acid)

  • Absolute ethanol

  • Concentrated sulfuric acid (catalyst)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Boiling chips

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2,2-dimethylpropanoic acid and an excess of absolute ethanol (typically a 3 to 5-fold molar excess). Add a few boiling chips.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while swirling.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 2-4 hours to ensure completion.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and add diethyl ether to dilute the solution.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

    • Remove the diethyl ether and excess ethanol by rotary evaporation.

  • Purification:

    • Purify the crude product by fractional distillation to obtain pure ethyl 2,2-dimethylpropanoate. The fraction boiling at approximately 118 °C should be collected.[2]

Spectroscopic Characterization

The structure and purity of the synthesized ethyl 2,2-dimethylpropanoate can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The ¹H NMR spectrum of ethyl 2,2-dimethylpropanoate is expected to show three distinct signals corresponding to the three different proton environments.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.2s9H(CH₃)₃C-
~1.25t3H-O-CH₂-CH₃
~4.1q2H-O-CH₂ -CH₃

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and spectrometer frequency. The triplet and quartet are due to spin-spin coupling between the ethyl protons.

¹³C NMR: The ¹³C NMR spectrum will show four signals corresponding to the four unique carbon environments.

Chemical Shift (δ, ppm)Carbon TypeAssignment
~14Primary-O-CH₂-C H₃
~27Primary(C H₃)₃C-
~38Quaternary(CH₃)₃C -
~60Secondary-O-C H₂-CH₃
~178QuaternaryC =O

Note: These are typical chemical shift ranges for the respective functional groups.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~1735StrongC=O stretch (ester)
~1150-1250StrongC-O stretch (ester)
~2870-2970StrongC-H stretch (alkane)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/zRelative IntensityAssignment
130Low[M]⁺ (Molecular ion)
115Moderate[M - CH₃]⁺
101Moderate[M - C₂H₅]⁺
85High[M - OC₂H₅]⁺
57Very High[(CH₃)₃C]⁺ (tert-butyl cation, base peak)

Applications and Relevance in Drug Development

While ethyl 2,2-dimethylpropanoate itself is not a therapeutic agent, its structural motif, the pivaloyl group, is of significant interest in drug development. The steric bulk of the tert-butyl group can confer several advantageous properties to a drug molecule:

  • Increased Metabolic Stability: The steric hindrance can protect nearby functional groups from enzymatic degradation, thereby increasing the in vivo half-life of a drug.

  • Modulation of Lipophilicity: The incorporation of the pivaloyl group can increase the lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Prodrug Design: The pivaloyloxymethyl group is a common promoiety used in the design of prodrugs to enhance the bioavailability of parent drugs containing carboxylic acid or hydroxyl groups.

The synthesis and characterization of simple pivaloate esters like ethyl 2,2-dimethylpropanoate serve as fundamental studies for understanding the chemical behavior and properties of this important functional group in more complex pharmaceutical agents.

Conclusion

Ethyl 2,2-dimethylpropanoate is a structurally interesting and chemically significant ester. Its synthesis via Fischer esterification is a robust and well-understood process. The characterization of this compound through modern spectroscopic techniques provides a clear correlation between its structure and its spectral data. For researchers in drug development, understanding the properties and synthesis of this and related pivaloate esters is crucial for the rational design of new therapeutic agents with improved pharmacokinetic profiles.

Experimental Workflow Visualization

experimental_workflow start Start reactants Combine Pivalic Acid, Ethanol, and H₂SO₄ start->reactants reflux Reflux for 2-4 hours reactants->reflux cool Cool to Room Temperature reflux->cool extract Dilute with Ether & Wash with H₂O, NaHCO₃, Brine cool->extract dry Dry Organic Layer (Anhydrous MgSO₄) extract->dry filter Filter dry->filter evaporate Rotary Evaporation filter->evaporate distill Fractional Distillation evaporate->distill characterize Spectroscopic Characterization (NMR, IR, MS) distill->characterize end Pure Ethyl 2,2-dimethylpropanoate characterize->end

Caption: A typical experimental workflow for the synthesis and purification of ethyl 2,2-dimethylpropanoate.

References

In-Depth Technical Guide: Molecular Weight of Ethyl Trimethylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the molecular weight of ethyl trimethylacetate, an ester often utilized as a solvent and in the synthesis of pharmaceuticals. We will cover its molecular formula, the atomic weights of its constituent elements, and the calculation of its molecular weight.

Chemical Identity and Formula

This compound, also known by its IUPAC name ethyl 2,2-dimethylpropanoate or as ethyl pivalate, is an organic compound with the chemical formula C₇H₁₄O₂.[1][2][3][4][5] Its structure consists of a tert-butyl group attached to a carbonyl group, which is in turn bonded to an ethoxy group.

Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula C₇H₁₄O₂ indicates that a molecule of this compound contains:

  • 7 Carbon (C) atoms

  • 14 Hydrogen (H) atoms

  • 2 Oxygen (O) atoms

To calculate the molecular weight, the standard atomic weights of these elements are required. The International Union of Pure and Applied Chemistry (IUPAC) provides conventionally accepted values for these atomic weights.

ElementSymbolQuantityStandard Atomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC712.01184.077
HydrogenH141.00814.112
OxygenO215.99931.998
Total 130.187

The calculated molecular weight of this compound is approximately 130.18 g/mol .[2][3][5][6][7][8][9]

Experimental Data

The following table summarizes key physicochemical properties of this compound relevant to laboratory use.

PropertyValue
Molecular Formula C₇H₁₄O₂[1][2][3][4][5]
Molecular Weight 130.18 g/mol [2][3][5][6][7][8][9]
CAS Number 3938-95-2[1][2][6][7]
Density 0.856 g/mL at 25 °C[5][7]
Boiling Point 118 °C[7]
Refractive Index n20/D 1.391[7]

Methodologies for Molecular Weight Determination

The molecular weight of a compound like this compound is typically determined and confirmed using mass spectrometry.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as methanol (B129727) or acetonitrile.

  • Ionization: The sample is introduced into the mass spectrometer. Electron ionization (EI) is a common method for volatile compounds like esters. In EI, the sample is bombarded with a high-energy electron beam, causing the molecule to lose an electron and form a positively charged molecular ion (M⁺).

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak corresponding to the intact molecular ion (M⁺) provides the molecular weight of the compound. For this compound, this peak would be observed at an m/z of approximately 130.

Visualization of Molecular Composition

The following diagram illustrates the contribution of each element to the final molecular weight of this compound.

MolecularWeight cluster_elements Constituent Elements cluster_subtotals Subtotals C Carbon (C) 7 atoms × 12.011 g/mol C_total 84.077 g/mol C->C_total H Hydrogen (H) 14 atoms × 1.008 g/mol H_total 14.112 g/mol H->H_total O Oxygen (O) 2 atoms × 15.999 g/mol O_total 31.998 g/mol O->O_total MW Total Molecular Weight This compound 130.187 g/mol C_total->MW H_total->MW O_total->MW

References

An In-depth Technical Guide to the Physical Properties of Ethyl Trimethylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of ethyl trimethylacetate (also known as ethyl pivalate). The information is curated for researchers, scientists, and professionals in drug development who require precise data for experimental design, process development, and quality control. This document summarizes key quantitative data in a structured format, outlines general experimental protocols for property determination, and includes a visual representation of a typical experimental workflow.

Core Physical Properties

This compound is an ester with the molecular formula C₇H₁₄O₂.[1] It is a clear, colorless liquid with a characteristic fruity odor.[1] Its stability and solvent properties make it a valuable component in various chemical syntheses and formulations.

The physical properties of this compound have been determined by various analytical methods. The following table provides a consolidated summary of these key properties for easy reference and comparison.

Physical PropertyValueConditions
Molecular Weight 130.18 g/mol
Boiling Point 117-119 °C760 mmHg
Melting Point -89.5 to -90 °C
Density 0.856 g/mL25 °C
0.8555 g/cm³20 °C
Refractive Index 1.391n20/D
1.3908-1.3928
Vapor Pressure 17.80 mmHg
Flash Point 15 °C (59 °F)Closed Cup
Solubility in Water 1152 mg/L25 °C (estimated)
Solubility in Organic Solvents SolubleAlcohol

Data compiled from multiple sources.[1][2][3][4][5][6][7][8][9][10][11][12][13] For specific experimental details, refer to the original literature.

Experimental Protocols for Physical Property Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for determining the boiling point of a small liquid sample is the capillary method.[4][5][7][10][14]

Apparatus:

  • Thiele tube or similar heating bath (e.g., oil bath)

  • Thermometer

  • Small test tube (e.g., fusion tube)

  • Capillary tube, sealed at one end

  • Heat source (e.g., Bunsen burner or heating mantle)

  • Stand and clamps

Procedure:

  • A small amount of the liquid sample (a few milliliters) is placed into the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is immersed in a heating bath (Thiele tube).

  • The bath is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

  • Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.

  • The heat source is then removed, and the bath is allowed to cool slowly.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

For compounds that are solid at or near room temperature, the melting point is a crucial indicator of purity. While this compound is a liquid at room temperature, this method is fundamental for organic compound characterization.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes, open at one end

  • Thermometer

  • Mortar and pestle (for solid samples)

Procedure:

  • A small amount of the finely powdered solid sample is packed into the open end of a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the first drop of liquid appears is recorded as the initial melting point.

  • The temperature at which the entire solid has turned into a clear liquid is recorded as the final melting point.

  • For a pure compound, the melting range (the difference between the final and initial temperatures) is typically narrow (0.5-2 °C).[12][13]

The density of a liquid can be determined by measuring the mass of a known volume of the substance.[6][8][11][15][16]

Apparatus:

  • Pycnometer (a glass flask with a specific, accurately known volume) or a graduated cylinder and an analytical balance

  • Analytical balance

  • Thermometer

Procedure (using a pycnometer):

  • The empty, clean, and dry pycnometer is weighed.

  • The pycnometer is filled with the liquid sample, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is wiped from the outside.

  • The filled pycnometer is weighed.

  • The temperature of the liquid is recorded.

  • The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus the mass of the empty pycnometer) by the known volume of the pycnometer.

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is often used to identify a substance or assess its purity.[1][9][17][18][19]

Apparatus:

  • Abbe refractometer

  • Dropper

  • Solvent for cleaning (e.g., acetone (B3395972) or ethanol)

  • Soft tissue

Procedure:

  • The prism of the Abbe refractometer is cleaned with a suitable solvent and a soft tissue.

  • A few drops of the liquid sample are placed on the surface of the prism.

  • The prism is closed, and the light source is adjusted.

  • The coarse and fine adjustment knobs are used to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs in the eyepiece.

  • The refractive index is read directly from the instrument's scale.

  • The temperature at which the measurement is taken should be recorded, as the refractive index is temperature-dependent.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the experimental determination of a liquid's boiling point, a fundamental physical property.

BoilingPointWorkflow Experimental Workflow for Boiling Point Determination A Sample Preparation: Place liquid in test tube with inverted capillary tube. B Apparatus Setup: Attach test tube to thermometer and immerse in heating bath. A->B Assemble C Heating: Gently heat the bath. Observe for bubble stream. B->C Start Experiment D Observation (Heating): Note temperature of rapid, continuous bubble stream. C->D Monitor E Cooling: Remove heat source. Allow to cool slowly. D->E Boiling Observed F Observation (Cooling): Record temperature when liquid enters the capillary tube. E->F Monitor G Result: Recorded temperature is the boiling point. F->G Finalize

Caption: Generalized workflow for boiling point determination.

This guide provides essential physical property data and standardized experimental methodologies relevant to this compound. For critical applications, it is recommended to perform independent measurements and validations.

References

An In-depth Technical Guide to Ethyl Trimethylacetate: Synonyms, Identifiers, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl trimethylacetate, a versatile ester with applications in various scientific domains. This document details its chemical identity, provides experimental protocols for its synthesis and analysis, and illustrates relevant workflows.

Core Data: Synonyms and Identifiers

This compound is known by a variety of names and is cataloged under several chemical identification systems. A structured summary of these is provided below for easy reference.

Identifier Type Identifier Source
Systematic IUPAC Name ethyl 2,2-dimethylpropanoate[1][2]
Common Synonyms Ethyl pivalate[1][3]
Ethyl neopentanoate[1]
Ethyl 2,2-dimethylpropionate[1][3]
2,2-Dimethylpropanoic acid ethyl ester[1]
Trimethylacetic acid, ethyl ester[1]
CAS Number 3938-95-2[2]
PubChem CID 19838[1]
Molecular Formula C7H14O2[2]
Molecular Weight 130.18 g/mol [2]
SMILES CCOC(=O)C(C)(C)C[1][2]
InChI InChI=1S/C7H14O2/c1-5-9-6(8)7(2,3)4/h5H2,1-4H3[1][2]
InChIKey HHEIMYAXCOIQCJ-UHFFFAOYSA-N[1][2]
EINECS Number 223-520-1[1]
Beilstein Registry Number 1747617[4]
MDL Number MFCD00009129[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound.

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from trimethylacetic acid (pivalic acid) and ethanol (B145695) using an acid catalyst.

Materials:

  • Trimethylacetic acid (pivalic acid)

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask, combine 1.0 mole of trimethylacetic acid and 2.0 moles of absolute ethanol.

  • Catalyst Addition: Slowly add 0.1 moles of concentrated sulfuric acid to the mixture while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 100 mL of cold water

      • 100 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst, be cautious of CO₂ evolution)

      • 100 mL of brine

  • Drying and Solvent Removal:

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

    • Remove the excess ethanol and any remaining volatile impurities using a rotary evaporator.

  • Purification (Optional): For higher purity, the crude this compound can be purified by fractional distillation.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the quantitative analysis of this compound in a sample matrix.

Materials and Reagents:

  • This compound standard (≥99% purity)

  • Hexane (B92381) or Ethyl Acetate (GC grade)

  • Internal Standard (IS), e.g., Ethyl heptadecanoate

  • Sample containing this compound

  • GC-MS instrument with a suitable capillary column (e.g., DB-5ms or equivalent)

Procedure:

  • Standard Preparation:

    • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of hexane in a volumetric flask.

    • Working Standards: Prepare a series of working standards by serial dilution of the primary stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Internal Standard Spiking: Add the internal standard to each working standard to a final concentration of 10 µg/mL.

  • Sample Preparation:

    • Liquid-Liquid Extraction (for aqueous samples):

      • To 1 mL of the aqueous sample, add the internal standard.

      • Add 2 mL of hexane and vortex for 2 minutes.

      • Centrifuge to separate the layers.

      • Transfer the upper organic layer to a clean vial.

      • Concentrate the extract under a gentle stream of nitrogen if necessary.

      • Reconstitute in a known volume of hexane.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the prepared standard or sample into the GC-MS.

    • GC Conditions (Example):

      • Injector Temperature: 250°C

      • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions (Example):

      • Ion Source Temperature: 230°C

      • Scan Range: m/z 40-300

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Analysis:

    • Identify the peaks corresponding to this compound and the internal standard based on their retention times and mass spectra.

    • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the working standards.

    • Determine the concentration of this compound in the samples by using the calibration curve.

Visualizations: Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the key steps in the Fischer esterification synthesis of this compound.

Synthesis_Workflow Reactants Trimethylacetic Acid + Ethanol Catalyst Add H₂SO₄ (catalyst) Reactants->Catalyst Reflux Heat to Reflux (4-6 hours) Catalyst->Reflux Workup Work-up: - Quench with H₂O - Neutralize with NaHCO₃ - Wash with Brine Reflux->Workup Drying Dry with MgSO₄ Workup->Drying Evaporation Solvent Removal (Rotary Evaporation) Drying->Evaporation Product This compound (Crude) Evaporation->Product Purification Fractional Distillation (Optional) Product->Purification Final_Product Pure this compound Purification->Final_Product Proteomics_Workflow Lysis Cell/Tissue Lysis (Protein Extraction) Reduction Reduction of Disulfide Bonds (e.g., DTT, TCEP) Lysis->Reduction Alkylation Cysteine Alkylation (e.g., with this compound) Reduction->Alkylation Digestion Proteolytic Digestion (e.g., Trypsin) Alkylation->Digestion Cleanup Peptide Cleanup (e.g., Desalting) Digestion->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data_Analysis Data Analysis (Protein Identification & Quantification) LCMS->Data_Analysis

References

The Pivotal Role of Pivalic Acid Esters: A Technical Guide to Their Discovery, Synthesis, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pivalic acid, a sterically hindered carboxylic acid, and its corresponding esters have carved a significant niche in organic chemistry and pharmaceutical sciences. Initially explored for their unique chemical stability, pivalic acid esters have become instrumental as protecting groups and, most notably, as promoieties in the design of prodrugs to enhance the bioavailability of parent drug molecules. This technical guide provides a comprehensive overview of the discovery and history of pivalic acid esters, detailed experimental protocols for their synthesis, a compilation of their physicochemical properties, and an in-depth look at their application in drug development, with a focus on the pivaloyloxymethyl (POM) prodrug strategy.

Discovery and History

The journey of pivalic acid (trimethylacetic acid) began in the 19th century with the pioneering work of Russian chemist Aleksandr Butlerov. In 1874, Butlerov first synthesized pivaloyl chloride by reacting pivalic acid with phosphorus pentachloride.[1] The industrial-scale synthesis of pivalic acid itself was later revolutionized by the Koch-Haaf reaction, a process that involves the hydrocarboxylation of isobutene.[2] This method remains a primary route for the large-scale production of pivalic acid.[3]

The unique steric hindrance provided by the tertiary butyl group in pivalic acid renders its esters unusually resistant to hydrolysis.[4] This property was initially exploited in the development of stable polymers and lacquers. However, it was in the realm of medicinal chemistry that pivalic acid esters found a transformative application. The development of the pivaloyloxymethyl (POM) promoiety allowed for the creation of prodrugs with enhanced lipophilicity, leading to improved absorption and oral bioavailability of parent drug molecules. A notable early example is pivampicillin, a POM ester of ampicillin (B1664943), which demonstrated significantly higher blood levels of the active drug upon oral administration compared to ampicillin itself. This success paved the way for the development of a wide range of pivalic acid ester prodrugs, including antivirals and other antibiotics.

Physicochemical Properties of Pivalic Acid and Its Esters

The physicochemical properties of pivalic acid esters are crucial for their function as prodrugs and protecting groups. The bulky tert-butyl group significantly influences their stability, solubility, and reactivity. Below are tables summarizing the key properties of pivalic acid and some of its common esters, as well as prominent pivaloyloxymethyl prodrugs.

Table 1: Physicochemical Properties of Pivalic Acid and Simple Pivalate (B1233124) Esters

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL)
Pivalic AcidC₅H₁₀O₂102.13163-16432-350.905
Methyl PivalateC₆H₁₂O₂116.16101-102-0.873
Ethyl PivalateC₇H₁₄O₂130.18118-0.856
n-Propyl PivalateC₈H₁₆O₂144.21135-136-0.853
n-Butyl PivalateC₉H₁₈O₂158.24155-156-0.849
tert-Butyl PivalateC₉H₁₈O₂158.24134-135-0.813

Data compiled from various sources.[5][6][7][8][9][10][11][12][13]

Table 2: Physicochemical Properties of Selected Pivaloyloxymethyl (POM) Prodrugs

Prodrug NameParent DrugMolecular FormulaMolecular Weight ( g/mol )Solubility
PivampicillinAmpicillinC₂₂H₂₉N₃O₆S463.55Practically insoluble in water, freely soluble in methanol.[14]
Adefovir DipivoxilAdefovirC₂₀H₃₂N₅O₈P501.4719 mg/mL at pH 2.0; 0.4 mg/mL at pH 7.2.[15]
Cefditoren (B193786) PivoxilCefditorenC₂₅H₂₈N₆O₇S₃620.72Low water solubility.[16]

Data compiled from various sources.[14][15][16][17]

Synthesis of Pivalic Acid and its Esters: Experimental Protocols

The synthesis of pivalic acid and its esters can be achieved through various methods. The Koch-Haaf reaction is the primary industrial route for pivalic acid, while laboratory-scale syntheses often employ the oxidation of pinacolone (B1678379) or Grignard reagents. Pivalic acid esters are typically prepared through Fischer esterification, acylation with pivaloyl chloride, or, in the case of POM prodrugs, via intermediates like chloromethyl pivalate.

Laboratory Synthesis of Pivalic Acid via Oxidation of Pinacolone

This method provides a reliable laboratory-scale synthesis of pivalic acid.[18]

Reaction: (CH₃)₃CCOCH₃ + 3NaOBr → (CH₃)₃CCOONa + CHBr₃ + 2NaOH

Materials:

Procedure:

  • In a flask equipped with a stirrer, thermometer, and dropping funnel, dissolve sodium hydroxide in water and cool the solution to 0°C.

  • Slowly add bromine to the cooled sodium hydroxide solution with vigorous stirring, maintaining the temperature below 10°C to form a sodium hypobromite (B1234621) solution.

  • To the freshly prepared sodium hypobromite solution, add pinacolone dropwise while keeping the temperature below 10°C.

  • After the addition is complete, continue stirring at room temperature until the solution is decolorized (approximately 1 hour), and then stir for an additional 3 hours.

  • Steam distill the reaction mixture to remove bromoform (B151600) and any unreacted pinacolone.

  • Cool the distillation residue and cautiously acidify with concentrated sulfuric acid.

  • Steam distill again to collect the pivalic acid, which will co-distill with water.

  • Separate the pivalic acid layer from the aqueous layer.

  • Dry the pivalic acid by azeotropic distillation with benzene or by using a drying agent like anhydrous calcium sulfate.

  • Purify the final product by distillation.

General Synthesis of a Pivalic Acid Ester using Pivaloyl Chloride

This is a common and efficient method for the esterification of alcohols.

Reaction: (CH₃)₃CCOCl + R-OH + Pyridine (B92270) → (CH₃)₃CCOOR + Pyridine·HCl

Materials:

  • Pivaloyl chloride (1 equivalent)

  • Alcohol (R-OH) (1 equivalent)

  • Pyridine (1.1 equivalents)

  • Anhydrous diethyl ether or dichloromethane (B109758) as solvent

Procedure:

  • Dissolve the alcohol in the anhydrous solvent in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add pyridine to the solution and cool the mixture in an ice bath.

  • Slowly add pivaloyl chloride to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding water.

  • Separate the organic layer and wash it successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the resulting pivalic acid ester by distillation or column chromatography.

Synthesis of a Pivaloyloxymethyl (POM) Prodrug via Chloromethyl Pivalate

This protocol outlines the synthesis of a POM prodrug, exemplified by the preparation of sulbactam (B1307) pivoxil.[19]

Reaction: Sulbactam-Na + (CH₃)₃CCOOCH₂Cl → Sulbactam Pivoxil + NaCl

Materials:

  • Sodium salt of the parent drug (e.g., Sulbactam sodium) (1 equivalent)

  • Chloromethyl pivalate (1.1 equivalents)[20]

  • A polar aprotic solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO)

Procedure:

  • Dissolve the sodium salt of the parent drug in the polar aprotic solvent.

  • Add chloromethyl pivalate to the solution and stir the mixture at room temperature. The reaction progress can be monitored by techniques such as HPLC.

  • Once the reaction is complete, dilute the reaction mixture with water to precipitate the product.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water to remove any remaining salts and solvent.

  • Dry the product under vacuum to obtain the pivaloyloxymethyl prodrug.

  • Further purification can be achieved by recrystallization from an appropriate solvent system if necessary.

Key Applications of Pivalic Acid Esters

Pivaloyloxymethyl (POM) Prodrugs in Drug Development

The primary application of pivalic acid esters in the pharmaceutical industry is in the formation of POM prodrugs. This strategy is employed to overcome poor oral bioavailability of drugs containing carboxylic acid or phosphate (B84403) functional groups.

Mechanism of Action: The POM group masks the polar, ionizable group of the parent drug, thereby increasing its lipophilicity. This enhanced lipophilicity facilitates passive diffusion across the lipid-rich membranes of the gastrointestinal tract. Once absorbed into the bloodstream or within cells, the ester linkage is rapidly cleaved by ubiquitous esterase enzymes, releasing the active parent drug, pivalic acid, and formaldehyde.[21]

Examples of POM Prodrugs:

  • Antibiotics: Pivampicillin and pivmecillinam (B1664848) are prodrugs of ampicillin and mecillinam, respectively, with improved oral absorption.[21] Cefditoren pivoxil is an oral third-generation cephalosporin.[22]

  • Antivirals: Adefovir dipivoxil is a prodrug of adefovir, used in the treatment of hepatitis B.[23]

Pivaloyl Group as a Protecting Group in Organic Synthesis

The steric bulk of the pivaloyl (Piv) group makes it an excellent protecting group for alcohols and amines in multi-step organic synthesis. Pivaloate esters are highly resistant to a wide range of reaction conditions, including basic hydrolysis, oxidation, and many organometallic reagents.[24]

Protection: Alcohols can be protected by reacting them with pivaloyl chloride in the presence of a base like pyridine.

Deprotection: The pivaloyl group can be removed under more forcing conditions, such as treatment with strong base (e.g., NaOH or KOH) in a protic solvent at elevated temperatures, or by using reducing agents like lithium aluminum hydride (LiAlH₄).

Visualizing Key Pathways and Workflows

The Koch-Haaf Reaction for Pivalic Acid Synthesis

The Koch-Haaf reaction is a cornerstone of industrial pivalic acid production. The mechanism involves the formation of a stable tertiary carbocation from isobutene, followed by carbonylation and hydrolysis.

Koch_Haaf_Reaction cluster_0 Step 1: Carbocation Formation cluster_1 Step 2: Carbonylation cluster_2 Step 3: Hydrolysis isobutene Isobutene (CH₃)₂C=CH₂ tert_butyl_cation tert-Butyl Cation (CH₃)₃C⁺ isobutene->tert_butyl_cation + H⁺ isobutene->tert_butyl_cation h_plus H⁺ acylium_ion Pivaloyl Cation (CH₃)₃C-C=O⁺ tert_butyl_cation->acylium_ion + CO tert_butyl_cation->acylium_ion co Carbon Monoxide CO pivalic_acid Pivalic Acid (CH₃)₃CCOOH acylium_ion->pivalic_acid + H₂O - H⁺ acylium_ion->pivalic_acid h2o Water H₂O

Figure 1: Mechanism of the Koch-Haaf Reaction for Pivalic Acid Synthesis.
Enzymatic Hydrolysis of a Pivaloyloxymethyl (POM) Prodrug

This pathway illustrates the intracellular activation of a POM prodrug, leading to the release of the active pharmaceutical ingredient.

POM_Prodrug_Hydrolysis POM_Prodrug POM Prodrug (Drug-CO-O-CH₂-O-CO-C(CH₃)₃) Intermediate Unstable Intermediate (Drug-CO-O-CH₂-OH) POM_Prodrug->Intermediate Hydrolysis Pivalic_Acid Pivalic Acid ((CH₃)₃CCOOH) POM_Prodrug->Pivalic_Acid Active_Drug Active Drug (Drug-COOH) Intermediate->Active_Drug Formaldehyde Formaldehyde (HCHO) Intermediate->Formaldehyde Esterase Esterases Esterase->POM_Prodrug catalyzes

Figure 2: Enzymatic activation pathway of a pivaloyloxymethyl (POM) prodrug.
Experimental Workflow for Pivalic Acid Ester Synthesis and Purification

This diagram outlines a typical laboratory workflow for the synthesis, workup, and purification of a pivalic acid ester.

Ester_Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Aqueous Workup cluster_purification Purification and Characterization Reactants Combine Pivaloyl Chloride, Alcohol, and Pyridine in Solvent Reaction Stir at Controlled Temperature Reactants->Reaction Monitoring Monitor Reaction by TLC/LC-MS Reaction->Monitoring Quench Quench with Water Monitoring->Quench Reaction Complete Extraction Extract with Organic Solvent Quench->Extraction Wash Wash with Dilute Acid, Base, and Brine Extraction->Wash Dry Dry Organic Layer Wash->Dry Concentration Concentrate under Reduced Pressure Dry->Concentration Purification Purify by Distillation or Column Chromatography Concentration->Purification Characterization Characterize by NMR, IR, MS Purification->Characterization Final_Product Pure Pivalic Acid Ester Characterization->Final_Product

Figure 3: General experimental workflow for the synthesis and purification of a pivalic acid ester.

Conclusion

From its origins in fundamental organic synthesis to its current vital role in modern drug design, the story of pivalic acid and its esters is one of remarkable scientific progression. The unique steric and electronic properties of the pivaloyl group have made it an invaluable tool for chemists and pharmaceutical scientists. The ability of pivalic acid esters, particularly the pivaloyloxymethyl derivatives, to enhance the oral bioavailability of drugs has had a profound impact on the development of effective oral therapies. This technical guide has provided a comprehensive overview of the key aspects of pivalic acid ester chemistry, from their historical discovery to their practical synthesis and application, offering a valuable resource for researchers in the field of drug development and organic synthesis.

References

Steric Hindrance Effects of Ethyl Trimethylacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Steric hindrance is a critical factor in chemical reactivity and molecular design, profoundly influencing reaction rates, equilibrium positions, and the stereochemical outcome of chemical transformations. Ethyl trimethylacetate, also known as ethyl pivalate, serves as a quintessential model for studying these effects due to the bulky tert-butyl group adjacent to the carbonyl functionality. This technical guide provides an in-depth analysis of the steric effects imparted by the trimethylacetyl group in this compound, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations. Understanding these principles is paramount for researchers in organic synthesis, medicinal chemistry, and drug development, where the modulation of steric bulk is a key strategy for optimizing molecular properties and biological activity.

Introduction to Steric Hindrance

Steric hindrance arises from the spatial arrangement of atoms within a molecule, where bulky groups impede the approach of reactants to a reaction center.[1] This non-bonding interaction can significantly slow down or even prevent chemical reactions.[1] The tert-butyl group in this compound, with its three methyl groups radiating from a quaternary carbon, creates a sterically congested environment around the ester's carbonyl carbon. This guide will explore the quantifiable impact of this steric bulk on key reactions.

Quantitative Analysis of Steric Effects: The Taft Steric Parameter (Eₛ)

A well-established method for quantifying the steric effect of a substituent is through the Taft steric parameter, Eₛ. This parameter is derived from the relative rates of acid-catalyzed hydrolysis of substituted esters compared to a standard ester (methyl acetate). The Eₛ value for the tert-butyl group, which is structurally analogous to the trimethylacetyl group in this compound, is a strong indicator of its steric influence.

Substituent GroupTaft Steric Parameter (Eₛ)Interpretation
Hydrogen (H)0.00Reference
Methyl (CH₃)-1.24Minor steric hindrance
Isopropyl (CH(CH₃)₂)-1.60Moderate steric hindrance
tert-Butyl (C(CH₃)₃) -2.78 Significant steric hindrance [2]

Table 1: Taft Steric Parameters (Eₛ) for Selected Alkyl Groups. A more negative Eₛ value indicates greater steric hindrance.[2] The highly negative Eₛ value for the tert-butyl group quantitatively demonstrates its substantial steric bulk, which leads to a significant reduction in reaction rates for processes where a nucleophile attacks the carbonyl carbon.[2]

Impact on Key Chemical Reactions

The steric hindrance of this compound manifests prominently in several fundamental organic reactions.

Ester Hydrolysis (Saponification)

The base-catalyzed hydrolysis of esters, or saponification, is a classic example of a reaction sensitive to steric effects. The reaction proceeds via a tetrahedral intermediate formed by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.

The bulky tert-butyl group in this compound shields the carbonyl carbon, making it less accessible to the incoming nucleophile. This results in a significantly slower rate of hydrolysis compared to less sterically hindered esters like ethyl acetate.

Experimental Protocol: Comparative Hydrolysis Rate Measurement

Objective: To determine and compare the rate constants for the base-catalyzed hydrolysis of this compound and ethyl acetate.

Materials:

  • This compound

  • Ethyl acetate

  • 0.1 M Sodium Hydroxide (NaOH) solution, standardized

  • 0.1 M Hydrochloric Acid (HCl) solution, standardized

  • Phenolphthalein (B1677637) indicator

  • Ethanol (B145695) (solvent)

  • Constant temperature water bath (e.g., 25°C)

  • Burettes, pipettes, conical flasks, stopwatches

Procedure:

  • Prepare two reaction flasks, one for each ester. In each flask, place a known volume of ethanol and the respective ester (e.g., 5 mL of 0.1 M ester in ethanol).

  • In a separate flask, place a known volume of 0.1 M NaOH solution.

  • Equilibrate all solutions to the desired reaction temperature in the water bath.

  • To initiate the reaction, add a known volume of the NaOH solution to the ester solution and start the stopwatch simultaneously.

  • At regular time intervals (e.g., every 10 minutes), withdraw an aliquot (e.g., 5 mL) from the reaction mixture.

  • Immediately quench the reaction in the aliquot by adding it to a flask containing a known excess of 0.1 M HCl.

  • Titrate the unreacted HCl with the standardized 0.1 M NaOH solution using phenolphthalein as the indicator.

  • The concentration of unreacted NaOH in the reaction mixture at each time point can be calculated.

  • Plot the appropriate concentration-time data (e.g., 1/[NaOH] vs. time for a second-order reaction) to determine the rate constant (k) for each ester.

Expected Outcome: The rate constant for the hydrolysis of this compound will be significantly smaller than that of ethyl acetate, providing a quantitative measure of the steric hindrance.

Caption: Base-catalyzed hydrolysis of this compound.

Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base.[3][4] A critical step in this reaction is the formation of an enolate ion by the deprotonation of an α-hydrogen. This compound lacks α-hydrogens and therefore cannot form an enolate. This renders it incapable of acting as the nucleophilic partner in a Claisen self-condensation.

However, it can act as an electrophilic acceptor in a "crossed" Claisen condensation with another ester that can form an enolate. Even in this role, the steric hindrance of the tert-butyl group will significantly slow down the rate of reaction by impeding the approach of the enolate nucleophile.[3]

Experimental Protocol: Attempted Claisen Self-Condensation

Objective: To demonstrate the lack of reactivity of this compound in a Claisen self-condensation reaction.

Materials:

  • This compound

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Apparatus for reactions under inert atmosphere (e.g., Schlenk line)

  • Reflux condenser

  • Magnetic stirrer and heat source

  • Deuterated chloroform (B151607) (CDCl₃) for NMR analysis

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolve sodium ethoxide in anhydrous ethanol in the flask.

  • Add this compound to the solution.

  • Heat the reaction mixture to reflux for a prolonged period (e.g., several hours).

  • Monitor the reaction progress by taking aliquots at different time points and analyzing them by a suitable method (e.g., TLC or GC-MS).

  • After the reaction period, cool the mixture, neutralize with a weak acid, and perform a work-up (e.g., extraction with an organic solvent).

  • Analyze the final product mixture by ¹H NMR spectroscopy.

Expected Outcome: The ¹H NMR spectrum of the product mixture will show predominantly unreacted this compound, indicating that the Claisen condensation did not occur to any significant extent. This contrasts with a similar reaction using ethyl acetate, which would readily undergo self-condensation to form ethyl acetoacetate.[4]

Claisen_Condensation_Workflow cluster_caption Logical Flow for Claisen Self-Condensation of this compound Start This compound + Base (NaOEt) Enolate_Formation Attempted Enolate Formation Start->Enolate_Formation No_Alpha_H No α-Hydrogens Enolate_Formation->No_Alpha_H Check for α-H No_Enolate No Enolate Formed No_Alpha_H->No_Enolate No_Reaction No Self-Condensation No_Enolate->No_Reaction caption The absence of α-hydrogens prevents enolate formation.

Caption: Claisen self-condensation logical workflow.

Applications in Drug Development and Organic Synthesis

The principles of steric hindrance, exemplified by this compound, are strategically employed in drug development and organic synthesis.

  • Protecting Groups: The pivaloyl group (trimethylacetyl) is often used as a sterically hindered protecting group for alcohols and amines. Its bulkiness prevents unwanted reactions at the protected site, and it can be removed under specific conditions.

  • Modulation of Reactivity: By introducing bulky groups near a reactive center, chemists can control the regioselectivity and stereoselectivity of reactions. This is crucial in the synthesis of complex molecules with specific three-dimensional structures.

  • Drug Design: Steric hindrance plays a vital role in the interaction of a drug molecule with its biological target (e.g., an enzyme or receptor). A bulky group can enhance binding by occupying a specific hydrophobic pocket or, conversely, prevent binding to an off-target protein, thereby improving selectivity and reducing side effects.

Conclusion

This compound serves as an excellent case study for understanding and quantifying the profound effects of steric hindrance in chemical reactions. The bulky tert-butyl group significantly retards the rates of reactions involving nucleophilic attack at the carbonyl carbon and completely inhibits reactions that require the formation of an α-enolate. For researchers and professionals in the chemical and pharmaceutical sciences, a thorough grasp of these steric effects is indispensable for the rational design of molecules with desired properties and for the development of efficient and selective synthetic methodologies.

References

An In-depth Technical Guide to Ethyl Trimethylacetate (C7H14O2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl trimethylacetate, also known as ethyl pivalate (B1233124), is an ester with the chemical formula C7H14O2. It is a colorless liquid with a characteristic fruity odor. This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, detailed synthesis protocols, spectroscopic data, and a review of its applications and potential biological activities. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical and Physical Properties

This compound is a stable compound under normal conditions.[1] Key quantitative data are summarized in Table 1 for easy reference.

PropertyValueReference(s)
IUPAC Name ethyl 2,2-dimethylpropanoate[2]
Synonyms Ethyl pivalate, Ethyl 2,2-dimethylpropionate[1]
CAS Number 3938-95-2[1][3]
Molecular Formula C7H14O2[1][3]
Molecular Weight 130.18 g/mol [1]
Appearance Colorless liquid[1]
Odor Fruity[1]
Boiling Point 118 °C[1][3]
Melting Point -90 °C[3]
Density 0.856 g/mL at 25 °C[1][3]
Refractive Index (n20/D) 1.391[1][3]
Flash Point 15 °C (59 °F)[4]
Solubility Insoluble in water, soluble in organic solvents.[3]

Synthesis of this compound

The most common method for synthesizing this compound is the Fischer esterification of trimethylacetic acid (pivalic acid) with ethanol (B145695) in the presence of an acid catalyst.

Fischer Esterification Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via Fischer esterification.

fischer_esterification_workflow start Start reactants Combine Pivalic Acid and Ethanol start->reactants catalyst Add Sulfuric Acid (catalyst) reactants->catalyst reflux Heat under Reflux catalyst->reflux extraction Extract with Sodium Carbonate Solution reflux->extraction drying Dry Organic Layer (e.g., with MgSO4) extraction->drying distillation Purify by Distillation drying->distillation product This compound distillation->product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

Materials:

  • Pivalic acid (306 g)

  • Absolute ethanol (1035 ml)

  • Concentrated sulfuric acid (65 ml)

  • 10% Sodium carbonate solution (4 L)

  • Magnesium sulfate

Procedure:

  • In a flask equipped with a heating mantle and a reflux condenser, combine pivalic acid and absolute ethanol.

  • Slowly add concentrated sulfuric acid to the mixture.

  • Heat the mixture under reflux for three hours.

  • After cooling, extract the hot mixture with a 10% sodium carbonate solution.

  • Collect the separated organic layer and dry it overnight with magnesium sulfate.

  • Filter the mixture and purify the filtrate by distillation at atmospheric pressure.

  • Collect the fraction distilling between 108-111 °C. This is the pure ethyl pivalate.

  • The purified ethyl pivalate can be further dried over magnesium sulfate.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectrum: A representative ¹H NMR spectrum of this compound is available.[5] The expected chemical shifts and multiplicities are detailed in Table 2.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~1.15s9H(CH₃)₃C-
~1.25t3H-O-CH₂-CH
~4.05q2H-O-CH ₂-CH₃

¹³C NMR Spectrum: The ¹³C NMR spectrum of this compound shows distinct peaks for each carbon environment.[6] Expected chemical shifts are provided in Table 3.

Chemical Shift (ppm)Assignment
~14-O-CH₂-C H₃
~27(C H₃)₃C-
~39(CH₃)₃C -
~60-O-C H₂-CH₃
~178C =O
Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorptions corresponding to the carbonyl group and C-O bonds of the ester functionality.[7] Key absorption bands are listed in Table 4.

Wavenumber (cm⁻¹)BondFunctional Group
~2970C-H stretchAliphatic
~1730C=O stretchEster
~1150C-O stretchEster
Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns for esters.[2] The most prominent fragments are presented in Table 5.

m/zIon FragmentDescription
130[C₇H₁₄O₂]⁺Molecular Ion (M⁺)
115[C₆H₁₁O₂]⁺Loss of a methyl group (M⁺ - 15)
85[C₅H₉O]⁺Loss of an ethoxy group (M⁺ - 45)
57[C₄H₉]⁺t-butyl cation

Applications

This compound has several applications in the chemical and manufacturing industries:

  • Flavoring and Fragrance Agent: Due to its fruity aroma, it is used in food flavorings and fragrances.[1]

  • Solvent: It serves as a solvent in various chemical processes and formulations.

  • Chemical Intermediate: It is a precursor in the synthesis of pharmaceuticals and agrochemicals.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, related compounds have shown biological activity. For instance, ethyl ferulate has been shown to inhibit the mTOR signaling pathway in esophageal squamous cell carcinoma.[8] The mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its inhibition is a target for cancer therapy.

Representative mTOR Signaling Pathway

The following diagram illustrates a simplified mTOR signaling pathway, which can be affected by compounds with structures similar to this compound.

mtor_pathway growth_factors Growth Factors receptor Receptor Tyrosine Kinase growth_factors->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtorc1 mTORC1 akt->mtorc1 p70s6k p70S6K mtorc1->p70s6k eif4e 4E-BP1 mtorc1->eif4e protein_synthesis Protein Synthesis p70s6k->protein_synthesis eif4e->protein_synthesis inhibition cell_growth Cell Growth and Proliferation protein_synthesis->cell_growth inhibitor Potential Inhibitor (e.g., Ethyl Ferulate) inhibitor->mtorc1

Caption: Simplified mTOR signaling pathway.

Additionally, ethyl pyruvate (B1213749), another related ester, has demonstrated neuroprotective effects by reducing inflammation and protecting the blood-brain barrier in models of traumatic brain injury and subarachnoid hemorrhage.[9][10][11] These effects are partly attributed to the inhibition of microglia activation and a reduction in pro-inflammatory cytokines.[10] Some studies have also indicated that certain ethyl acetate (B1210297) fractions from plant extracts exhibit selective cytotoxic effects on various cancer cell lines.[12][13][14]

Safety Information

This compound is a flammable liquid and should be handled with appropriate safety precautions.[4] It may cause skin and eye irritation.[4] Personal protective equipment, including safety goggles and gloves, should be worn when handling this chemical. Store in a cool, dry, and well-ventilated area away from sources of ignition.[4]

References

IUPAC name for ethyl trimethylacetate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl 2,2-dimethylpropanoate (Ethyl Pivalate)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of ethyl 2,2-dimethylpropanoate, an ester of significant interest in organic synthesis and as a building block in the development of complex molecules, including pharmaceuticals. This document details its chemical properties, spectroscopic data, synthesis protocols, and key reactions, presented in a format tailored for research and development professionals.

Nomenclature and Structure

The compound commonly known as ethyl trimethylacetate is formally recognized under the IUPAC nomenclature.

  • IUPAC Name: Ethyl 2,2-dimethylpropanoate[1]

  • Common Synonyms: Ethyl pivalate (B1233124), this compound[1]

  • CAS Number: 3938-95-2

  • Chemical Formula: C₇H₁₄O₂

  • Molecular Weight: 130.18 g/mol [1]

  • SMILES: CCOC(=O)C(C)(C)C[1]

The structure features a sterically hindered tert-butyl group attached to the carbonyl carbon of the ethyl ester. This bulky group influences the compound's reactivity, often providing stability against hydrolysis and serving as a protective group in multi-step syntheses.

Physicochemical and Spectroscopic Data

Quantitative data for ethyl 2,2-dimethylpropanoate are summarized below for reference and easy comparison.

Table 1: Physicochemical Properties
PropertyValueSource
Appearance Clear, colorless liquidGeneric
Odor FruityGeneric
Density 0.856 g/mL at 25 °CSigma-Aldrich
Boiling Point 118 °CSigma-Aldrich
Melting Point -90 °CChemBK
Refractive Index (n20/D) 1.391Sigma-Aldrich
Flash Point 15 °C (59 °F) - closed cupSigma-Aldrich
Solubility Insoluble in water; soluble in organic solventsGuidechem
Table 2: Spectroscopic Data
TechniqueData (Solvent: CDCl₃)Key AssignmentsSource
¹H NMR δ 4.11 (q, 2H, J=7.1 Hz)δ 1.25 (t, 3H, J=7.1 Hz)δ 1.20 (s, 9H)O-CH₂ -CH₃O-CH₂-CH₃ -C(CH₃ )₃ChemicalBook[2]
¹³C NMR δ 178.4 (C=O)δ 60.1 (O-CH₂)δ 38.7 (Quaternary C)δ 27.2 (-C(CH₃)₃)δ 14.3 (O-CH₂-CH₃)CarbonylMethyleneQuaternarytert-Butyl MethylsEthyl MethylSpectraBase[3]
Mass Spec (EI) Key Fragments (m/z):57 (100%)41 (29%)29 (23%)[C(CH₃)₃]⁺ (tert-Butyl cation)[C₃H₅]⁺[C₂H₅]⁺PubChem[1]
Infrared (IR) Strong absorption at ~1730 cm⁻¹Strong absorption at ~1150 cm⁻¹C=O (Ester) StretchC-O StretchNIST WebBook

Synthesis and Experimental Protocols

The primary method for synthesizing ethyl 2,2-dimethylpropanoate is the Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.

Protocol 1: Synthesis via Fischer Esterification

This protocol describes the synthesis of ethyl 2,2-dimethylpropanoate from pivalic acid and ethanol (B145695) using sulfuric acid as a catalyst.

Materials:

  • Pivalic acid (2,2-dimethylpropanoic acid)

  • Absolute ethanol (200 proof)

  • Concentrated sulfuric acid (H₂SO₄)

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Boiling chips

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine pivalic acid (1.0 eq) and an excess of absolute ethanol (3.0-5.0 eq).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.1 eq) to the mixture.

  • Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. Maintain the reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Workup - Neutralization: Slowly add 5% aqueous sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted pivalic acid. Vent the separatory funnel frequently to release CO₂ gas produced. Continue adding until effervescence ceases.

  • Workup - Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers with a saturated brine solution to remove residual water and salts.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent.

  • Purification: Remove the solvent from the filtrate using a rotary evaporator. Purify the resulting crude ester by simple distillation to obtain pure ethyl 2,2-dimethylpropanoate (boiling point ~118 °C).

Fischer_Esterification_Workflow Diagram 1: Fischer Esterification Workflow cluster_setup Reaction Setup cluster_workup Aqueous Workup cluster_purification Purification reactants Combine Pivalic Acid and excess Ethanol catalyst Add H₂SO₄ Catalyst reactants->catalyst reflux Reflux for 2-4 hours catalyst->reflux cool Cool to RT reflux->cool neutralize Neutralize with NaHCO₃ cool->neutralize extract Extract with Ether neutralize->extract wash Wash with Brine extract->wash dry Dry with MgSO₄ wash->dry filter Filter dry->filter evaporate Rotary Evaporation filter->evaporate distill Simple Distillation evaporate->distill product product distill->product Pure Ethyl 2,2-dimethylpropanoate

Diagram 1: Fischer Esterification Workflow

Chemical Reactivity and Applications

Ethyl 2,2-dimethylpropanoate serves as a valuable building block in organic synthesis. Its ester group can undergo various transformations. A notable reaction is the condensation with carbonyl compounds, catalyzed by strong, non-nucleophilic bases like phosphazenes.

Key Reaction: Phosphazene Base-Catalyzed Condensation

The t-Bu-P4 phosphazene base is an effective catalyst for the condensation of esters like ethyl 2,2-dimethylpropanoate (acting as a precursor to a nucleophile) with carbonyl compounds such as acetophenone. This reaction is significant for forming new carbon-carbon bonds.

General Reaction Scheme: The reaction involves the deprotonation of an ester (or a related silyl (B83357) acetate) by the strong phosphazene base to form a nucleophilic enolate, which then attacks the carbonyl group of an aldehyde or ketone.

Experimental Protocol Abstract (Based on Kobayashi et al.):

  • To a solution of a carbonyl compound (e.g., acetophenone, 1.0 eq) in a suitable aprotic solvent (e.g., THF), a catalytic amount of a phosphazene base (e.g., t-Bu-P4, 0.05-0.1 eq) is added.

  • The ester (e.g., a trimethylsilylacetate, which serves as a surrogate for the ethyl pivalate enolate) is then added, and the mixture is stirred at a specified temperature until the reaction is complete.

  • Workup typically involves quenching the reaction with a proton source and subsequent purification by column chromatography.

Reference: K. Kobayashi, M. Ueno and Y. Kondo, Chem. Commun., 2006, 3128.[4]

Condensation_Reaction Diagram 2: Phosphazene-Catalyzed Reaction ester Ethyl Pivalate (Enolate Precursor) catalyst t-Bu-P4 Base ester->catalyst 1. Deprotonation (Enolate Formation) ketone Carbonyl Compound (e.g., Acetophenone) product β-Hydroxy Ester (Condensation Product) ketone->product 3. Protonation (Workup) catalyst->ketone 2. Nucleophilic Attack

Diagram 2: Phosphazene-Catalyzed Reaction
Applications in Drug Development

  • Synthetic Intermediate: The sterically hindered pivaloyl (trimethylacetyl) group is often used as a protecting group for alcohols and amines in complex, multi-step syntheses of active pharmaceutical ingredients (APIs). Ethyl 2,2-dimethylpropanoate serves as a key reagent for introducing this group.

  • Fragment-Based Drug Design: As a small molecule with defined steric and electronic properties, it can be used as a fragment or scaffold in the design and synthesis of new drug candidates.

  • Solvent: Its properties, including a moderate boiling point and good solvency for organic compounds, make it a suitable solvent for certain chemical reactions and formulations.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Ethyl Trimethylacetate in Organic Solvents

This technical guide provides a comprehensive overview of the solubility of this compound (also known as ethyl pivalate), a versatile solvent and intermediate in organic synthesis.[1] Understanding its solubility characteristics is crucial for its application in pharmaceuticals, agrochemicals, and fragrances.[1] This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for this process.

Quantitative Solubility Data

This compound (CAS No. 3938-95-2) is an ester characterized as a clear, colorless liquid.[1][2] While it is generally described as soluble in alcohol and insoluble in water, its solubility in a range of common organic solvents has been quantified.[2][3] The following table summarizes the available quantitative data for the solubility of this compound at 25°C.

SolventChemical FormulaSolubility (g/L) at 25°C
AcetoneC₃H₆O2102.13[4]
AcetonitrileC₂H₃N1873.31[4]
n-ButanolC₄H₁₀O1459.76[4]
sec-ButanolC₄H₁₀O1791.45[4]
IsobutanolC₄H₁₀O1390.94[4]
n-Butyl AcetateC₆H₁₂O₂1544.72[4]
ChloroformCHCl₃5710.76[4]
CyclohexaneC₆H₁₂1074.03[4]
1,4-DioxaneC₄H₈O₂2069.35[4]
Dimethylformamide (DMF)C₃H₇NO2361.91[4]
Dimethyl Sulfoxide (DMSO)C₂H₆OS1173.58[4]
EthanolC₂H₆O1367.19[4]
Ethyl AcetateC₄H₈O₂1705.03[4]
n-HexaneC₆H₁₄973.57[4]
IsopropanolC₃H₈O1528.89[4]
MethanolCH₄O1836.22[4]
2-Butanone (MEK)C₄H₈O1840.09[4]
n-OctanolC₈H₁₈O1292.19[4]
Tetrahydrofuran (THF)C₄H₈O2105.68[4]
TolueneC₇H₈1152.72[4]
WaterH₂O1.152 (estimated)[3]

Experimental Protocol: Determination of Solubility

The following section details a standard methodology for determining the solubility of a liquid solute like this compound in an organic solvent. This protocol is based on the isothermal equilibrium method, a common technique for generating reliable solubility data.

Objective: To determine the concentration of this compound in a saturated solution of a specific organic solvent at a constant temperature.

Materials:

  • This compound (purity ≥99%)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled shaker or water bath

  • Calibrated thermometer or thermocouple

  • Analytical balance (±0.1 mg)

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Vials with airtight seals (e.g., screw-cap vials with septa)

  • Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analysis instrument.

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial. The goal is to create a heterogeneous mixture with a visible excess of the solute, ensuring that saturation is reached.

    • Prepare several such vials for replicate measurements and to confirm equilibrium.

  • Equilibration:

    • Place the sealed vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C ± 0.1°C).

    • Agitate the mixtures for a sufficient period to ensure that equilibrium is reached. The time required can vary depending on the solvent-solute system and may range from several hours to days. A preliminary kinetics study is recommended to determine the minimum equilibration time.

  • Sample Collection and Preparation:

    • Once equilibrium is established, cease agitation and allow the mixture to settle for at least 2 hours within the temperature-controlled environment. This allows for the separation of the undissolved solute from the saturated solution.

    • Carefully withdraw a known volume of the clear, supernatant liquid phase using a pre-warmed or temperature-equilibrated syringe.

    • Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved micro-particles.

    • Record the exact mass of the collected filtrate.

  • Quantitative Analysis:

    • Dilute the filtered sample with a known volume of the pure solvent to a concentration suitable for the analytical method being used (e.g., GC-FID).

    • Prepare a series of calibration standards of this compound in the same solvent with known concentrations.

    • Analyze the calibration standards and the prepared sample using GC-FID. The concentration of this compound in the saturated solution is determined by comparing the peak area of the sample to the calibration curve.

  • Data Calculation and Reporting:

    • Calculate the solubility from the determined concentration, expressing the result in grams per liter (g/L) or other appropriate units.

    • The experiment should be repeated at least three times to ensure the reproducibility of the results, and the final solubility should be reported as the average value with the standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility in a given organic solvent, as detailed in the protocol above.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_analysis Phase 3: Analysis cluster_result Phase 4: Results A Select Solvent & This compound B Prepare Supersaturated Mixture in Sealed Vial A->B C Isothermal Agitation (e.g., 25°C Shaker Bath) B->C D Cease Agitation & Allow Phase Separation C->D E Withdraw Supernatant D->E F Filter Sample (0.45 µm Syringe Filter) E->F G Quantitative Analysis (e.g., GC-FID) F->G I Calculate Solubility (e.g., g/L) G->I H Prepare Calibration Standards H->G J Statistical Analysis (Average & Std. Dev.) I->J K Final Report J->K

Caption: Workflow for solubility determination.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl Trimethylacetate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl trimethylacetate, also known as ethyl pivalate, is an important ester with applications as a flavoring agent and a solvent in various chemical processes.[1] Its synthesis is a classic example of the Fischer-Speier esterification, a reversible acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][3][4] This document provides detailed protocols for the synthesis, purification, and characterization of this compound, tailored for a laboratory setting. The primary synthetic route involves the reaction of trimethylacetic acid (pivalic acid) with ethanol (B145695) in the presence of a strong acid catalyst, typically sulfuric acid.[1]

The Fischer esterification is an equilibrium-driven process.[2] To achieve high yields, the equilibrium can be shifted towards the product side by using an excess of one of the reactants (in this case, ethanol) or by removing the water formed during the reaction.[2][3]

Reaction and Mechanism

The overall reaction is as follows:

(CH₃)₃CCOOH + CH₃CH₂OH ⇌ (CH₃)₃CCOOCH₂CH₃ + H₂O

The reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[2] The mechanism of the Fischer esterification involves several key steps:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[2]

  • Nucleophilic attack by the alcohol: The alcohol acts as a nucleophile and attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.[2]

  • Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of water: A molecule of water is eliminated, forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

Fischer Esterification Mechanism

Fischer_Esterification RCOOH R-COOH (Trimethylacetic Acid) Protonated_Acid R-C(=O⁺H)OH RCOOH->Protonated_Acid + H⁺ ROH R'-OH (Ethanol) H_plus H⁺ (from Catalyst) Tetrahedral_Intermediate R-C(OH)₂(O⁺HR') Protonated_Acid->Tetrahedral_Intermediate + R'-OH Proton_Shift R-C(OH)(O-R') + H₂O⁺ Tetrahedral_Intermediate->Proton_Shift - H⁺ Protonated_Ester R-C(=O⁺R')OH Proton_Shift->Protonated_Ester Water H₂O Proton_Shift->Water - H₂O Ester R-COOR' (this compound) Protonated_Ester->Ester - H⁺ H_plus_regen H⁺ (Catalyst Regenerated) Ester->H_plus_regen Synthesis_Workflow Start Start Reactants Combine Trimethylacetic Acid and Ethanol Start->Reactants Catalyst Slowly Add Concentrated Sulfuric Acid Reactants->Catalyst Reflux Heat to Reflux for 3 hours Catalyst->Reflux Cool Cool Reaction Mixture Reflux->Cool Neutralize Neutralize with 10% Na₂CO₃ Solution Cool->Neutralize Extract Separate Organic Layer Neutralize->Extract Dry Dry with Anhydrous MgSO₄ Extract->Dry Filter Filter to Remove Drying Agent Dry->Filter Distill Fractional Distillation Filter->Distill Collect Collect Product at 108-111 °C Distill->Collect End End Collect->End

References

Application Note & Protocol: Laboratory Synthesis of Ethyl Pivalate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive protocol for the synthesis of ethyl pivalate (B1233124), an important ester with applications as a solvent and intermediate in organic synthesis.[1] The primary method detailed is the Fischer esterification of pivalic acid with ethanol (B145695), utilizing concentrated sulfuric acid as a catalyst. This protocol outlines the necessary reagents, equipment, step-by-step procedure, purification methods, and expected yield. Additionally, safety precautions and characterization data are included to ensure a safe and successful synthesis for researchers, scientists, and professionals in drug development.

Introduction

Ethyl pivalate, also known as ethyl 2,2-dimethylpropanoate, is a carboxylic acid ester characterized by its fruity odor. Due to its steric hindrance provided by the tert-butyl group, ethyl pivalate exhibits high stability and is resistant to hydrolysis, making it a valuable component in various chemical transformations.[1] The Fischer esterification is a reliable and well-established method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst.[2][3][4][5] This application note details a laboratory-scale procedure for the synthesis of ethyl pivalate via this method.

Physicochemical Properties and Reagent Data

A summary of the key physical and chemical properties of the product and primary reagents is provided in the table below for easy reference.

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Density (g/mL) CAS Number Safety Hazards
Ethyl Pivalate C7H14O2130.181180.8563938-95-2Highly flammable liquid and vapor.[6]
Pivalic Acid C5H10O2102.13163.70.90575-98-9Causes severe skin burns and eye damage.[7]
Ethanol (Absolute) C2H5OH46.0778.370.78964-17-5Highly flammable liquid and vapor. Causes serious eye irritation.
Sulfuric Acid (Conc.) H2SO498.083371.847664-93-9Causes severe skin burns and eye damage.
Sodium Carbonate Na2CO3105.99Decomposes2.54497-19-8Causes serious eye irritation.
Magnesium Sulfate (B86663) MgSO4120.37Decomposes2.667487-88-9Not classified as hazardous.

Experimental Protocol

This protocol is adapted from a standard Fischer esterification procedure.[8]

3.1. Materials and Equipment

  • Pivalic Acid (Neopentanoic Acid)

  • Absolute Ethanol

  • Concentrated Sulfuric Acid

  • 10% Sodium Carbonate solution

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Heating mantle

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Magnetic stirrer and stir bar

3.2. Synthesis Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 306 g of pivalic acid and 1035 mL of absolute ethanol.[8]

  • Catalyst Addition: While stirring, slowly and carefully add 65 mL of concentrated sulfuric acid to the mixture.[8] This should be done in a fume hood as the addition is exothermic.

  • Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.[8] Continue to reflux for a period of three hours.[8]

  • Cooling: After the reflux period, discontinue heating and allow the reaction mixture to cool to room temperature.

3.3. Work-up and Purification

  • Extraction: Transfer the cooled reaction mixture to a large separatory funnel. Extract the mixture with 4 liters of a 10% sodium carbonate solution to neutralize the unreacted acid and the sulfuric acid catalyst.[8]

  • Phase Separation: Allow the layers to separate. The upper organic layer contains the ethyl pivalate. Collect the organic layer.[8]

  • Drying: Dry the collected organic layer overnight with anhydrous magnesium sulfate to remove any residual water.[8]

  • Filtration: Filter the dried organic layer to remove the magnesium sulfate.

  • Distillation: Purify the crude ethyl pivalate by distillation at atmospheric pressure.[8]

    • Initially, apply low heat to distill off the excess ethanol, which will be collected at approximately 73 °C.[8]

    • Once the ethanol has been removed, increase the heat. Collect the fraction that distills between 108-111 °C.[8] This fraction is the pure ethyl pivalate.

  • Final Drying: The purified ethyl pivalate can be further dried over magnesium sulfate if necessary.[8]

3.4. Expected Yield

The expected yield of pure ethyl pivalate from this procedure is approximately 77%.[8]

Characterization

The identity and purity of the synthesized ethyl pivalate can be confirmed using various analytical techniques:

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the ethyl and tert-butyl groups.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the seven carbon atoms in the ethyl pivalate structure.

  • IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band around 1730-1750 cm⁻¹ corresponding to the C=O stretch of the ester functional group.[9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to determine the purity of the final product and confirm its molecular weight.

Safety Precautions

  • This experiment should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

  • Ethanol is highly flammable; ensure there are no open flames or spark sources in the vicinity of the experiment.

  • Pivalic acid is corrosive and can cause burns.[7]

Diagrams

Ethyl_Pivalate_Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Pivalic Acid + Ethanol catalyst H2SO4 (conc.) reagents->catalyst Slow addition reflux Reflux (3 hours) catalyst->reflux extraction Extraction with 10% Na2CO3 reflux->extraction drying Drying with MgSO4 extraction->drying filtration Filtration drying->filtration distillation Fractional Distillation filtration->distillation product Ethyl Pivalate (108-111 °C) distillation->product

Caption: Experimental workflow for the synthesis of ethyl pivalate.

Fischer_Esterification_Mechanism pivalic_acid Pivalic Acid protonated_carbonyl Protonated Carbonyl pivalic_acid->protonated_carbonyl + H+ ethanol Ethanol tetrahedral_intermediate Tetrahedral Intermediate protonated_carbonyl->tetrahedral_intermediate + Ethanol proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer water_elimination Water Elimination proton_transfer->water_elimination - H2O deprotonation Deprotonation water_elimination->deprotonation ethyl_pivalate Ethyl Pivalate deprotonation->ethyl_pivalate - H+ h3o H3O+ h2o H2O h_plus H+ h_plus2 H+

Caption: Simplified signaling pathway of Fischer esterification.

References

Application Notes and Protocols: The Pivaloyl (Piv) Group as a Robust Protecting Group for Alcohols in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the pivaloyl (Piv) group for the protection of hydroxyl functionalities in organic synthesis. Due to its significant steric bulk, the pivaloyl group offers high stability and selectivity, making it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals and natural products. While the term "ethyl trimethylacetate as a protecting group" is a misnomer, it is chemically related to the pivaloyl group, which is derived from pivalic acid (trimethylacetic acid). This document will focus on the applications and protocols for the pivaloyl protecting group.

Introduction to the Pivaloyl (Piv) Protecting Group

The pivaloyl group, systematically named 2,2-dimethylpropanoyl, is a sterically hindered acyl protecting group. It is introduced by reacting an alcohol with pivaloyl chloride or pivaloic anhydride. The resulting pivaloate ester is significantly more stable than less hindered esters like acetates and benzoates towards a wide range of reaction conditions, particularly basic hydrolysis.[1][2] This enhanced stability is attributed to the steric hindrance provided by the bulky tert-butyl group, which shields the carbonyl carbon from nucleophilic attack.

Key Advantages of the Pivaloyl Group:

  • High Stability: Resistant to a variety of reaction conditions, including many nucleophilic, basic, and oxidative environments.[3]

  • Selective Protection: The steric bulk of the pivaloyl group allows for the selective protection of less sterically hindered alcohols, such as primary alcohols, in the presence of secondary or tertiary alcohols.[4][5]

  • Orthogonality: The pivaloyl group can be removed under conditions that do not affect many other common protecting groups, allowing for selective deprotection strategies in complex syntheses.

Applications in Organic Synthesis

The robust nature of the pivaloyl group makes it particularly useful in multi-step syntheses where other ester protecting groups might be labile.

  • Natural Product Synthesis: The stability of the pivaloyl group is advantageous in the total synthesis of complex natural products that require numerous synthetic transformations.

  • Carbohydrate Chemistry: In carbohydrate chemistry, the pivaloyl group's stability and selectivity are exploited to protect specific hydroxyl groups while others are manipulated.[6] However, its steric bulk can sometimes hinder subsequent glycosylation reactions. The removal of pivaloyl groups in oligosaccharides can be challenging.[7]

  • Nucleoside and Nucleotide Chemistry: The pivaloyl group has been explored for the protection of hydroxyl groups in nucleosides for enzymatic synthesis of DNA and XNA oligonucleotides.[8]

  • Drug Development: In the synthesis of active pharmaceutical ingredients (APIs), the pivaloyl group can be used to mask reactive hydroxyl groups during the construction of the carbon skeleton.

Experimental Protocols

Protection of Alcohols (Pivaloylation)

Protocol 3.1.1: Pivaloylation using Pivaloyl Chloride and Pyridine (B92270)

This is a standard and widely used method for the introduction of the pivaloyl group.

Materials:

  • Alcohol substrate

  • Pivaloyl chloride (1.1 - 1.5 equivalents)

  • Anhydrous pyridine (as solvent or co-solvent with dichloromethane)

  • Anhydrous dichloromethane (B109758) (DCM) (optional)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount, optional for hindered alcohols)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the alcohol substrate in anhydrous pyridine (or a mixture of anhydrous DCM and pyridine) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pivaloyl chloride (1.1 - 1.5 equivalents) to the stirred solution. If the alcohol is sterically hindered, a catalytic amount of DMAP can be added.

  • Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Dilute the mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired pivaloate ester.

Protocol 3.1.2: Solvent- and Catalyst-Free Pivaloylation

This method offers a more environmentally friendly approach with high yields and simple work-up.[9]

Materials:

  • Alcohol substrate

  • Pivaloyl chloride (1.2 equivalents)

  • Stir bar and reaction flask

  • Heating mantle or oil bath

  • Standard work-up reagents and glassware

Procedure:

  • To a neat mixture of the alcohol substrate and pivaloyl chloride (1.2 equivalents) in a reaction flask, stir at room temperature.

  • The reaction is typically exothermic. Monitor the reaction progress by TLC. The reaction is usually complete within 5-30 minutes.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is often of high purity, but can be further purified by column chromatography if necessary.

Deprotection of Pivaloate Esters

Protocol 3.2.1: Basic Hydrolysis using Sodium Methoxide (B1231860) in Methanol (B129727)

This is a common method for cleaving pivaloate esters, although it may require more forcing conditions compared to the deprotection of acetates.

Materials:

  • Pivaloate ester substrate

  • Sodium methoxide (catalytic to stoichiometric amounts)

  • Anhydrous methanol

  • Dowex 50W-X8 (H+ form) resin or dilute aqueous HCl for neutralization

  • Standard laboratory glassware

Procedure:

  • Dissolve the pivaloate ester in anhydrous methanol under an inert atmosphere.

  • Add a solution of sodium methoxide in methanol. The amount of base and reaction temperature will depend on the substrate's reactivity. For less reactive esters, stoichiometric amounts of base and elevated temperatures may be necessary.

  • Stir the reaction at room temperature or reflux and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and neutralize with Dowex 50W-X8 (H+ form) resin until the pH is neutral. Alternatively, carefully add dilute aqueous HCl.

  • Filter off the resin and wash with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting alcohol by flash column chromatography.

Protocol 3.2.2: Reductive Cleavage using Lithium Aluminum Hydride (LiAlH₄)

This method is effective for the deprotection of pivaloate esters but will also reduce other sensitive functional groups such as aldehydes, ketones, and other esters.

Materials:

  • Pivaloate ester substrate

  • Lithium aluminum hydride (LiAlH₄) (excess)

  • Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether

  • Sodium sulfate decahydrate (B1171855) or Fieser's workup (water, then 15% aqueous NaOH, then water)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • In a flame-dried flask under an inert atmosphere, prepare a suspension of LiAlH₄ (e.g., 2-4 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of the pivaloate ester in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). Refluxing may be required for complete reaction.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, 15% aqueous NaOH, and then water again (Fieser's workup). A granular precipitate should form.

  • Stir the resulting suspension for 30 minutes, then filter through a pad of Celite, washing the filter cake with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the product by column chromatography.

Data Presentation

The following tables summarize quantitative data for the pivaloylation and deprotection of various alcohol substrates.

Table 1: Pivaloylation of Alcohols

EntrySubstrate (Alcohol)Reagent/CatalystSolventTime (h)Temp (°C)Yield (%)Reference
1Benzyl alcoholPivClNeat0.1RT98[9]
21-OctanolPivClNeat0.1RT96[9]
3CyclohexanolPivClNeat0.5RT95[9]
41,4-Butanediol (mono)PivClNeat0.1RT94[9]
5GeraniolPivClNeat0.1RT98[9]
6ThymidinePivCl, PyridineDCM12RT85Fictionalized Example
7Glucose (selective)PivCl, PyridinePyridine240-RT60Fictionalized Example

Table 2: Deprotection of Pivaloate Esters

EntrySubstrate (Pivaloate Ester)ReagentSolventTime (h)Temp (°C)Yield (%)Reference
1Benzyl pivaloateNaOMeMeOH12Reflux92Fictionalized Example
2Octyl pivaloateLiOHTHF/H₂O246088[3][5]
3Cyclohexyl pivaloateLiAlH₄THF4RT95Fictionalized Example
4Pivaloyl-protected IndoleLDATHF240-4599[1]
5Aryl pivalatesPhSH, K₂CO₃NMP0.25Reflux~90[3]
6DIBAL-HToluene-78290Fictionalized Example

Mandatory Visualizations

The following diagrams illustrate the workflow and key relationships in the use of the pivaloyl protecting group.

Protection_Deprotection_Workflow cluster_protection Protection (Pivaloylation) cluster_deprotection Deprotection Alcohol Alcohol Pivaloate_Ester Pivaloate Ester (Protected Alcohol) Alcohol->Pivaloate_Ester Protection Pivaloyl_Chloride Pivaloyl Chloride / Anhydride Pivaloyl_Chloride->Pivaloate_Ester Base_Catalyst Base / Lewis Acid Base_Catalyst->Pivaloate_Ester Alcohol_Regenerated Alcohol (Deprotected) Pivaloate_Ester->Alcohol_Regenerated Deprotection Deprotecting_Agent Base (e.g., NaOH) or Reductant (e.g., LiAlH4) Deprotecting_Agent->Alcohol_Regenerated

Caption: Workflow for the protection of an alcohol as a pivaloate ester and its subsequent deprotection.

Selectivity_Concept Diol Diol (Primary & Secondary Alcohols) Selective_Protection Selective Protection of Primary Alcohol Diol->Selective_Protection Pivaloyl_Chloride Pivaloyl Chloride (Sterically Hindered) Pivaloyl_Chloride->Selective_Protection Unreacted_Secondary Secondary Alcohol (Remains Free) Selective_Protection->Unreacted_Secondary

Caption: Selective protection of a primary alcohol in the presence of a secondary alcohol using the pivaloyl group.

References

Ethyl Trimethylacetate: A Versatile Non-Polar Solvent for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Ethyl trimethylacetate, also known as ethyl pivalate, is a colorless liquid with a characteristic fruity odor.[1] Its chemical structure, featuring a bulky tert-butyl group, imparts low polarity and high stability, making it a valuable non-polar solvent for a variety of applications in organic synthesis, drug formulation, and extraction processes. This document provides detailed application notes and experimental protocols for the effective use of this compound in a laboratory setting.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is presented in Table 1. These properties underscore its suitability as a non-polar solvent, characterized by its low water solubility and a boiling point conducive to easy removal post-reaction or extraction.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C7H14O2
Molecular Weight 130.18 g/mol
Appearance Clear, colorless liquid
Odor Fruity[1]
Density 0.856 g/mL at 25 °C
Boiling Point 118 °C
Melting Point -90 °C[2]
Flash Point 15 °C (59 °F) - closed cup
Refractive Index n20/D 1.391
Water Solubility Insoluble[1]
Solubility in Organic Solvents Soluble in ethanol (B145695) and ether[1]

Applications in Organic Synthesis

This compound serves as an excellent non-polar medium for a range of organic reactions, particularly those involving non-polar reactants or requiring inert conditions. Its stability and low reactivity prevent it from participating in many common side reactions. One specific application is in condensation reactions, such as the phosphazene base-catalyzed condensation with acetophenone (B1666503) to yield β-trimethylsilyloxy esters.

Generalized Protocol for a Grignard Reaction using this compound

This protocol describes a general procedure for conducting a Grignard reaction, a common carbon-carbon bond-forming reaction in organic synthesis, using this compound as the solvent.

Materials:

  • Magnesium turnings

  • Anhydrous this compound

  • Alkyl or aryl halide

  • Aldehyde or ketone

  • Anhydrous diethyl ether (for initiation, if necessary)

  • Iodine crystal (for initiation, if necessary)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Round-bottom flask, condenser, dropping funnel, and other standard glassware

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere to exclude moisture.

  • Initiation: Place magnesium turnings in the round-bottom flask. Add a small amount of anhydrous this compound. If the reaction is slow to start, add a crystal of iodine or a small volume of anhydrous diethyl ether to activate the magnesium surface.

  • Grignard Reagent Formation: Dissolve the alkyl or aryl halide in anhydrous this compound and add it dropwise to the magnesium suspension via the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction with Electrophile: Once the magnesium has been consumed, cool the reaction mixture. Dissolve the aldehyde or ketone in anhydrous this compound and add it dropwise to the Grignard reagent, maintaining the temperature as required for the specific reaction.

  • Quenching: After the reaction is complete, cool the mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and dissolve the magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. The organic layer containing the product will be the upper layer. Separate the layers. Extract the aqueous layer with an additional portion of this compound to recover any remaining product.

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the this compound solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by appropriate methods such as distillation or column chromatography.

G cluster_prep Preparation cluster_grignard Grignard Reagent Formation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep1 Dry Glassware prep2 Assemble under Inert Atmosphere prep1->prep2 grignard1 Mg + this compound prep2->grignard1 grignard2 Add Alkyl/Aryl Halide grignard1->grignard2 reaction1 Add Aldehyde/Ketone grignard2->reaction1 workup1 Quench with NH4Cl reaction1->workup1 workup2 Liquid-Liquid Extraction workup1->workup2 workup3 Dry Organic Layer workup2->workup3 workup4 Evaporate Solvent workup3->workup4 purify Distillation or Chromatography workup4->purify G start Aqueous Solution + Target Compound extraction1 Add this compound Shake and Vent start->extraction1 separation1 Allow Layers to Separate extraction1->separation1 drain_aq1 Drain Aqueous Layer separation1->drain_aq1 organic1 Collect Organic Layer separation1->organic1 extraction2 Repeat Extraction with Fresh this compound drain_aq1->extraction2 combine Combine Organic Extracts organic1->combine extraction2->organic1 dry Dry with Na2SO4 or MgSO4 combine->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate product Isolated Non-Polar Compound evaporate->product G api Poorly Soluble API dissolution Dissolution of API api->dissolution solvent This compound (Non-Polar Solvent) solvent->dissolution mixing Mixing/Homogenization dissolution->mixing excipients Formulation Excipients (e.g., Polymers, Lipids) excipients->mixing solvent_removal Solvent Removal (e.g., Evaporation, Spray Drying) mixing->solvent_removal dosage_form Final Dosage Form (e.g., Tablet, Capsule) solvent_removal->dosage_form

References

Application Notes and Protocols for the Condensation Reaction of Ethyl Trimethylacetate with Acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The condensation reaction between ethyl trimethylacetate (also known as ethyl pivalate) and acetophenone (B1666503) is a crossed Claisen condensation that yields 4,4-dimethyl-1-phenylpentane-1,3-dione. This reaction is of significant interest in synthetic organic chemistry and drug discovery due to the formation of a β-diketone (or 1,3-diketone) moiety. β-Diketones are versatile precursors for the synthesis of various heterocyclic compounds, such as pyrazoles and isoxazoles, which are prevalent scaffolds in many pharmaceutical agents[1][2]. Furthermore, the 1,3-diketone functional group itself is a pharmacophore in a range of biologically active molecules, exhibiting anticancer, anti-inflammatory, antioxidant, antibacterial, and antiviral properties[3]. The presence of the sterically bulky tert-butyl group from this compound can impart unique physicochemical properties to the final molecule, potentially influencing its biological activity and metabolic stability.

Reaction Principle

The reaction proceeds via a crossed Claisen condensation mechanism. In this reaction, a ketone with α-hydrogens (acetophenone) is treated with an ester that lacks α-hydrogens (this compound) in the presence of a strong base. The base, typically a non-nucleophilic one like potassium tert-butoxide, selectively deprotonates the α-carbon of the acetophenone to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the this compound. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the β-diketone product. The absence of α-hydrogens in this compound prevents its self-condensation, leading to a higher yield of the desired crossed product.

Application Notes

The product of this reaction, 4,4-dimethyl-1-phenylpentane-1,3-dione, and other β-diketones are valuable compounds in drug development for several reasons:

  • Scaffolds for Heterocycle Synthesis: The 1,3-dicarbonyl moiety is a key building block for the synthesis of a wide variety of heterocyclic compounds, which are core structures in many approved drugs[1].

  • Metal Chelating Properties: β-Diketones are excellent chelating agents for a variety of metal ions. This property can be exploited in the development of metal-based drugs, diagnostic agents, and delivery systems[4][5].

  • Inherent Biological Activity: The β-diketone motif is present in numerous natural and synthetic compounds with a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects[2][3][6]. The antioxidant activity is often attributed to the ability of the enol form to scavenge free radicals[6].

  • Modulation of Physicochemical Properties: The introduction of the bulky tert-butyl group can enhance the lipophilicity of the molecule, which may improve its membrane permeability and pharmacokinetic profile.

Experimental Protocols

Synthesis of 4,4-dimethyl-1-phenylpentane-1,3-dione

This protocol is adapted from established procedures for the synthesis of sterically hindered 1,3-diketones.

Materials and Reagents:

  • Acetophenone (freshly distilled)

  • This compound (ethyl pivalate)

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel)

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add potassium tert-butoxide (2.5 equivalents).

  • Solvent and Reactant Addition: Under a nitrogen atmosphere, add anhydrous DMF to dissolve the potassium tert-butoxide. To this solution, add acetophenone (1.0 equivalent).

  • Addition of Ester: Slowly add this compound (1.5 equivalents) to the reaction mixture at room temperature with vigorous stirring.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold 1 M HCl.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford pure 4,4-dimethyl-1-phenylpentane-1,3-dione.

Data Presentation

Physicochemical Properties of 4,4-dimethyl-1-phenylpentane-1,3-dione

PropertyValueReference
CAS Number 13988-67-5[7]
Molecular Formula C₁₃H₁₆O₂[7][8]
Molecular Weight 204.26 g/mol [7][8]
Appearance Colorless liquid or solid[8]
Boiling Point 298.7 °C at 760 mmHg (Predicted)
Density 1.024 g/cm³ (Predicted)

Spectroscopic Data of 4,4-dimethyl-1-phenylpentane-1,3-dione

Spectroscopy Predicted Data / Typical Ranges
¹H NMR δ (ppm): 7.9-8.1 (m, 2H, Ar-H), 7.4-7.6 (m, 3H, Ar-H), 6.2 (s, 1H, enol C-H), 2.2 (s, 2H, keto CH₂), 1.2 (s, 9H, t-butyl)
¹³C NMR δ (ppm): 203 (keto C=O), 195 (enol C=O), 180 (enol C-OH), 135 (Ar-C), 133 (Ar-CH), 128 (Ar-CH), 127 (Ar-CH), 92 (enol C-H), 45 (keto CH₂), 40 (t-butyl C), 26 (t-butyl CH₃)
Mass Spec (EI) m/z (%): 204 (M+), 147, 105, 77, 57
IR (KBr, cm⁻¹) ν: 3100-2800 (C-H), 1720 (keto C=O), 1610 (enol C=O), 1580 (C=C), 1450, 1370 (C-H bend)

Visualizations

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Acetophenone Acetophenone reaction_node + Acetophenone->reaction_node EthylTrimethylacetate This compound EthylTrimethylacetate->reaction_node Base KOtBu, DMF Workup H₃O⁺ Product 4,4-dimethyl-1-phenylpentane-1,3-dione reaction_node->Product 1. KOtBu, DMF 2. H₃O⁺

Caption: Overall reaction scheme for the synthesis of 4,4-dimethyl-1-phenylpentane-1,3-dione.

Reaction Mechanism

Reaction_Mechanism Acetophenone Acetophenone Enolate Acetophenone Enolate Acetophenone->Enolate KOtBu Tetrahedral_Intermediate Tetrahedral Intermediate Enolate->Tetrahedral_Intermediate Nucleophilic Attack EthylPivalate Ethyl Trimethylacetate EthylPivalate->Tetrahedral_Intermediate Product 4,4-dimethyl-1-phenyl- pentane-1,3-dione Tetrahedral_Intermediate->Product Elimination Ethoxide Ethoxide Tetrahedral_Intermediate->Ethoxide Experimental_Workflow start Start setup Reaction Setup (KOtBu in DMF under N₂) start->setup add_reagents Add Acetophenone & This compound setup->add_reagents react Heat and Stir (50-60°C, 4-6h) add_reagents->react workup Quench with HCl & Extract with Et₂O react->workup wash Wash Organic Layer workup->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Column Chromatography dry->purify product Pure Product purify->product

References

Application Notes and Protocols: Ethyl Trimethylacetate in Palladium-Catalyzed C-H Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl trimethylacetate, also known as ethyl pivalate (B1233124), serves as a valuable component in palladium-catalyzed C-H functionalization, a transformative methodology in modern organic synthesis. Its role is primarily associated with its hydrolysis product, pivalic acid, which acts as a critical additive, or co-catalyst, enhancing reaction efficiency and yield. These application notes provide a comprehensive overview of its function, supported by quantitative data and detailed experimental protocols for key C-H functionalization reactions.

The Role of Pivalate in Catalysis

In palladium-catalyzed C-H functionalization, pivalic acid has been identified as a key additive that facilitates the cleavage of the C-H bond.[1][2] The operative mechanism is often a concerted metalation-deprotonation (CMD) pathway.[3] In this process, the pivalate anion acts as a proton shuttle, abstracting a proton from the substrate's C-H bond in concert with the coordination of the carbon atom to the palladium center. This cooperative action lowers the activation energy for the C-H activation step, which is frequently the rate-determining step of the catalytic cycle.[3] The use of pivalic acid has proven essential for the successful arylation and alkylation of both sp² and sp³ C-H bonds.[2][4]

Applications in Key C-H Functionalization Reactions

The utility of this compound and pivalic acid extends across various palladium-catalyzed C-H functionalization reactions, enabling the synthesis of complex organic molecules.

  • C-H Arylation: The direct arylation of arenes and heterocycles is a cornerstone of modern cross-coupling chemistry. The addition of pivalic acid has been shown to be crucial for achieving high yields in the arylation of unactivated arenes and a variety of heterocyclic compounds.[5][6]

  • C-H Alkylation: In reactions involving the formation of C(sp³)-C(sp³) bonds, pivalic acid is a valuable additive. It is particularly effective in auxiliary-directed C-H alkylation of carboxylic acid and amine derivatives.[1][2]

  • Intramolecular Cyclizations: The synthesis of cyclic compounds, including various heterocycles, can be efficiently achieved through intramolecular C-H functionalization. Pivalic acid promotes these cyclizations, leading to the formation of dihydrobenzofurans, indolines, and other valuable scaffolds.[4][7]

Quantitative Data from Representative Reactions

The following tables summarize the reaction conditions and yields for several palladium-catalyzed C-H functionalization reactions employing pivalic acid as a key additive.

Table 1: Palladium-Catalyzed Direct Arylation of Simple Arenes with Pivalic Acid [8][9]

EntryAreneAryl HalidePd Catalyst (mol%)Ligand (mol%)BaseAdditive (mol%)SolventTemp (C)Time (h)Yield (%)
1Benzene4-BromotoluenePd(OAc)₂ (2)DavePhos (4)K₂CO₃Pivalic Acid (30)Benzene/DMA1201685
2Benzene4-BromoanisolePd(OAc)₂ (2)DavePhos (4)K₂CO₃Pivalic Acid (30)Benzene/DMA1201692
3Toluene4-BromotoluenePd(OAc)₂ (1)Diimine (1)K₂CO₃Pivalic Acid (30)DMA1401695
4Anisole4-BromoanisolePd(OAc)₂ (1)Diimine (1)K₂CO₃Pivalic Acid (30)DMA1401698

Table 2: Auxiliary-Assisted Palladium-Catalyzed β-C(sp³)–H Arylation of Carboxylic Acid Derivatives [1][2]

EntrySubstrateAryl HalidePd(OAc)₂ (mol%)BaseAdditive (mol%)SolventTemp (C)Time (h)Yield (%)
1N-(quinolin-8-yl)propanamide1-iodo-4-methoxybenzene5Cs₃PO₄Pivalic Acid (20)t-Amyl alcohol1202482
2N-(quinolin-8-yl)butanamide1-iodo-4-fluorobenzene5Cs₃PO₄Pivalic Acid (20)t-Amyl alcohol1202475
3N-(2-(methylthio)phenyl)propanamide1-iodo-4-methylbenzene10K₂CO₃Pivalic Acid (20)Toluene1102468

Table 3: Palladium-Catalyzed Intramolecular C(sp³)–H Arylation [4]

EntrySubstratePd Catalyst (mol%)Ligand (mol%)BaseAdditive (mol%)SolventTemp (C)Time (h)ProductYield (%)
12-(2-bromo-phenoxy)-2-methyl-propanePd₂(dba)₃ (2.5)PCy₃ (5)Cs₂CO₃Pivalic Acid (20)Toluene120182,2-Dimethyldihydrobenzofuran85
2N-(2-bromobenzyl)isobutylaminePd(OAc)₂ (5)P(o-tol)₃ (10)K₃PO₄Pivalic Acid (20)Dioxane100242-isopropyl-2,3-dihydro-1H-isoindole78

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Direct Arylation of Arenes

This protocol is a representative procedure for the direct arylation of a simple arene with an aryl bromide using a palladium/phosphine catalyst system and pivalic acid as an additive.[8][9]

Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • DavePhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Pivalic acid

  • Aryl bromide

  • Arene (e.g., Benzene, Toluene)

  • N,N-Dimethylacetamide (DMA), anhydrous

  • Anhydrous solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol%), DavePhos (4 mol%), and K₂CO₃ (2.5 equivalents).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the aryl bromide (1.0 equivalent), pivalic acid (30 mol%), the arene (20-40 equivalents), and anhydrous DMA (to achieve a 0.2 M concentration with respect to the aryl bromide) via syringe.

  • Place the sealed reaction tube in a preheated oil bath at 120-140 °C and stir for 16-24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: General Procedure for Auxiliary-Assisted C(sp³)–H Arylation

This protocol describes a typical procedure for the arylation of a C(sp³)–H bond in a carboxylic acid derivative bearing an 8-aminoquinoline (B160924) directing group.[1][2]

Materials:

  • N-(quinolin-8-yl) amide substrate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Cesium pivalate (CsOPiv) or a combination of a base (e.g., K₂CO₃ or Cs₂CO₃) and pivalic acid

  • Aryl iodide

  • t-Amyl alcohol, anhydrous

  • Anhydrous solvent for extraction (e.g., ethyl acetate)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, add the N-(quinolin-8-yl) amide substrate (1.0 equivalent), Pd(OAc)₂ (5 mol%), and CsOPiv (2.0 equivalents) to a screw-capped vial. If not using CsOPiv, add the base (e.g., Cs₂CO₃, 2.0 equivalents) and pivalic acid (20 mol%).

  • Add the aryl iodide (1.5-2.0 equivalents) and anhydrous t-amyl alcohol (to achieve a 0.1 M concentration).

  • Seal the vial tightly and remove it from the glovebox.

  • Place the vial in a preheated heating block or oil bath at 120-130 °C and stir for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the arylated product.

Visualizations

The following diagrams illustrate the catalytic cycle and a typical experimental workflow.

Catalytic_Cycle cluster_0 Palladium Catalytic Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-X(Ln) Pd0->OxAdd Oxidative Addition (Ar-X) LigEx Ar-Pd(II)-OPiv(Ln) OxAdd->LigEx Ligand Exchange (PivO⁻) CMD Cyclometalated Pd(II) Intermediate LigEx->CMD CMD (R-H, -PivOH) CMD->Pd0 Reductive Elimination Product Product CMD->Product caption General catalytic cycle for Pd-catalyzed C-H arylation with pivalate assistance.

Caption: General catalytic cycle for Pd-catalyzed C-H arylation with pivalate assistance.

Experimental_Workflow Start 1. Add Solids to Reaction Vessel (Pd catalyst, Ligand, Base) Inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) Start->Inert Add_Liquids 3. Add Liquids via Syringe (Substrate, Aryl Halide, Pivalic Acid, Solvent) Inert->Add_Liquids React 4. Heat and Stir (Specified Temperature and Time) Add_Liquids->React Workup 5. Aqueous Workup (Dilution, Filtration, Extraction) React->Workup Purify 6. Purification (Column Chromatography) Workup->Purify Product Final Product Purify->Product

Caption: A typical experimental workflow for palladium-catalyzed C-H functionalization.

References

Application Notes and Protocols: Transesterification to Ethyl Pivalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of ethyl pivate through the transesterification of methyl pivalate (B1233124). Both acid- and base-catalyzed methods are presented, offering flexibility depending on available reagents and equipment. The protocols include reagent quantities, reaction conditions, purification procedures, and expected yields. Additionally, a general workflow diagram for the transesterification process is provided to visualize the experimental sequence.

Introduction

Ethyl pivalate is a valuable organic compound used as a building block in the synthesis of pharmaceuticals and other fine chemicals. Transesterification, the process of exchanging the alkoxy group of an ester with that of an alcohol, is a common and efficient method for its preparation. This application note details the conversion of methyl pivalate to ethyl pivalate in the presence of either an acid or a base catalyst. The reaction equilibrium is driven towards the product by using a large excess of ethanol (B145695).

Data Presentation

The following table summarizes the key quantitative data for both the acid- and base-catalyzed transesterification procedures.

ParameterAcid-Catalyzed TransesterificationBase-Catalyzed Transesterification
Starting Ester Methyl PivalateMethyl Pivalate
Reagent Absolute EthanolAbsolute Ethanol, Sodium Metal
Catalyst Sulfuric Acid (H₂SO₄)Sodium Ethoxide (NaOEt)
Solvent Absolute Ethanol (in excess)Absolute Ethanol (in excess)
Reaction Temperature RefluxReflux
Reaction Time Several hoursSeveral hours
Work-up Procedure Neutralization with sodium carbonate, extraction, dryingNeutralization with acid, extraction, drying
Purification Fractional DistillationFractional Distillation
Boiling Point of Product 108-111 °C108-111 °C
Reported Yield ~77% (by analogy to esterification)[1]Not specified, but generally high

Experimental Protocols

Acid-Catalyzed Transesterification of Methyl Pivalate to Ethyl Pivalate

This protocol is adapted from a similar esterification procedure and general principles of acid-catalyzed transesterification.[1][2][3]

Materials:

  • Methyl pivalate

  • Absolute ethanol

  • Concentrated sulfuric acid (98%)

  • 10% Sodium carbonate solution

  • Anhydrous magnesium sulfate

  • Boiling chips

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a heating mantle, combine methyl pivalate and a significant excess of absolute ethanol (e.g., 5-10 molar equivalents).

  • Add a few boiling chips to the flask.

  • Slowly and carefully, add a catalytic amount of concentrated sulfuric acid to the mixture while swirling.

  • Heat the reaction mixture to reflux and maintain the reflux for several hours to allow the reaction to reach equilibrium. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully transfer the cooled mixture to a separatory funnel.

  • Wash the organic layer with a 10% sodium carbonate solution to neutralize the acidic catalyst. Be cautious as carbon dioxide gas will be evolved.

  • Separate the organic layer and wash it with water, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude ethyl pivalate by fractional distillation. Collect the fraction boiling at approximately 108-111 °C.[1]

Base-Catalyzed Transesterification of Methyl Pivalate to Ethyl Pivalate

This protocol is based on the general principles of base-catalyzed transesterification.[2]

Materials:

  • Methyl pivalate

  • Absolute ethanol

  • Sodium metal

  • Dilute hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Distillation apparatus

  • Standard laboratory glassware

Procedure:

  • Prepare a solution of sodium ethoxide by carefully dissolving a catalytic amount of sodium metal in absolute ethanol in a round-bottom flask equipped with a reflux condenser. The reaction is exothermic and produces hydrogen gas, so it should be performed in a well-ventilated hood.

  • Once the sodium has completely reacted, add methyl pivalate to the sodium ethoxide solution.

  • Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by GC or TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with dilute hydrochloric acid.

  • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution, followed by water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude ethyl pivalate by fractional distillation, collecting the fraction at 108-111 °C.[1]

Mandatory Visualization

Transesterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine Methyl Pivalate, Ethanol, and Catalyst reflux Heat to Reflux start->reflux monitor Monitor Reaction (GC/TLC) reflux->monitor neutralize Neutralize Catalyst monitor->neutralize extract Extract with Solvent neutralize->extract dry Dry Organic Layer extract->dry distill Fractional Distillation dry->distill product Ethyl Pivalate distill->product

Caption: Experimental workflow for the transesterification of methyl pivalate to ethyl pivalate.

References

Application Notes and Protocols: Use of Phosphazene Base Catalyst with Ethyl Trimethylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of phosphazene base catalysts, specifically P4-t-Bu, for the generation of the enolate of ethyl trimethylacetate (also known as ethyl pivalate) and its subsequent application in carbon-carbon bond-forming reactions. The protocols and data presented are based on the established reactivity of phosphazene bases with esters and their utility in organic synthesis.

Introduction

Phosphazene bases are a class of extremely strong, non-nucleophilic, and neutral organic bases.[1][2] Among them, the Schwesinger base P4-t-Bu is particularly effective for deprotonation reactions where traditional bases may fail or lead to side reactions.[1] this compound, a sterically hindered ester, can be deprotonated at the α-position by P4-t-Bu to form a reactive enolate. This enolate serves as a potent nucleophile in various chemical transformations, including Aldol-type reactions and Michael additions, providing a pathway to complex molecular architectures.

The use of a strong, non-nucleophilic base like P4-t-Bu is advantageous as it allows for the clean and efficient generation of the enolate without competing nucleophilic attack on the ester carbonyl.[1] This methodology is particularly valuable in drug development and medicinal chemistry, where the construction of sterically hindered molecular frameworks is often required.

Key Applications

The primary application of the phosphazene base/ethyl trimethylacetate system is the in-situ generation of the corresponding enolate for subsequent reactions with various electrophiles.

  • Aldol-Type Reactions: The enolate of this compound can react with aldehydes and ketones to form β-hydroxy esters. These products are valuable synthetic intermediates.

  • Michael Additions: The enolate can undergo conjugate addition to α,β-unsaturated carbonyl compounds, leading to the formation of 1,5-dicarbonyl compounds.

Experimental Protocols

Protocol 1: General Procedure for the P4-t-Bu Catalyzed Aldol-Type Reaction of this compound with an Aldehyde

This protocol describes a general method for the reaction between this compound and a representative aldehyde, benzaldehyde, using P4-t-Bu as the catalyst.

Materials:

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Septa

  • Standard glassware for workup and purification (separatory funnel, flasks, etc.)

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar is charged with the aldehyde (1.0 mmol, 1.0 equiv.). The flask is sealed with a septum and purged with argon or nitrogen.

  • Solvent and Reagent Addition: Anhydrous THF (5 mL) is added via syringe, and the solution is cooled to -78 °C in a dry ice/acetone bath. This compound (1.2 mmol, 1.2 equiv.) is then added dropwise via syringe.

  • Catalyst Addition: The P4-t-Bu solution (0.1 mmol, 0.1 equiv., 0.125 mL of a 0.8 M solution in hexane) is added dropwise to the stirred reaction mixture at -78 °C.

  • Reaction Monitoring: The reaction is stirred at -78 °C and monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-4 hours).

  • Quenching: The reaction is quenched at -78 °C by the addition of saturated aqueous NH₄Cl solution (5 mL).

  • Workup: The mixture is allowed to warm to room temperature. The aqueous layer is separated and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine (10 mL), dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired β-hydroxy ester.

Data Presentation

The following tables summarize expected outcomes for the P4-t-Bu catalyzed Aldol-type reaction of this compound with various aldehydes, based on general principles of enolate chemistry.

Table 1: P4-t-Bu Catalyzed Aldol-Type Reaction of this compound with Various Aldehydes

EntryAldehydeProductExpected Yield (%)
1BenzaldehydeEthyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate85-95
24-NitrobenzaldehydeEthyl 3-hydroxy-2,2-dimethyl-3-(4-nitrophenyl)propanoate80-90
34-MethoxybenzaldehydeEthyl 3-hydroxy-3-(4-methoxyphenyl)-2,2-dimethylpropanoate82-92
4CinnamaldehydeEthyl 3-hydroxy-2,2-dimethyl-5-phenylpent-4-enoate75-85
5IsobutyraldehydeEthyl 3-hydroxy-2,2,4-trimethylpentanoate70-80

Yields are estimated based on similar reactions and are dependent on purification.

Visualizations

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the proposed catalytic cycle for the P4-t-Bu catalyzed Aldol-type reaction and a typical experimental workflow.

Aldol_Mechanism cluster_0 Catalytic Cycle A This compound + P4-t-Bu B Enolate Intermediate + [P4-t-Bu-H]+ A->B Deprotonation C Aldehyde D Alkoxide Intermediate B->D Nucleophilic Attack C->D E β-Hydroxy Ester (Product) D->E Protonation from [P4-t-Bu-H]+ F P4-t-Bu (Regenerated Catalyst)

Caption: Proposed catalytic cycle for the P4-t-Bu catalyzed Aldol-type reaction.

Experimental_Workflow cluster_1 Experimental Protocol step1 1. Reaction Setup (Aldehyde in dry THF under Ar) step2 2. Cooling to -78 °C step1->step2 step3 3. Addition of this compound step2->step3 step4 4. Addition of P4-t-Bu Catalyst step3->step4 step5 5. Reaction Monitoring (TLC) step4->step5 step6 6. Quenching with aq. NH4Cl step5->step6 step7 7. Workup and Extraction step6->step7 step8 8. Purification (Chromatography) step7->step8 product Pure β-Hydroxy Ester step8->product

Caption: General experimental workflow for the phosphazene-catalyzed Aldol-type reaction.

Safety Precautions
  • Phosphazene bases are strong bases and should be handled with care in a well-ventilated fume hood.

  • Anhydrous solvents and inert atmosphere techniques are crucial for the success of the reaction.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The use of phosphazene bases, such as P4-t-Bu, provides an efficient method for the generation of the enolate from the sterically hindered ester, this compound. This reactive intermediate can be utilized in a variety of C-C bond-forming reactions, offering a valuable tool for the synthesis of complex organic molecules. The protocols and data provided herein serve as a guide for researchers to explore the synthetic potential of this catalytic system.

References

Ethyl Trimethylacetate: A Versatile Chemical Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl trimethylacetate, also known as ethyl pivalate, is a valuable chemical intermediate widely employed in the synthesis of a diverse range of agrochemicals.[1] Its unique structural features, particularly the sterically hindered tert-butyl group, impart specific properties to the resulting active ingredients, such as enhanced stability and modified biological activity. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in the synthesis of agrochemicals, with a focus on picolinate (B1231196) herbicides.

Application in the Synthesis of Picolinate Herbicides

Picolinic acid herbicides represent a significant class of synthetic auxin herbicides used for broadleaf weed control.[2][3] The synthesis of certain picolinate derivatives can utilize this compound as a key starting material. The bulky tert-butyl group from this compound can be incorporated into the herbicide structure, influencing its efficacy and selectivity.

Illustrative Signaling Pathway: Auxin Herbicide Action

Synthetic auxin herbicides, like those derived from picolinate structures, mimic the natural plant hormone auxin. At herbicidal concentrations, they disrupt normal plant growth processes, leading to uncontrolled cell division and elongation, and ultimately, plant death. The signaling pathway is complex and involves the binding of the herbicide to auxin receptors, leading to the degradation of transcriptional repressors and the subsequent expression of auxin-responsive genes.

Auxin_Signaling_Pathway Synthetic Auxin Herbicide Synthetic Auxin Herbicide Auxin Receptor (e.g., TIR1/AFB) Auxin Receptor (e.g., TIR1/AFB) Synthetic Auxin Herbicide->Auxin Receptor (e.g., TIR1/AFB) Binds to Ubiquitin Ligase (SCF) Ubiquitin Ligase (SCF) Auxin Receptor (e.g., TIR1/AFB)->Ubiquitin Ligase (SCF) Activates Aux/IAA Repressor Aux/IAA Repressor Proteasome Proteasome Aux/IAA Repressor->Proteasome Targeted for Degradation Auxin Response Factor (ARF) Auxin Response Factor (ARF) Aux/IAA Repressor->Auxin Response Factor (ARF) Represses Ubiquitin Ligase (SCF)->Aux/IAA Repressor Ubiquitinates Auxin-Responsive Genes Auxin-Responsive Genes Auxin Response Factor (ARF)->Auxin-Responsive Genes Activates Transcription Uncontrolled Growth Uncontrolled Growth Auxin-Responsive Genes->Uncontrolled Growth

Caption: Simplified signaling pathway of synthetic auxin herbicides.

Experimental Protocols

While a direct, publicly available, detailed synthesis protocol for a commercial agrochemical starting from this compound is often proprietary, the following sections describe key chemical transformations and representative experimental procedures that illustrate its application.

Claisen Condensation for the Formation of β-Keto Esters

A fundamental reaction involving esters like this compound is the Claisen condensation, which forms β-keto esters.[4][5] These intermediates are versatile building blocks for more complex molecules. In the context of agrochemical synthesis, a crossed Claisen condensation can be employed to introduce the pivaloyl group (from this compound) adjacent to another functional group.

General Experimental Workflow:

Claisen_Condensation_Workflow A Reactants: - this compound - Ester/Ketone - Strong Base (e.g., NaH, NaOEt) B Reaction Setup: - Inert atmosphere (N2 or Ar) - Anhydrous solvent (e.g., THF, Et2O) A->B C Reaction: - Base deprotonates α-carbon - Nucleophilic attack on second ester/ketone B->C D Work-up: - Quench with acid - Extraction with organic solvent C->D E Purification: - Distillation or - Column Chromatography D->E F β-Keto Ester Product E->F

Caption: General workflow for a Claisen condensation reaction.

Protocol: Synthesis of a β-Keto Ester Intermediate

This protocol describes a general procedure for the Claisen-type condensation of this compound with a generic ester.

Materials:

  • This compound

  • Ester (e.g., ethyl acetate)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is flushed with nitrogen.

  • Sodium hydride (1.1 equivalents) is carefully washed with anhydrous hexane (B92381) to remove the mineral oil and then suspended in anhydrous diethyl ether.

  • A solution of this compound (1.0 equivalent) and the second ester (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred suspension of sodium hydride at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is refluxed for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • The reaction mixture is cooled in an ice bath, and the excess sodium hydride is cautiously quenched by the slow addition of water.

  • The mixture is then acidified with 1 M HCl until the aqueous layer is acidic (pH ~2-3).

  • The layers are separated, and the aqueous layer is extracted twice with diethyl ether.

  • The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The resulting crude β-keto ester is purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Quantitative Data (Illustrative):

ParameterValue
Yield 60-80%
Purity (GC-MS) >95%
Reaction Time 2-4 hours
Reaction Temp. Reflux (~35 °C for Et₂O)
Synthesis of a Picolinate Herbicide Precursor

Although a direct synthesis of a commercial herbicide from this compound is not publicly detailed, a plausible synthetic route towards a picolinate herbicide precursor can be constructed based on known organic reactions. This hypothetical pathway involves the initial formation of a β-keto ester via Claisen condensation, followed by cyclization and subsequent functional group manipulations.

Hypothetical Synthetic Pathway:

Picolinate_Synthesis_Pathway A This compound + Diethyl Oxalate B Claisen Condensation A->B C Diketone Intermediate B->C D Cyclization with Ammonia Source C->D E Pyridinone Intermediate D->E F Chlorination & Amination E->F G 4-Amino-3-chloro-6-(tert-butyl)picolinate (Herbicide Precursor) F->G

References

Green Synthesis of Ethyl Trimethylacetate via Enzymatic Esterification: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl trimethylacetate, also known as ethyl pivalate, is a valuable ester with applications across various industries. It serves as a flavoring agent, a solvent in chemical processes, and a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. Traditional chemical synthesis of this ester often involves harsh acidic catalysts and high temperatures, leading to environmental concerns and the formation of byproducts. In contrast, enzymatic esterification presents a green and sustainable alternative. This method utilizes lipases, which are highly selective and efficient biocatalysts, to facilitate the reaction under mild conditions. This application note provides a detailed protocol for the enzymatic synthesis of this compound, leveraging the robust activity of immobilized lipases.

The enzymatic approach offers several advantages, including high specificity that minimizes side reactions, mild reaction conditions that reduce energy consumption, and the use of biodegradable catalysts. Immobilized enzymes, in particular, can be easily recovered and reused, further enhancing the economic and environmental viability of the process.

Signaling Pathway and Experimental Workflow

The enzymatic synthesis of this compound can be achieved through two primary pathways: direct esterification of trimethylacetic acid with ethanol (B145695) or transesterification. Both pathways are efficiently catalyzed by lipases, with the "Ping-Pong Bi-Bi" mechanism being a widely accepted model for this class of enzymes.

Enzymatic Esterification Signaling Pathway

G cluster_0 Ping-Pong Bi-Bi Mechanism E Free Lipase (E) E_TAA Lipase-Trimethylacetic Acid Complex (E-TAA) E->E_TAA Acyl_E Acyl-Enzyme Intermediate (F-E) E_TAA->Acyl_E - H₂O H2O Water (H₂O) EtOH Ethanol (Substrate B) Acyl_E->EtOH + Acyl_E_EtOH Acyl-Enzyme-Ethanol Complex (F-E-EtOH) E_ETA Lipase-Ethyl Trimethylacetate Complex (E-ETA) Acyl_E_EtOH->E_ETA E_ETA->E - Product ETA This compound (Product) TAA Trimethylacetic Acid (Substrate A) TAA->E +

Caption: Lipase-catalyzed esterification via a Ping-Pong Bi-Bi mechanism.

Experimental Workflow for Enzymatic Synthesis

G cluster_workflow Experimental Workflow prep 1. Substrate & Enzyme Preparation reaction 2. Enzymatic Esterification prep->reaction monitoring 3. Reaction Monitoring (e.g., GC/HPLC) reaction->monitoring separation 4. Enzyme Separation (Filtration) reaction->separation monitoring->reaction Continue until equilibrium/desired conversion purification 5. Product Purification (Distillation) separation->purification reuse Enzyme Reuse separation->reuse analysis 6. Product Characterization (NMR, GC-MS) purification->analysis

Application Notes and Protocols for Cysteine Modification in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Ethyl Pivalate (B1233124): Initial searches for the use of ethyl pivalate as a cysteine-modifying agent in proteomics did not yield established protocols or applications. The information presented herein focuses on a widely used and well-documented class of cysteine-modifying agents: maleimides, with N-ethylmaleimide (NEM) as a prime example. This document will provide researchers, scientists, and drug development professionals with detailed application notes and protocols for utilizing maleimide-based reagents for cysteine modification in proteomics.

Introduction to Maleimide-Based Cysteine Modification

The selective labeling of cysteine residues is a cornerstone technique in chemical proteomics, enabling the study of protein structure, function, and post-translational modifications (PTMs). The unique nucleophilicity of the cysteine thiol group (-SH) allows for its highly specific covalent modification under mild conditions. Maleimides are electrophilic compounds that react specifically with thiols via a Michael addition reaction to form a stable thioether bond.[1] This reaction is highly efficient and specific within a pH range of 6.5-7.5, where the thiol group is sufficiently deprotonated to act as a nucleophile while minimizing reactions with other nucleophilic residues like lysine.[2]

Stable isotope-labeled versions of maleimides, such as the deuterated d5-N-ethylmaleimide (d5-NEM), are powerful tools for quantitative proteomics.[3] By differentially labeling two samples (e.g., control vs. treated) with the "light" (NEM) and "heavy" (d5-NEM) reagents, researchers can accurately quantify changes in cysteine reactivity or occupancy on a proteome-wide scale using mass spectrometry.[3]

Key Applications:

  • Quantitative Redox Proteomics: Measuring changes in the oxidation state of cysteine residues, which is crucial for understanding cellular signaling and oxidative stress.[3][4]

  • Activity-Based Protein Profiling (ABPP): Identifying and quantifying the activity of enzymes that utilize a reactive cysteine in their active site.

  • Drug Target Identification: Identifying the cysteine residues that are covalently modified by electrophilic drugs or drug fragments.

  • Bioconjugation: Attaching probes such as fluorophores, biotin, or drugs to specific cysteine sites on a protein.[5][6]

Data Presentation: Quantitative Parameters for Maleimide (B117702) Labeling

The following table summarizes key quantitative data for the use of maleimide reagents in cysteine-modification proteomics.

ParameterValueNotes
Reaction pH 6.5 - 7.5Optimal for specific reaction with thiols. At pH > 8.5, reactivity with primary amines increases.[1]
Labeling Efficiency 70 - 90%Dependent on cysteine accessibility, protein structure, and reaction conditions.[7]
Specificity > 95%Highly specific for cysteine thiols within the optimal pH range.[7]
Mass Shift (NEM) +125.0476 DaMass of N-ethylmaleimide added to the cysteine residue.
Mass Shift (d5-NEM) +130.0790 DaMass of deuterated N-ethylmaleimide, enabling quantitative analysis.[3]
Mass Difference (d5-NEM vs NEM) 5.0314 DaThe mass difference used for quantification in mass spectrometry.[3]
Detection Limit As low as 2% free sulfhydrylsMass spectrometry can detect low levels of cysteine labeling.[8]

Signaling Pathway Visualization

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response and is modulated by the redox state of specific cysteine residues in Keap1. Under basal conditions, Keap1 targets Nrf2 for degradation. Upon exposure to oxidative stress, critical cysteine residues in Keap1 are modified, leading to the stabilization and activation of Nrf2, which then initiates the transcription of antioxidant genes.

Redox regulation of the Keap1-Nrf2 pathway.

Experimental Protocols

Protocol 1: Quantitative Redox Proteomics using Differential Alkylation with NEM and d5-NEM

This protocol describes a method to quantify reversible cysteine oxidation by sequentially labeling reduced and oxidized cysteine populations with light (NEM) and heavy (d5-NEM) reagents.

Materials and Reagents:

  • Cells or tissue sample

  • Lysis Buffer: 100 mM Tris-HCl, 150 mM NaCl, 1% NP-40, 10 mM EDTA, pH 7.4

  • N-ethylmaleimide (NEM, "light"), 500 mM stock in DMSO

  • d5-N-ethylmaleimide (d5-NEM, "heavy"), 500 mM stock in DMSO

  • Dithiothreitol (DTT), 1 M stock in water

  • Urea (B33335) Buffer: 8 M Urea, 100 mM Tris-HCl, pH 8.5

  • Iodoacetamide (IAA) for quenching, 500 mM stock in water

  • Trypsin, sequencing grade

  • Trichloroacetic acid (TCA)

  • Ice-cold acetone (B3395972)

  • Mass spectrometer and LC system

Procedure:

  • Sample Lysis and Initial Alkylation:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in Lysis Buffer containing 50 mM NEM (light) to block all constitutively reduced cysteine thiols.[3]

    • Incubate for 1 hour at room temperature with gentle agitation, protected from light.[3]

  • Protein Precipitation and Removal of Excess NEM:

    • Precipitate proteins by adding TCA to a final concentration of 20%.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Discard the supernatant. Wash the protein pellet twice with ice-cold acetone to remove residual NEM. Air-dry the pellet briefly.[3]

  • Reduction of Oxidized Cysteines:

    • Resuspend the protein pellet in Urea Buffer.

    • Add DTT to a final concentration of 20 mM to reduce all reversibly oxidized cysteines.

    • Incubate for 1 hour at 37°C.[3]

  • Labeling of Newly Reduced Thiols:

    • Add 50 mM d5-NEM (heavy) to the sample to label the cysteine residues that were previously oxidized.

    • Incubate for 1 hour at room temperature with gentle agitation, protected from light.[3]

  • Sample Preparation for Mass Spectrometry:

    • Quench the reaction by adding IAA to a final concentration of 100 mM and incubate for 15 minutes.

    • Dilute the sample 4-fold with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to 2 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

    • Acidify the sample with formic acid to stop digestion and prepare for LC-MS/MS analysis.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the digested peptides by LC-MS/MS.

    • Identify peptides containing the d5-NEM modification. The ratio of the peak intensities of the "heavy" (d5-NEM) to "light" (NEM) labeled peptides for a given cysteine site reflects the change in its oxidation state between the two samples being compared (if a comparative experiment is performed by labeling a second sample in the reverse heavy/light order).

Experimental Workflow Diagram

The following diagram illustrates the key steps in the differential labeling experiment described in Protocol 1.

Quantitative_Redox_Proteomics_Workflow start Protein Lysate (Reduced + Oxidized Cys) step1 Step 1: Block Reduced Cys Add 'light' NEM (d0) start->step1 result1 Proteins with d0-NEM on reduced Cys step1->result1 step2 Step 2: Remove Excess NEM (TCA Precipitation) step1->step2 step3 Step 3: Reduce Oxidized Cys Add DTT step2->step3 result3 Newly exposed thiols from previously oxidized Cys step3->result3 step4 Step 4: Label New Thiols Add 'heavy' d5-NEM step3->step4 result4 Proteins dual-labeled: d0-NEM (reduced) d5-NEM (oxidized) step4->result4 step5 Step 5: Protein Digestion (Trypsin) step4->step5 step6 Step 6: LC-MS/MS Analysis step5->step6 end Quantify d0/d5 Ratios (Measure Cys Oxidation) step6->end

Workflow for quantitative redox proteomics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl Trimethylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of ethyl trimethylacetate for improved yields and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Q1: Why is the yield of my this compound synthesis unexpectedly low?

A low yield can stem from several factors related to reaction equilibrium, incomplete reactions, or product loss during workup.

  • Suboptimal Reaction Temperature: The reaction temperature significantly influences the rate of esterification. Ensure the reaction is conducted at the optimal temperature for the chosen catalytic system. For Fischer esterification using an acid catalyst like sulfuric acid, heating is typically required to facilitate the reaction.[1]

  • Incorrect Molar Ratio of Reactants: An inappropriate ratio of trimethylacetic acid to ethanol (B145695) can limit the conversion to the desired ester. Shifting the equilibrium towards the product can be achieved by using an excess of one reactant, typically the less expensive one (ethanol).

  • Insufficient Catalyst Loading or Inactive Catalyst: The acid catalyst is crucial for the reaction to proceed at a reasonable rate. Ensure the correct amount of a fresh, active catalyst is used. Over time, acid catalysts can absorb moisture, reducing their effectiveness.

  • Inadequate Reaction Time: Esterification reactions require sufficient time to reach equilibrium. If the reaction time is too short, the conversion will be incomplete, leading to a lower yield. Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time.

  • Water Content: The presence of water in the reactants or solvent can shift the equilibrium back towards the starting materials, reducing the yield. Use anhydrous reactants and solvents whenever possible.

  • Product Loss During Workup: this compound is volatile. Significant loss can occur during extraction and purification steps, especially if excessive heat is applied during solvent removal.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_temp Verify Reaction Temperature start->check_temp check_ratio Check Molar Ratio of Reactants check_temp->check_ratio Correct optimize_temp Adjust Temperature check_temp->optimize_temp Incorrect check_catalyst Assess Catalyst Activity & Loading check_ratio->check_catalyst Correct optimize_ratio Use Excess Ethanol check_ratio->optimize_ratio Incorrect check_time Confirm Sufficient Reaction Time check_catalyst->check_time Active/Sufficient optimize_catalyst Use Fresh/More Catalyst check_catalyst->optimize_catalyst Inactive/Insufficient check_water Evaluate Water Content check_time->check_water Sufficient optimize_time Increase Reaction Time check_time->optimize_time Too Short check_workup Review Workup Procedure check_water->check_workup Anhydrous use_anhydrous Use Anhydrous Reagents check_water->use_anhydrous Water Present optimize_workup Modify Purification (e.g., lower temp) check_workup->optimize_workup Product Loss Detected fischer_esterification_workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification reactants 1. Combine Trimethylacetic Acid, Ethanol, and H₂SO₄ reflux 2. Heat Mixture to Reflux reactants->reflux monitor 3. Monitor Reaction by TLC/GC reflux->monitor cool 4. Cool Reaction Mixture monitor->cool extract 5. Aqueous Workup (Wash with NaHCO₃ and Brine) cool->extract dry 6. Dry Organic Layer (e.g., Na₂SO₄) extract->dry filter_concentrate 7. Filter and Concentrate dry->filter_concentrate distill 8. Purify by Distillation filter_concentrate->distill

References

How to remove residual ethyl acetate from a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center. This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of residual ethyl acetate (B1210297) from reaction mixtures.

Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method to remove bulk ethyl acetate?

The most standard and efficient method for removing a volatile solvent like ethyl acetate is rotary evaporation (rotovaping).[1][2] This technique gently removes the solvent by reducing the pressure, which lowers its boiling point, while rotating the flask to increase the surface area for evaporation.[2][3]

Troubleshooting Common Rotary Evaporation Issues:

  • Bumping/Splashing: The sample is boiling too vigorously and splashing into the condenser.

    • Solution: Reduce the vacuum pressure gradually, lower the bath temperature, or decrease the rotation speed. Ensure the flask is not more than half-full.[3]

  • Co-evaporation of Product: Your desired compound is volatile and evaporating with the ethyl acetate.

    • Solution: Use milder conditions, such as a lower bath temperature and less vacuum. A bump trap placed between the flask and the evaporator can help catch any lost product.[3]

  • Slow Evaporation: The process is taking too long.

    • Solution: Ensure all connections are tightly sealed to maintain a good vacuum.[1] You can slightly increase the water bath temperature, but do not exceed 40°C for most applications to avoid sample degradation.[3][4] Increase the rotation speed to improve surface area exposure.[1]

Q2: I've used a rotary evaporator, but my NMR analysis still shows traces of ethyl acetate. What should I do next?

This is a very common issue, especially with viscous oils or solids that can trap solvent. The best approach is co-evaporation , also known as azeotropic removal.[5][6] This involves adding a more volatile, miscible solvent and then evaporating the mixture. The added solvent helps to "chase" out the residual ethyl acetate.

Common Co-solvents:

  • Dichloromethane (DCM)[5][7]

  • Diethyl ether[5]

  • Toluene (useful for removing trace water as well)[6]

  • Hexane or Heptane[6]

The process should be repeated 2-3 times for best results.[5] Following co-evaporation, placing the sample under a high vacuum (<1 mm Hg) for an extended period (e.g., overnight) can remove the final stubborn traces.[5][6]

Q3: Can I use an aqueous wash (extraction) to remove ethyl acetate?

While ethyl acetate is not fully miscible with water, it does have some solubility (approximately 2.92g to 8.7g per 100 mL of water).[8][9] Therefore, an aqueous wash can help reduce the amount of ethyl acetate, but it will not remove it completely. This method is more commonly used during a reaction workup to remove water-soluble impurities from the ethyl acetate layer.

For improved efficiency in a liquid-liquid extraction process, a centrifugal extractor can be used to achieve rapid and thorough phase separation.[10]

Q4: My compound is a solid. How can I effectively remove trapped ethyl acetate?

For solid materials, after initial removal by rotary evaporation, the most effective methods are:

  • High-Vacuum Drying: Spread the solid in a shallow dish or tray to maximize surface area and place it under a high vacuum for several hours or overnight.[5] Gentle heating can be applied if the compound is thermally stable.

  • Co-solvent Addition and Re-evaporation: Dissolve the solid in a minimal amount of a volatile co-solvent like DCM, and then remove the solvent on the rotary evaporator. Repeat this cycle 2-3 times.[5]

Q5: Are there any other specialized methods for removing ethyl acetate?
  • Azeotropic Distillation: For larger-scale separations, distillation can be used. Ethyl acetate forms a minimum-boiling azeotrope with water (boiling point 70.4°C), which can be leveraged to remove it from higher-boiling point mixtures.[11][12]

  • Lyophilization (Freeze-Drying): This method is generally not recommended for removing organic solvents like ethyl acetate.[13] Samples containing organic solvents often fail to freeze properly or melt during the process.[13][14] It is best to first remove the bulk of the ethyl acetate using a rotary evaporator.[13]

Data Presentation

Table 1: Physical Properties & Evaporation Data for Ethyl Acetate

ParameterValueSource(s)
Boiling Point (1 atm)77.1 °C[1]
Azeotrope with Water (Boiling Point)70.4 °C[12]
Azeotrope Composition (Water/EtOAc)8.8% / 91.2% (by mass)[12][15]
Solubility in Water2.92 - 8.7 g / 100 mL[8][9]
Recommended Rotovap Bath Temp.35 - 40 °C[3]
Typical Rotovap Vacuum Pressure~150 mbar[4]
Experimental Protocols & Workflows
Protocol 1: Standard Removal via Rotary Evaporation
  • Sample Loading: Place the reaction mixture in a round-bottom flask. Do not fill the flask more than halfway.[3]

  • Assembly: Securely attach the flask to the rotary evaporator. Ensure all glass joints and seals are tight to prevent vacuum leaks.[1]

  • Rotation: Begin rotating the flask at a moderate speed (e.g., 150 RPM).[3]

  • Vacuum Application: Gradually apply the vacuum. A sudden pressure drop can cause violent bumping.[3]

  • Heating: Once a stable vacuum is achieved, lower the rotating flask into the pre-heated water bath (typically 35-40°C).[3]

  • Monitoring: Observe the condensation of the solvent on the condenser coils and its collection in the receiving flask.

  • Completion: Once the evaporation rate slows significantly and the desired concentration is reached, release the vacuum, stop the rotation, and turn off the heat. Remove the flask.[1]

G start Start: Reaction Mixture in Ethyl Acetate rotovap Rotary Evaporation (Protocol 1) start->rotovap check Check for Residual Solvent (e.g., NMR, GC) rotovap->check complete Process Complete: Solvent Removed check->complete None Detected troubleshoot Troubleshooting Required check->troubleshoot Detected

Caption: General workflow for removing ethyl acetate.

Protocol 2: Co-Evaporation for Trace Removal
  • Initial State: Start with your product in a round-bottom flask after initial solvent removal (Protocol 1), where it may be a viscous oil or solid.

  • Add Co-solvent: Add a small volume of a volatile co-solvent (e.g., 2-3 mL of Dichloromethane).[5] Swirl the flask to ensure the product is fully dissolved or wetted.

  • Evaporate: Connect the flask to the rotary evaporator and remove the solvent completely.

  • Repeat: Repeat steps 2 and 3 two more times. This repeated process effectively chases out the trapped ethyl acetate.[5]

  • Final Drying (Optional): For maximum removal, place the open flask on a high-vacuum line for several hours to overnight.[5]

G cluster_main Co-Evaporation Cycle (Repeat 2-3x) add_solvent Add Volatile Co-Solvent (e.g., DCM, Ether) evaporate Evaporate Mixture on Rotovap add_solvent->evaporate high_vac Dry on High-Vacuum Line (Optional, Overnight) evaporate->high_vac start Product with Residual EtOAc start->add_solvent end Product Free of Residual Solvent high_vac->end

Caption: Workflow for azeotropic removal of residual ethyl acetate.

Decision Logic for Ethyl Acetate Removal

This diagram helps you choose the best strategy based on your experimental needs and sample properties.

G q1 Bulk or Trace Removal? bulk Rotary Evaporation (Protocol 1) q1->bulk Bulk trace Is sample a viscous oil or solid? q1->trace Trace final_check Check Purity (NMR, GC) bulk->final_check co_evap Co-Evaporation (Protocol 2) trace->co_evap Yes high_vac High-Vacuum Drying trace->high_vac Yes co_evap->final_check high_vac->final_check

References

Technical Support Center: Purification of Crude Ethyl Trimethylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the purification of crude ethyl trimethylacetate.

Troubleshooting Guide

1. Low or No Product Yield After Synthesis and Work-up

  • Question: I performed the esterification of trimethylacetic acid and ethanol (B145695), but after the work-up, I have a very low yield of this compound. What could have gone wrong?

  • Answer: Low yields can result from several factors. Firstly, the esterification reaction is an equilibrium process. To drive the reaction towards the product, it's crucial to use an excess of one reactant (typically the less expensive one, ethanol) or to remove water as it forms.[1][2] Secondly, incomplete reaction due to insufficient reaction time or temperature can also lead to low yields. Ensure the reaction has been heated under reflux for an adequate period.[3] During the work-up, ensure that the acidic catalyst (e.g., sulfuric acid) is completely neutralized with a base wash (e.g., sodium bicarbonate or sodium carbonate solution), as residual acid can catalyze the reverse hydrolysis reaction.[1][4] Finally, product loss can occur during extractions if the layers are not separated properly or if the product is partially soluble in the aqueous phase.

    Logical Workflow for Troubleshooting Low Yield:

    LowYield Start Low Yield of this compound CheckReaction Check Reaction Conditions Start->CheckReaction CheckWorkup Check Work-up Procedure Start->CheckWorkup IncompleteReaction Incomplete Reaction? CheckReaction->IncompleteReaction Equilibrium Equilibrium Not Shifted? CheckReaction->Equilibrium Neutralization Incomplete Neutralization? CheckWorkup->Neutralization ExtractionLoss Product Loss During Extraction? CheckWorkup->ExtractionLoss IncompleteReaction->CheckWorkup No IncreaseTimeTemp Increase reaction time/temperature IncompleteReaction->IncreaseTimeTemp Yes Equilibrium->CheckWorkup No ExcessReactant Use excess ethanol or remove water Equilibrium->ExcessReactant Yes Neutralization->ExtractionLoss No ThoroughWash Ensure thorough washing with base Neutralization->ThoroughWash Yes CarefulSeparation Careful phase separation, brine wash ExtractionLoss->CarefulSeparation Yes End Improved Yield IncreaseTimeTemp->End ExcessReactant->End ThoroughWash->End CarefulSeparation->End

    Caption: Troubleshooting workflow for low product yield.

2. Emulsion Formation During Extraction

  • Question: During the aqueous work-up of my crude this compound, I'm getting a persistent emulsion between the organic and aqueous layers. How can I break it?

  • Answer: Emulsion formation is a common issue when washing organic layers with aqueous solutions. This is often caused by the presence of acidic impurities reacting with the basic wash to form soaps, which act as emulsifying agents. To break the emulsion, you can try the following techniques:

    • Addition of Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

    • Gentle Swirling: Instead of vigorous shaking, gently swirl or rock the separatory funnel.

    • Filtration: Filter the entire mixture through a pad of Celite or glass wool.

    • Centrifugation: If available, centrifuging the mixture can effectively separate the layers.

    • Patience: Sometimes, simply letting the separatory funnel stand for an extended period can lead to phase separation.

3. Product is Contaminated with Starting Materials

  • Question: My purified this compound is still contaminated with unreacted trimethylacetic acid and/or ethanol. How can I remove them?

  • Answer:

    • Removing Trimethylacetic Acid: Unreacted trimethylacetic acid can be removed by washing the organic layer with a mild aqueous base, such as 5-10% sodium bicarbonate or sodium carbonate solution.[3] The carboxylic acid will be converted to its water-soluble salt, which will partition into the aqueous layer. Be cautious of pressure buildup due to CO2 evolution.

    • Removing Ethanol: Residual ethanol can be more challenging to remove due to its solubility in both the organic and aqueous phases. Washing with water or brine will remove a significant portion. For more complete removal, fractional distillation is effective.[3] Ethanol has a lower boiling point (78 °C) than this compound (118 °C), allowing for its separation.

    Experimental Workflow for Impurity Removal:

    ImpurityRemoval CrudeProduct Crude this compound (with acid and alcohol impurities) Wash Wash with aq. NaHCO3/Na2CO3 CrudeProduct->Wash Separate1 Separate Aqueous Layer (contains carboxylate salt) Wash->Separate1 Dry Dry Organic Layer (e.g., with MgSO4) Separate1->Dry Filter Filter Dry->Filter Distill Fractional Distillation Filter->Distill EthanolFraction Collect Ethanol Fraction (~78 °C) Distill->EthanolFraction ProductFraction Collect Pure this compound (~118 °C) Distill->ProductFraction PureProduct Pure this compound ProductFraction->PureProduct

    Caption: Workflow for removing starting material impurities.

Frequently Asked Questions (FAQs)

  • Q1: What is the boiling point of this compound?

    • A1: The boiling point of this compound is approximately 118 °C at atmospheric pressure.[5]

  • Q2: What are the common impurities in crude this compound synthesized by Fischer esterification?

    • A2: Common impurities include unreacted trimethylacetic acid, excess ethanol, water (a byproduct of the reaction), and the acid catalyst (e.g., sulfuric acid).

  • Q3: Can I use a different drying agent besides magnesium sulfate (B86663)?

    • A3: Yes, other anhydrous drying agents like sodium sulfate or calcium chloride can be used. However, be aware that calcium chloride can form adducts with esters, so anhydrous sodium sulfate or magnesium sulfate are generally preferred.

  • Q4: Is fractional distillation always necessary?

    • A4: If the crude product is relatively clean after the aqueous work-up and only trace amounts of impurities with significantly different boiling points are present, a simple distillation might suffice. However, for efficient removal of residual ethanol, fractional distillation is recommended.[3]

  • Q5: How can I check the purity of my final product?

    • A5: The purity of this compound can be assessed using techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. A sharp boiling point range during distillation is also a good indicator of purity.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification MethodPrincipleTypical PurityTypical YieldAdvantagesDisadvantages
Aqueous Wash Removal of water-soluble impurities (acids, excess alcohol) by extraction.>90% (after drying)HighSimple, removes bulk impurities.May not remove all ethanol; risk of emulsion.
Fractional Distillation Separation based on differences in boiling points.>99%[5]~77%[3]High purity achievable; removes volatile impurities.Can be time-consuming; potential for product loss.
Flash Column Chromatography Separation based on differential adsorption to a stationary phase.>98%VariableEffective for removing non-volatile impurities.Requires solvent, more complex setup.

Experimental Protocols

Protocol 1: Purification of Crude this compound by Aqueous Wash and Distillation

  • Transfer Crude Product: Transfer the crude this compound to a separatory funnel.

  • Neutralization Wash: Add an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently, venting frequently to release the pressure from CO₂ evolution. Allow the layers to separate and drain the lower aqueous layer.

  • Water Wash: Wash the organic layer with an equal volume of deionized water. Separate and discard the aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution to help remove dissolved water. Separate and discard the aqueous layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add a suitable amount of anhydrous magnesium sulfate (MgSO₄). Swirl the flask until the drying agent no longer clumps together, indicating that the solution is dry.

  • Filtration: Filter the dried solution through a fluted filter paper into a round-bottom flask suitable for distillation.

  • Fractional Distillation:

    • Set up a fractional distillation apparatus.

    • Heat the flask gently.

    • Collect the first fraction, which will primarily be residual ethanol, at a head temperature of around 73-78 °C.[3]

    • Increase the heating and collect the main fraction of pure this compound at a head temperature of 108-111 °C.[3]

Protocol 2: Purification by Flash Column Chromatography

  • Prepare the Column: Pack a glass column with silica (B1680970) gel in a suitable non-polar solvent (e.g., hexanes).

  • Prepare the Sample: Dissolve the crude this compound in a minimal amount of a low-polarity solvent (e.g., dichloromethane (B109758) or the eluent).

  • Load the Sample: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate). The less polar this compound will elute first.

  • Collect Fractions: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

References

Technical Support Center: Fischer Esterification of Pivalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Fischer esterification of pivalic acid.

Frequently Asked Questions (FAQs)

Q1: Why is the Fischer esterification of pivalic acid so slow compared to less hindered carboxylic acids?

A1: The slow reaction rate is primarily due to steric hindrance. Pivalic acid has a bulky tert-butyl group adjacent to the carbonyl carbon. This bulkiness physically obstructs the nucleophilic attack of the alcohol on the protonated carbonyl group, which is a key step in the esterification mechanism.[1][2]

Q2: What are the primary side reactions to be aware of during the Fischer esterification of pivalic acid?

A2: The main side reactions include:

  • Reversion to reactants: Since Fischer esterification is a reversible reaction, the presence of water can hydrolyze the ester back to pivalic acid and the alcohol.[3][4]

  • Dehydration of the alcohol: If a secondary or tertiary alcohol is used, it can undergo acid-catalyzed dehydration to form an alkene.[3][5]

  • Formation of the tert-butyl cation: Under strongly acidic conditions and elevated temperatures, pivalic acid can undergo decarbonylation to form a stable tert-butyl cation. This can lead to the formation of isobutene and subsequent oligomerization.[6][7]

  • Retro-Koch reaction: Pivalic acid can decompose into isobutene, carbon monoxide, and water under certain acidic conditions.[7]

Q3: Which catalysts are most effective for the esterification of pivalic acid?

A3: Due to the steric hindrance of pivalic acid, strong acid catalysts are typically required.[5] Common choices include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).[8] Heterogeneous catalysts like sulfonated resins (e.g., Amberlyst-15) and Nafion have also been shown to be effective and offer the advantage of easier separation from the reaction mixture.[9] For sensitive substrates where milder conditions are necessary, methods involving pivaloyl chloride or pivaloic anhydride (B1165640) with Lewis acid catalysts can be employed, though this is not a direct Fischer esterification.[10]

Troubleshooting Guide

Problem 1: Low or no ester yield.

Possible Cause Troubleshooting Step
Insufficient catalyst Increase the catalyst loading. For sterically hindered acids like pivalic acid, a higher concentration of a strong acid catalyst is often necessary.
Reaction has not reached equilibrium Extend the reaction time. Due to steric hindrance, the esterification of pivalic acid is slow and may require prolonged heating.
Water is inhibiting the forward reaction Use a Dean-Stark apparatus to remove water as it is formed. Alternatively, use a large excess of the alcohol to shift the equilibrium towards the product side.[4] Using a dehydrating agent that is compatible with the reaction conditions can also be effective.
Reaction temperature is too low Increase the reaction temperature to the reflux temperature of the alcohol or solvent. Higher temperatures increase the reaction rate.

Problem 2: Formation of significant byproducts.

Possible Cause Troubleshooting Step
Dehydration of the alcohol If using a secondary or tertiary alcohol, consider switching to a primary alcohol like methanol (B129727) or ethanol, which are less prone to dehydration.[3]
Formation of isobutene and its oligomers This suggests the formation of the tert-butyl cation.[6] Lower the reaction temperature and consider using a milder catalyst or a heterogeneous catalyst to minimize this side reaction.[7][9]
Presence of unreacted starting materials This indicates an incomplete reaction. Refer to the troubleshooting steps for "Low or no ester yield."

Quantitative Data Summary

The choice of catalyst significantly impacts the conversion of pivalic acid to its methyl ester. The following table summarizes the performance of various catalysts.

CatalystCatalyst Loading (g)Pivalic Acid (g)Methanol (g)Temperature (°C)Conversion after 8h (%)
Sulfonated Carbon (F-S)0.51.021.6070~95
Sulfonated Carbon (F-T)0.51.021.6070~85
Amberlyst-150.51.021.6070~75
Nafion-150.51.021.6070~60
Data adapted from a study on sulfonated carbon catalysts.[9]

Experimental Protocols

Representative Protocol for the Synthesis of Methyl Pivalate

This protocol is a general guideline and may require optimization based on laboratory conditions and available equipment.

Materials:

  • Pivalic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pivalic acid and a 10-fold molar excess of anhydrous methanol.

  • Carefully add concentrated sulfuric acid (approximately 5 mol% relative to the pivalic acid) to the mixture while stirring.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by TLC or GC.

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl pivalate.

  • Purify the crude product by distillation.

Visualizations

Fischer_Esterification_Workflow cluster_prep Reaction Setup cluster_workup Work-up cluster_purification Purification reactants Combine Pivalic Acid, excess Alcohol, and Catalyst reflux Heat to Reflux (e.g., using Dean-Stark) reactants->reflux Heat quench Cool and Quench reflux->quench Cool extract Solvent Extraction quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry with MgSO4 wash->dry concentrate Concentrate dry->concentrate distill Distillation concentrate->distill product Pure Ester distill->product

Caption: Experimental workflow for Fischer esterification.

Troubleshooting_Tree start Low Ester Yield? incomplete_rxn Incomplete Reaction start->incomplete_rxn Yes side_reactions Side Reactions Dominating start->side_reactions Byproducts observed extend_time Increase Reaction Time incomplete_rxn->extend_time increase_temp Increase Temperature incomplete_rxn->increase_temp remove_water Remove Water (Dean-Stark) incomplete_rxn->remove_water lower_temp Lower Temperature side_reactions->lower_temp change_catalyst Use Milder/Heterogeneous Catalyst side_reactions->change_catalyst

Caption: Troubleshooting decision tree for low yield.

Caption: Mechanism of a key side reaction.

References

Optimizing temperature for ethyl pivalate distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl pivalate (B1233124) distillation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal distillation temperature for ethyl pivalate?

A1: The optimal distillation temperature for ethyl pivalate is dependent on the pressure at which the distillation is conducted. At atmospheric pressure (760 mmHg), the boiling point of ethyl pivalate is approximately 117-119 °C.[1] For temperature-sensitive applications or to avoid potential decomposition, vacuum distillation is recommended. The table below provides estimated boiling points at reduced pressures.

Q2: My distillation is proceeding much slower than expected. What could be the cause?

A2: Slow distillation can be caused by several factors. Firstly, ensure your heating mantle is set to a temperature sufficiently above the boiling point of ethyl pivalate at your target pressure. Inadequate heating is a common cause of slow distillation. Secondly, check for any leaks in your vacuum system, as a poor vacuum will result in a higher boiling point and slower distillation. Lastly, ensure the condenser is functioning efficiently; if the condenser is too warm, it can lead to vapor loss and reduced collection rate.

Q3: The collected distillate of ethyl pivalate appears cloudy. What should I do?

A3: Cloudiness in the distillate often indicates the presence of water. Ethyl pivalate is susceptible to hydrolysis, especially in the presence of any residual acid from the synthesis step. To remedy this, ensure all your glassware is thoroughly dried before starting the distillation. If the crude ethyl pivalate is suspected to contain water, it can be dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate before distillation.

Q4: I am observing bumping or uneven boiling during the distillation. How can I prevent this?

A4: Bumping, or the sudden, violent boiling of a liquid, can be dangerous and lead to impure distillate. To ensure smooth boiling, use a magnetic stirrer and a stir bar in the distillation flask. If magnetic stirring is not possible, boiling chips can be added to the flask before heating. Never add boiling chips to a hot liquid, as this can cause violent bumping.

Q5: How can I remove acidic impurities before distilling ethyl pivalate?

A5: If your crude ethyl pivalate was synthesized using an acid catalyst, it is crucial to remove any residual acid before distillation to prevent hydrolysis and decomposition. This can be achieved by washing the crude product with a saturated solution of sodium bicarbonate (NaHCO₃) in a separatory funnel. The bicarbonate solution will neutralize the acid. After washing, the organic layer should be separated and dried over an anhydrous drying agent before proceeding with distillation.[2]

Data Presentation

Table 1: Estimated Boiling Point of Ethyl Pivalate at Various Pressures

Pressure (mmHg)Estimated Boiling Point (°C)
760118
400100
20083
10067
5052
2034
1021
59
1-10

Note: These are estimated values and may vary slightly based on experimental conditions.

Experimental Protocols

Protocol for Atmospheric Distillation of Ethyl Pivalate

This protocol is intended for the purification of ethyl pivalate that is relatively free of high-boiling impurities and is not thermally sensitive under these conditions.

Materials:

  • Crude ethyl pivalate

  • Round-bottom flask

  • Distillation head with thermometer adapter

  • Thermometer

  • Condenser

  • Receiving flask

  • Heating mantle

  • Boiling chips or magnetic stirrer and stir bar

  • Clamps and stands

Procedure:

  • Setup: Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glassware is clean and dry.

  • Charging the Flask: Add the crude ethyl pivalate to the round-bottom flask, filling it to no more than two-thirds of its volume. Add a few boiling chips or a magnetic stir bar.

  • Heating: Begin heating the flask gently with the heating mantle. If using a stirrer, ensure it is on.

  • Distillation: As the liquid heats, the vapor will rise and enter the distillation head. The temperature on the thermometer will increase and should stabilize at the boiling point of ethyl pivalate (approximately 117-119 °C at 760 mmHg).[1]

  • Collection: The vapor will then pass into the condenser, where it will cool and liquefy. The purified liquid ethyl pivalate will be collected in the receiving flask.

  • Completion: Stop the distillation when only a small amount of liquid remains in the distillation flask. Never distill to dryness.

  • Cooling: Allow the apparatus to cool down before disassembling.

Mandatory Visualization

experimental_workflow Atmospheric Distillation Workflow A Assemble clean, dry distillation apparatus B Add crude ethyl pivalate and boiling chips to flask A->B C Heat the flask gently B->C D Vapor rises and temperature stabilizes at boiling point C->D E Vapor condenses in the condenser D->E F Collect pure ethyl pivalate in receiving flask E->F G Stop distillation before the flask is dry F->G H Allow apparatus to cool G->H

Caption: Workflow for atmospheric distillation of ethyl pivalate.

troubleshooting_flowchart Distillation Troubleshooting Guide decision decision issue issue start Start Distillation problem Problem Encountered? start->problem slow_dist Slow Distillation problem->slow_dist Yes cloudy_dist Cloudy Distillate problem->cloudy_dist Yes bumping Bumping/ Uneven Boiling problem->bumping Yes end Successful Distillation problem->end No check_heat Increase heating mantle temperature slow_dist->check_heat check_vacuum Check for leaks in the vacuum system slow_dist->check_vacuum check_condenser Ensure condenser is cool and efficient slow_dist->check_condenser dry_glassware Ensure all glassware is completely dry cloudy_dist->dry_glassware dry_crude Dry crude ethyl pivalate with a drying agent cloudy_dist->dry_crude use_stirring Use magnetic stirrer or boiling chips bumping->use_stirring check_heat->problem check_vacuum->problem check_condenser->problem dry_glassware->problem dry_crude->problem use_stirring->problem

References

Technical Support Center: Ethyl Trimethylacetate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for preventing the hydrolysis of ethyl trimethylacetate (also known as ethyl pivalate) during reaction workup. Given its significant steric hindrance, this ester is more resistant to hydrolysis than many simpler esters, but product loss can still occur under suboptimal conditions.

Frequently Asked Questions (FAQs)

Q1: What is ester hydrolysis and why is it a problem during workup?

A1: Ester hydrolysis is a chemical reaction in which an ester breaks down into its parent carboxylic acid and alcohol in the presence of water.[1][2] This reaction, which is the reverse of esterification, can be catalyzed by acids or bases.[1][3] During an aqueous workup, the goal is to isolate the pure ester. However, the use of acidic or basic aqueous solutions to neutralize catalysts or remove impurities creates an environment where the desired ester can be unintentionally converted back into the starting carboxylic acid, leading to a significant reduction in product yield.[1]

Q2: this compound is sterically hindered. Do I still need to worry about hydrolysis?

A2: Yes, though to a lesser extent than with unhindered esters. The bulky tert-butyl group adjacent to the ester carbonyl shields the carbonyl carbon from nucleophilic attack by water or hydroxide (B78521) ions.[4] This steric hindrance makes this compound significantly more stable and resistant to hydrolysis compared to linear esters like ethyl acetate (B1210297).[4] However, under harsh conditions—such as prolonged exposure to strong bases or high temperatures—hydrolysis can still occur and lead to noticeable yield loss.

Q3: How can I detect if my this compound is hydrolyzing during workup?

A3: The primary signs of unintended hydrolysis are a lower-than-expected final product yield and the reappearance of the starting material, trimethylacetic acid (pivalic acid).[1] You can confirm this using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The appearance of a new, more polar spot that corresponds to the pivalic acid starting material.

  • NMR Spectroscopy: The presence of peaks in the ¹H or ¹³C NMR spectrum of the crude product that correspond to pivalic acid.[1]

  • IR Spectroscopy: The appearance of a broad O-H stretch (characteristic of a carboxylic acid) in the IR spectrum of the crude product.[1]

Q4: Which specific steps in my aqueous workup pose the highest risk for hydrolysis?

A4: Any step involving contact with an aqueous phase presents some risk, but the greatest danger comes from basic washes.[1]

  • Base Wash: Using a basic solution, such as sodium bicarbonate, to neutralize the acid catalyst (e.g., H₂SO₄) is the most common cause of hydrolysis.[1] Base-catalyzed hydrolysis, or saponification, is often fast and irreversible under the workup conditions.[1]

  • Quenching: Adding water or an aqueous solution to stop the reaction.

  • Contact Time: Prolonged exposure to any aqueous acidic or basic solution increases the extent of hydrolysis. It is crucial to perform extractions and washes efficiently and without delay.[1]

Troubleshooting Guide: Low Product Yield

If you are experiencing low yields and have confirmed the presence of trimethylacetic acid in your crude product, use this guide to identify and resolve the source of hydrolysis.

Caption: Troubleshooting decision tree for diagnosing causes of ester hydrolysis.

Key Factors Influencing Hydrolysis Rate

The rate of hydrolysis is dependent on several factors that can be controlled during the workup. Minimizing these is critical for maximizing product yield.[1]

ParameterConditionRelative Hydrolysis Risk for this compoundRecommended Action
Temperature Room Temperature (~25°C)Low-ModeratePerform all aqueous washes at 0°C in an ice bath to slow reaction kinetics.[1]
Elevated Temperature (>40°C)HighCool the reaction mixture to room temperature and then in an ice bath before beginning workup.[3]
Base Strength Strong Base (e.g., NaOH, KOH)HighAVOID. Strong bases significantly accelerate saponification.[1]
Weak Base (e.g., NaHCO₃, Na₂CO₃)LowUse cold, saturated sodium bicarbonate or sodium carbonate for neutralization.[1]
Contact Time Prolonged (>15 minutes)ModeratePerform washes and layer separations quickly and efficiently. Do not let layers sit unseparated.[1]
Brief (<5-10 minutes)LowWork efficiently to minimize the duration of contact between the organic layer and any aqueous phase.
Drying Incomplete (residual water)Latent RiskDry the organic layer thoroughly with an anhydrous salt (e.g., Na₂SO₄, MgSO₄) to remove all traces of water.[1][5]

Experimental Protocols

Protocol 1: Hydrolysis-Minimizing Aqueous Workup

This protocol outlines a standard procedure for working up a reaction to isolate this compound while minimizing decomposition.

Caption: Recommended experimental workflow for isolating this compound.

Methodology:

  • Cool the Reaction: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Subsequently, place the reaction flask in an ice bath to cool it to approximately 0°C.

  • Dilute and Transfer: Dilute the cold reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) and transfer the entire contents to a separatory funnel.

  • Neutralization Wash: Add an equal volume of cold (0°C), saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.

    • Caution: Swirl the unstoppered funnel initially to control the rate of CO₂ evolution before stoppering and shaking.[1] Vent the funnel frequently.

    • Separate the layers and drain the aqueous (bottom) layer. Repeat the wash with fresh NaHCO₃ solution until gas evolution ceases, indicating complete neutralization of the acid catalyst.

  • Brine Wash: Wash the organic layer with one portion of cold (0°C), saturated aqueous NaCl (brine).[1] This step helps break up any emulsions and removes the majority of dissolved water from the organic layer.[6] Separate and discard the aqueous layer.

  • Dry the Organic Layer: Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[1][5] Add the agent in portions and swirl the flask until the drying agent no longer clumps together and flows freely.

  • Isolate the Final Product: Filter the organic solution through a funnel with a small cotton plug to remove the drying agent. Rinse the flask and the drying agent with a small amount of fresh solvent to ensure complete transfer. Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound. Further purification can be achieved by distillation if necessary.

Advanced Solutions: Non-Aqueous Workup

For substrates that are exceptionally sensitive to hydrolysis, or to completely eliminate the risk, a non-aqueous workup can be employed. These methods avoid the use of water altogether.

  • Filtration through a Basic Plug: After diluting the reaction mixture with a non-polar solvent (e.g., hexanes/ethyl acetate mixture), the solution can be passed through a short plug of a basic solid adsorbent like basic alumina (B75360) or silica (B1680970) gel treated with triethylamine. This will retain the acid catalyst and polar impurities while allowing the less polar ester product to elute.

  • Use of Scavenger Resins: Solid-supported bases (scavenger resins) can be added directly to the organic reaction mixture. The resin neutralizes the acid catalyst and can be subsequently removed by simple filtration, providing a completely water-free workup procedure.

References

Technical Support Center: Removing Water from Ethyl Trimethylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on effectively removing water from ethyl trimethylacetate (also known as ethyl pivalate).

Troubleshooting Guide

This section addresses specific issues you may encounter during the drying process of this compound.

Problem 1: The this compound remains cloudy after adding a drying agent.

  • Possible Cause 1: Insufficient amount of drying agent. The cloudiness indicates the presence of dispersed water. The initial amount of drying agent may be saturated.

    • Solution: Add more of the drying agent in small portions, swirling after each addition, until the solution becomes clear and some of the drying agent remains free-flowing (does not clump together).[1][2]

  • Possible Cause 2: Inefficient drying agent. Some drying agents are slower or have a lower capacity for water removal.

    • Solution: Consider switching to a more efficient drying agent. For instance, magnesium sulfate (B86663) is generally faster and has a higher capacity than sodium sulfate.[3]

  • Possible Cause 3: Emulsion formation. If the cloudiness persists and appears as a stable suspension, an emulsion may have formed, especially if the product was not adequately separated from an aqueous layer during workup.

    • Solution: Before adding a drying agent, perform a wash with a saturated sodium chloride solution (brine).[2][3][4] This helps to break emulsions and removes the bulk of dissolved water.[2]

Problem 2: The yield of this compound is low after the drying and recovery process.

  • Possible Cause 1: Adsorption of the product onto the drying agent. Finely powdered drying agents, like magnesium sulfate, have a large surface area and can adsorb some of your product.

    • Solution: After decanting or filtering the dried this compound, rinse the drying agent with a small amount of anhydrous solvent (e.g., diethyl ether or dichloromethane) and combine the rinse with your product.

  • Possible Cause 2: Hydrolysis of the ester. Although this compound is sterically hindered and less prone to hydrolysis than other esters, prolonged contact with acidic or basic drying agents in the presence of water could potentially lead to some degradation. Calcium chloride can contain basic impurities.[5]

    • Solution: Use a neutral drying agent like sodium sulfate or magnesium sulfate. Minimize the contact time between the ester and the drying agent. Once the solution is dry, separate the product from the desiccant.

  • Possible Cause 3: Physical loss during transfer. Multiple transfer steps can lead to a loss of product.

    • Solution: Minimize the number of transfers. When filtering, ensure you rinse the filter paper and funnel with a small amount of dry solvent.

Problem 3: The dried this compound still contains water upon analysis (e.g., by Karl Fischer titration).

  • Possible Cause 1: Incomplete drying. The drying agent may not have been in contact with the solution for a sufficient amount of time, or an insufficient amount was used.

    • Solution: For slower-acting drying agents like sodium sulfate, allow for a longer contact time (e.g., 15-30 minutes) with occasional swirling.[3] Ensure an excess of the drying agent is used, as indicated by the presence of free-flowing powder.

  • Possible Cause 2: Ineffective drying agent for the required level of dryness. For applications requiring extremely low water content, standard drying agents may not be sufficient.

    • Solution: Use a high-efficiency drying agent like activated molecular sieves (3Å or 4Å).[6] For optimal results, allow the this compound to stand over the molecular sieves for several hours.[7]

  • Possible Cause 3: Re-exposure to atmospheric moisture. A dried product can re-absorb moisture from the air if not handled properly.

    • Solution: Conduct the final filtration and transfer steps under an inert atmosphere (e.g., nitrogen or argon) if possible. Store the final product in a tightly sealed container, perhaps with a small amount of activated molecular sieves.

Frequently Asked Questions (FAQs)

Q1: Which drying agent is best for this compound?

A1: The "best" drying agent depends on your specific requirements for speed, efficiency, and final water content. Here is a comparison of common choices:

Drying AgentSpeedCapacityEfficiencyCompatibility with EstersRemarks
Magnesium Sulfate (MgSO₄) FastHighHighGood (neutral)A fine powder, so it requires filtration. Can be slightly acidic.[3][8]
Sodium Sulfate (Na₂SO₄) SlowHighModerateGood (neutral)Granular, so the product can often be decanted. It is a good general-purpose drying agent.[1][3]
Calcium Chloride (CaCl₂) MediumHighHighUse with cautionCan form adducts with esters and may contain basic impurities.[5]
Molecular Sieves (3Å or 4Å) Slow to MediumModerateVery HighExcellentIdeal for achieving very low water content. The ester should be allowed to stand over the sieves.[6][7]

Q2: How can I visually tell if my this compound is dry?

A2: There are a few visual cues:

  • Clarity: A wet organic solution often appears cloudy or hazy. A dry solution should be perfectly clear.[1]

  • Drying Agent Behavior: When you first add a drying agent to a wet solution, it will clump together.[2] As you add more, you will reach a point where some of the newly added drying agent no longer clumps and swirls freely in the solution, resembling a "snow globe" effect. This indicates that all the water has been absorbed.

Q3: How much drying agent should I use?

A3: There is no exact amount. Start by adding a small spatula-tip worth of the drying agent to your solution and swirl.[9] Continue adding small portions until the agent no longer clumps and some particles move freely. It is better to add a slight excess to ensure all water is removed.

Q4: Do I need to wash my this compound with brine before adding a drying agent?

A4: While not always strictly necessary, it is highly recommended, especially after an aqueous workup. A brine wash will remove the majority of dissolved water from the organic layer, which means you will need to use less solid drying agent and the drying process will be faster and more efficient.[2][3][4]

Q5: Can I reuse my drying agent?

A5: While some inorganic drying agents can be regenerated by heating, it is often not practical in a research setting for small quantities. Molecular sieves, however, are commonly regenerated. To regenerate molecular sieves, they can be heated in a furnace at high temperatures (e.g., 200-300°C) under a vacuum or with a flow of dry, inert gas to remove the adsorbed water.[10][11]

Experimental Protocols

Protocol 1: Standard Drying Procedure using Magnesium Sulfate or Sodium Sulfate

  • Preliminary Brine Wash: Transfer the this compound to a separatory funnel. Add a volume of saturated sodium chloride (brine) solution approximately 20-25% of the volume of the ester. Stopper the funnel and shake gently, venting frequently to release any pressure. Allow the layers to separate completely and drain the lower aqueous layer.

  • Transfer: Transfer the washed this compound to a clean, dry Erlenmeyer flask.

  • Addition of Drying Agent: Add a small amount of anhydrous magnesium sulfate or sodium sulfate to the flask. Swirl the flask and observe the drying agent.

  • Drying: Continue to add small portions of the drying agent with swirling until some of the powder no longer clumps and moves freely. If using sodium sulfate, allow the flask to stand for 10-15 minutes.[3]

  • Separation:

    • If using sodium sulfate, carefully decant the clear liquid into a clean, dry flask, leaving the solid behind.

    • If using magnesium sulfate, gravity filter the solution through a fluted filter paper into a clean, dry flask.

  • Rinsing: Rinse the drying agent in the flask or on the filter paper with a small volume of a dry solvent (like diethyl ether) to recover any adsorbed product, and combine the rinse with the dried product.

  • Solvent Removal: If a rinsing solvent was used, remove it under reduced pressure using a rotary evaporator.

Protocol 2: High-Efficiency Drying using Molecular Sieves

  • Initial Drying: For very wet samples, first perform a brine wash and a preliminary drying with sodium sulfate as described in Protocol 1 to remove the bulk of the water.

  • Activation of Molecular Sieves: Activate 3Å or 4Å molecular sieves by heating them in an oven at 200-300°C for at least 3 hours, preferably under vacuum.[10][11] Allow them to cool to room temperature in a desiccator before use.

  • Drying: Add the activated molecular sieves to the partially dried this compound in a flask that can be securely sealed. A common recommendation is to use about 10-20% of the solvent's mass in sieves.[7]

  • Incubation: Seal the flask and let it stand for several hours (or overnight for optimal drying). Occasional swirling can improve efficiency.[12]

  • Recovery: Carefully decant or filter the super-dry this compound from the molecular sieves into the final storage container.

Visualizations

Drying_Workflow start Wet Ethyl Trimethylacetate Product brine_wash Wash with Saturated NaCl (Brine) Solution start->brine_wash separate_layers Separate Aqueous and Organic Layers brine_wash->separate_layers add_drying_agent Add Anhydrous Drying Agent (e.g., MgSO4 or Na2SO4) separate_layers->add_drying_agent swirl Swirl and Observe add_drying_agent->swirl check_dry Is the solution clear and is some drying agent free-flowing? swirl->check_dry add_more Add More Drying Agent check_dry->add_more No separate_product Decant or Filter to Separate Product check_dry->separate_product Yes add_more->swirl rinse Rinse Drying Agent with Dry Solvent separate_product->rinse combine Combine Product and Rinse rinse->combine final_product Dry Ethyl Trimethylacetate combine->final_product Troubleshooting_Cloudy_Ester start Ester is Cloudy After Adding Drying Agent check_clumping Is all the drying agent clumped together? start->check_clumping add_more Add more drying agent in portions until some remains free-flowing. check_clumping->add_more Yes check_clarity Is the solution still cloudy? check_clumping->check_clarity No add_more->check_clumping consider_emulsion Consider possibility of an emulsion. Perform a brine wash before re-drying. check_clarity->consider_emulsion Yes dry_product Product is Dry check_clarity->dry_product No switch_agent Consider a more efficient drying agent (e.g., MgSO4 or molecular sieves). consider_emulsion->switch_agent

References

Troubleshooting low conversion in ethyl pivalate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in the synthesis of ethyl pivalate (B1233124). The content is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing ethyl pivalate, and what are the typical yields?

The most prevalent method for synthesizing ethyl pivalate is the Fischer-Speier esterification.[1] This reaction involves refluxing pivalic acid (2,2-dimethylpropanoic acid) and ethanol (B145695) with an acid catalyst, typically concentrated sulfuric acid or p-toluenesulfonic acid.[1][2] The primary advantage of this method is its use of readily available and inexpensive starting materials.

Reported yields for this reaction can vary, but a typical laboratory preparation should yield around 77% of pure ethyl pivalate after distillation.[2] Achieving yields significantly lower than this benchmark may indicate issues with the reaction setup, reagents, or workup procedure.

Q2: My ethyl pivalate synthesis has a very low yield. What are the primary factors I should investigate?

Low yields in Fischer esterification are often traced back to a few key factors:

  • Presence of Water: Water can hydrolyze the ester product back to the carboxylic acid and alcohol, shifting the equilibrium to the left and reducing the yield.[1][3][4] It's crucial to use anhydrous reagents and dry glassware.[5]

  • Incomplete Reaction: The reaction may not have reached equilibrium or completion. Factors influencing this include insufficient reaction time, suboptimal temperature, or inadequate catalyst concentration.[6][7]

  • Suboptimal Reagent Stoichiometry: To drive the equilibrium towards the product side, a large excess of one of the reactants (usually the less expensive one, like ethanol) is recommended.[1][8]

  • Loss During Workup: Significant amounts of product can be lost during the extraction and purification steps.[9][10] This can be due to incomplete extraction, formation of emulsions, or leaving product behind in transfers between glassware.[10][11]

  • Impure Reagents: The purity of the starting materials, including the pivalic acid, ethanol, and catalyst, is vital for a successful reaction.[6][11]

Troubleshooting Guide for Low Conversion

This guide provides a systematic approach to identifying and resolving the root causes of low ethyl pivalate yield.

Issue 1: Incomplete Reaction
Potential Cause Recommended Solution Rationale
Insufficient Reaction Time Increase the reflux time and monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).Fischer esterification is an equilibrium-driven process and may require several hours to reach completion.[1][2]
Suboptimal Temperature Ensure the reaction mixture is maintained at a consistent reflux temperature (the boiling point of the alcohol, around 78-80°C for ethanol).[12]The reaction rate is temperature-dependent; too low a temperature will result in a slow reaction, while excessively high temperatures are limited by the solvent's boiling point.[6]
Inadequate Catalyst Verify the concentration and activity of the acid catalyst. If using an older bottle of sulfuric acid, consider using a fresh supply. Ensure an appropriate catalytic amount is used.The acid catalyst is essential for protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the alcohol to attack.[1][13]
Poor Mixing Use a magnetic stir bar or overhead stirrer to ensure the reaction mixture is homogeneous.Proper mixing ensures that the reactants and catalyst are in constant contact, facilitating the reaction.[6]
Issue 2: Unfavorable Equilibrium
Potential Cause Recommended Solution Rationale
Presence of Water Use absolute ethanol and ensure all glassware is thoroughly dried before use.[2] Consider using a Dean-Stark apparatus to remove water as it is formed.[1][3]Water is a byproduct of the reaction. Its removal shifts the equilibrium towards the formation of the ester, in accordance with Le Chatelier's principle.[1][14]
Incorrect Stoichiometry Use a significant excess of ethanol (e.g., 5-10 molar equivalents relative to pivalic acid).Using a large excess of one reactant drives the equilibrium towards the products, increasing the yield of the ester.[8]
Issue 3: Product Loss During Workup and Purification
Potential Cause Recommended Solution Rationale
Incomplete Extraction Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). After extraction, wash the combined organic layers with a saturated sodium bicarbonate solution to remove unreacted pivalic acid and the acid catalyst.[2]Multiple smaller extractions are more efficient than a single large one. The bicarbonate wash is crucial for removing acidic impurities that can complicate purification.
Emulsion Formation During washing steps, shake the separatory funnel gently to minimize emulsion formation. If an emulsion forms, adding brine (saturated NaCl solution) can help to break it.Emulsions trap product in the interface between the aqueous and organic layers, leading to significant losses.
Distillation Issues During the final distillation, ensure the apparatus is set up correctly to achieve good separation. Collect the fraction boiling at the expected temperature for ethyl pivalate (around 118°C).[15]Improper distillation can lead to co-distillation of impurities or loss of product if the temperature is too high or the collection is inefficient.

Experimental Protocols

Key Experiment: Fischer Esterification of Pivalic Acid

This protocol is a representative procedure for the synthesis of ethyl pivalate.

Materials:

  • Pivalic acid

  • Absolute ethanol[2]

  • Concentrated sulfuric acid[2]

  • 10% Sodium carbonate solution[2]

  • Anhydrous magnesium sulfate[2]

  • Diethyl ether (or other suitable extraction solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine pivalic acid and a 5 to 10-fold molar excess of absolute ethanol.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Heat the mixture to reflux and maintain it for 3-4 hours.[2]

  • Allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash it with a 10% sodium carbonate solution to neutralize the acids.[2]

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and dry them over anhydrous magnesium sulfate.[2]

  • Filter to remove the drying agent and remove the solvent by rotary evaporation.

  • Purify the crude ethyl pivalate by fractional distillation, collecting the fraction at 108-111°C.[2]

Visualizations

Troubleshooting_Workflow Troubleshooting Low Ethyl Pivalate Conversion start Low Conversion Observed check_reaction Check Reaction Parameters start->check_reaction check_workup Review Workup & Purification start->check_workup incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction water_present Water Contamination? check_reaction->water_present product_loss Product Loss? check_workup->product_loss incomplete_reaction->check_workup No solution1 Increase Reflux Time Optimize Temperature Check Catalyst incomplete_reaction->solution1 Yes water_present->check_workup No solution2 Use Anhydrous Reagents Use Dean-Stark Trap water_present->solution2 Yes product_loss->check_reaction No solution3 Optimize Extraction Improve Distillation product_loss->solution3 Yes end_goal Improved Yield solution1->end_goal solution2->end_goal solution3->end_goal

Caption: A workflow diagram for troubleshooting low conversion in ethyl pivalate synthesis.

Fischer_Esterification_Pathway Fischer-Speier Esterification Mechanism cluster_reactants Reactants cluster_products Products Pivalic_Acid Pivalic Acid Protonation 1. Protonation of Carbonyl Pivalic_Acid->Protonation Ethanol Ethanol Nucleophilic_Attack 2. Nucleophilic Attack by Ethanol Ethanol->Nucleophilic_Attack Catalyst H+ (Catalyst) Catalyst->Protonation Protonation->Nucleophilic_Attack Proton_Transfer 3. Proton Transfer Nucleophilic_Attack->Proton_Transfer Water_Elimination 4. Elimination of Water Proton_Transfer->Water_Elimination Deprotonation 5. Deprotonation Water_Elimination->Deprotonation Water Water Water_Elimination->Water Deprotonation->Catalyst Ethyl_Pivalate Ethyl Pivalate Deprotonation->Ethyl_Pivalate

Caption: The signaling pathway of the Fischer-Speier esterification mechanism.

References

Technical Support Center: Drying Agents for Ethyl Trimethylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on selecting the appropriate drying agent for ethyl trimethylacetate. It includes troubleshooting advice and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common drying agents for esters like this compound?

A1: Common drying agents for esters include anhydrous inorganic salts such as magnesium sulfate (B86663) (MgSO₄), sodium sulfate (Na₂SO₄), and calcium chloride (CaCl₂).[1][2] Molecular sieves, typically 3Å or 4Å, are also a highly effective and safe alternative.[3][4][5]

Q2: Are there any compatibility issues I should be aware of when drying this compound?

A2: Yes, potential incompatibilities exist. Calcium chloride can form adducts with some esters, although it is often used for drying various esters. Magnesium sulfate is slightly acidic, which could theoretically catalyze the hydrolysis of the ester, especially in the presence of significant amounts of water.[6] However, it has been successfully used in the synthesis and drying of ethyl pivalate (B1233124) (this compound).[7] Basic drying agents like potassium carbonate (K₂CO₃) should be used with caution as they can promote the hydrolysis of esters.[2][8]

Q3: Which drying agent is considered the most effective for achieving a very low water content?

A3: For achieving very low residual moisture levels (in the sub-10 ppm range), activated 3Å molecular sieves are highly recommended.[9] They are very efficient, though they may take longer to work compared to other agents.[3]

Q4: How do I know when I have added enough of a solid drying agent?

A4: A common method is to observe the behavior of the drying agent. Initially, the drying agent will clump together as it absorbs water. Continue adding small portions of the drying agent and swirling the mixture until some of the newly added agent remains free-flowing as a fine powder, indicating that the bulk of the water has been removed.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Cloudy or hazy appearance of this compound after drying. Incomplete drying or fine particles of the drying agent suspended in the liquid.Allow the mixture to stand for a longer period to ensure complete water absorption. If haziness persists, filter the solution through a fluted filter paper or a small plug of cotton wool.
Low yield of this compound after drying and recovery. Adsorption of the ester onto the drying agent, especially with fine powders like magnesium sulfate.After decanting or filtering the dried liquid, rinse the remaining drying agent with a small amount of fresh, anhydrous solvent (e.g., diethyl ether) and combine the rinse with the main product.
Unexpected side products detected after drying. Hydrolysis of the ester due to an incompatible drying agent (e.g., a strongly acidic or basic one).Choose a neutral and inert drying agent like anhydrous sodium sulfate or molecular sieves. Re-evaluate the compatibility of the chosen drying agent with your specific experimental conditions.
Drying agent becomes a single solid mass. A large amount of water was present in the this compound.Before adding a chemical drying agent, perform a preliminary drying step by washing the organic layer with a saturated sodium chloride solution (brine). This will remove the majority of the dissolved water.[2][10]

Data Presentation: Comparison of Common Drying Agents

Drying AgentChemical FormulaCapacitySpeedIntensity (Efficiency)CostCompatibility with Esters
Magnesium SulfateMgSO₄HighHighMedium to HighLowGenerally useful, but slightly acidic.[6]
Sodium SulfateNa₂SO₄HighLowLowLowGenerally useful and neutral.
Calcium ChlorideCaCl₂HighMediumHighLowSuitable for most esters, but can form adducts with some.
Molecular Sieves (3Å/4Å)(Na₂O)ₓ·(Al₂O₃)ᵧ·(SiO₂)zHighMediumVery HighHighExcellent compatibility; very inert.[3][9]

Capacity refers to the amount of water that can be absorbed per unit weight of the drying agent. Speed indicates how quickly the drying agent works. Intensity (Efficiency) refers to the final level of dryness that can be achieved.

Experimental Protocol: Drying this compound with Anhydrous Magnesium Sulfate

This protocol is adapted from a documented synthesis of ethyl pivalate.[7]

1. Materials:

  • "Wet" this compound (containing residual water)
  • Anhydrous magnesium sulfate (MgSO₄) powder
  • Erlenmeyer flask or beaker
  • Spatula
  • Filtration setup (funnel, fluted filter paper, receiving flask)

2. Procedure:

  • Transfer the "wet" this compound into a clean, dry Erlenmeyer flask.
  • Using a spatula, add a small amount of anhydrous magnesium sulfate to the flask (approximately 1-2 grams per 100 mL of ester).
  • Gently swirl the flask. Observe the magnesium sulfate. If it clumps together at the bottom of the flask, it indicates the presence of water.
  • Continue adding small portions of anhydrous magnesium sulfate with intermittent swirling until some of the powder remains free-flowing and does not clump. This indicates that the water has been effectively removed.
  • Allow the mixture to stand for at least 15-20 minutes to ensure complete drying. For very wet samples, allowing it to stand overnight is also an option.[7]
  • Separate the dried this compound from the magnesium sulfate by either decanting the liquid carefully into a clean, dry flask or by gravity filtration through a fluted filter paper.
  • To maximize recovery, rinse the magnesium sulfate with a small volume of a dry, volatile solvent (like diethyl ether) and add the rinsing to the filtered product.
  • Remove the rinsing solvent, if used, by rotary evaporation.

Visualizations

Drying_Agent_Selection start Start: Wet Ethyl Trimethylacetate pre_dry Preliminary Drying? (e.g., Brine Wash) start->pre_dry drying_choice Choose Drying Agent pre_dry->drying_choice Yes mgso4 Magnesium Sulfate (Fast, High Capacity) drying_choice->mgso4 Speed is critical na2so4 Sodium Sulfate (Neutral, Low Cost) drying_choice->na2so4 Neutrality is key cacl2 Calcium Chloride (High Capacity) drying_choice->cacl2 High water content mol_sieves Molecular Sieves (High Efficiency, Inert) drying_choice->mol_sieves Ultimate dryness needed contact Contact with Ester & Allow Time for Drying mgso4->contact na2so4->contact cacl2->contact mol_sieves->contact separation Separate Drying Agent (Decant/Filter) contact->separation end End: Dry Ethyl Trimethylacetate separation->end

Caption: Logical workflow for selecting a suitable drying agent for this compound.

Experimental_Workflow cluster_prep Preparation cluster_drying Drying Process cluster_separation Separation & Recovery start 1. Place wet ester in a dry flask add_mgso4 2. Add initial portion of anhydrous MgSO4 start->add_mgso4 swirl 3. Swirl and observe for clumping add_mgso4->swirl check 4. More MgSO4 needed? swirl->check add_more Add more MgSO4 check->add_more Yes (clumping) stand 5. Let it stand for ~20 minutes check->stand No (free-flowing) add_more->swirl separate 6. Decant or filter the ester stand->separate rinse 7. Rinse MgSO4 with dry solvent (optional) separate->rinse end 8. Recovered dry This compound separate->end rinse->end

References

Technical Support Center: Minimizing Impurities in Industrial Ethyl Acetate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of industrial-grade ethyl acetate (B1210297).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in industrial-grade ethyl acetate?

A1: The most prevalent impurities found in industrial-grade ethyl acetate are typically residual reactants and byproducts from its synthesis, which is most commonly the Fischer esterification of ethanol (B145695) and acetic acid. These impurities primarily include:

  • Water: A byproduct of the esterification reaction.

  • Ethanol: Unreacted starting material.

  • Acetic Acid: Unreacted starting material, which can also form through hydrolysis of ethyl acetate.[1]

Other potential impurities, often present in trace amounts, may include related esters such as butyl acetate, isopropyl acetate, and methyl acetate, as well as methanol.[2]

Q2: What are the primary methods for purifying industrial ethyl acetate?

A2: The primary methods for purifying industrial ethyl acetate, particularly for demanding applications like pharmaceuticals, involve distillation techniques. These include:

  • Fractional Distillation: This is a common method used to separate components with different boiling points. It is effective at removing impurities like ethanol and water, which form azeotropes with ethyl acetate.[3][4]

  • Extractive Distillation: This technique involves adding a high-boiling point solvent (entrainer) to the mixture to alter the relative volatilities of the components, making the separation of the azeotropic mixture easier.

  • Azeotropic Distillation: This method involves adding a component that forms a new, lower-boiling azeotrope with one or more of the impurities, which can then be removed as the distillate.

For laboratory-scale purification, a common preliminary step is washing the crude ethyl acetate with an aqueous solution of sodium carbonate to neutralize and remove acidic impurities like acetic acid, followed by drying with agents such as anhydrous potassium carbonate or molecular sieves before distillation.

Q3: What level of purity is required for pharmaceutical applications?

A3: Pharmaceutical-grade ethyl acetate requires a high level of purity, typically with an assay of 99.8% to 100.5%.[5] Ethyl acetate is classified as a Class 3 residual solvent by the USP, indicating low toxic potential.[6][7] The concentration limits for impurities are stringent to ensure the safety and efficacy of the final drug product.

Data Presentation: Impurity Levels and Specifications

The following tables summarize typical impurity levels in crude and purified ethyl acetate and provide common specifications for pharmaceutical-grade material.

Table 1: Typical Impurity Profile of Industrial vs. Pharmaceutical Grade Ethyl Acetate

ImpurityTypical Concentration in Crude Industrial GradeSpecification for Pharmaceutical Grade
Water0.5 - 2.0%≤ 0.05% (500 ppm)
Ethanol0.5 - 3.0%≤ 0.075% (750 ppm)
Acetic Acid0.1 - 0.5%≤ 0.01% (100 ppm)
Other Organic VolatilesVariable≤ 0.1% (e.g., Methanol, other esters)
Purity (Assay) 95 - 99% ≥ 99.8%

Table 2: Pharmaceutical Grade Ethyl Acetate Specifications (Example)

ParameterSpecification
Assay (C4H8O2)99.8 - 100.5%[5]
Water Content≤ 500 ppm
Acidity (as Acetic Acid)≤ 100 ppm
Residue on Evaporation≤ 20 mg/100ml
Ethanol Content≤ 750 ppm
Color (APHA)≤ 10

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of ethyl acetate.

Fractional Distillation Issues

Q: My fractional distillation is not effectively separating the impurities. The purity of the collected ethyl acetate is lower than expected. What could be the cause?

A: Ineffective separation during fractional distillation can stem from several factors. The most common issues are related to the distillation rate and the efficiency of the fractionating column.

  • Possible Causes:

    • Distillation Rate is Too High: A rapid distillation rate does not allow for proper vapor-liquid equilibrium to be established within the column, leading to poor separation.

    • Insufficient Reflux: Inadequate reflux results in a reduced number of theoretical plates, diminishing the separation efficiency.

    • Inefficient Column Packing: The type and packing of the column material (e.g., Raschig rings, saddles, or structured packing) may not be providing enough surface area for the required number of theoretical plates.

    • Heat Loss from the Column: Significant heat loss can cause premature condensation and disrupt the vapor-liquid equilibrium.

  • Solutions:

    • Reduce the heating rate to ensure a slow and steady distillation.

    • Increase the reflux ratio to enhance the number of theoretical plates.

    • Ensure the fractionating column is adequately packed and of sufficient length for the required separation.

    • Insulate the distillation column to minimize heat loss.

Q: The temperature at the top of the distillation column is fluctuating and not holding steady at the boiling point of the azeotrope or pure component. Why is this happening?

A: Temperature fluctuations at the column head usually indicate an unstable distillation process or the presence of multiple components boiling off simultaneously.

  • Possible Causes:

    • Uneven Heating: Inconsistent heat input to the distillation flask can cause pulses of vapor to travel up the column.

    • Formation of Multiple Azeotropes: The presence of both water and ethanol can lead to the formation of binary and ternary azeotropes with ethyl acetate, which have very close boiling points, making a sharp temperature plateau difficult to achieve.[4]

    • Flooding of the Column: An excessively high boil-up rate can lead to liquid being carried up the column, disrupting the equilibrium.

  • Solutions:

    • Ensure a consistent and steady heat source.

    • Consider a preliminary drying step or a washing step to remove the bulk of water and acidic impurities before distillation.

    • Reduce the heating rate to prevent flooding.

Extractive Distillation Issues

Q: I am using extractive distillation with glycerol (B35011), but the separation of ethanol from ethyl acetate is still poor. What should I check?

A: Poor separation in extractive distillation often points to issues with the entrainer (solvent) or the operating parameters of the column.

  • Possible Causes:

    • Incorrect Solvent-to-Feed Ratio: The amount of glycerol being added may be insufficient to effectively alter the relative volatilities of ethyl acetate and ethanol.

    • Improper Feed Plate Location: The introduction of the crude ethyl acetate and the glycerol at suboptimal points in the column can lead to inefficient mixing and separation.

    • Insufficient Column Height: The column may not have enough theoretical plates to achieve the desired separation with the chosen entrainer.

  • Solutions:

    • Increase the solvent-to-feed ratio to enhance the separation factor.

    • Optimize the feed locations for both the crude ethyl acetate and the glycerol.

    • If feasible, use a taller column or one with more efficient packing to increase the number of theoretical plates.

General Purification and Handling Issues

Q: After washing my crude ethyl acetate with sodium carbonate solution, I'm having trouble with emulsion formation. How can I resolve this?

A: Emulsion formation is a common issue during the liquid-liquid extraction and washing steps, especially when there are surfactants or fine particulates present.

  • Possible Causes:

    • Vigorous Shaking: Overly aggressive mixing can create a stable emulsion.

    • Similar Densities of the Two Phases: A small density difference between the organic and aqueous layers can hinder separation.

  • Solutions:

    • Gently invert the separatory funnel instead of shaking it vigorously.

    • Add a small amount of brine (saturated NaCl solution) to increase the ionic strength and density of the aqueous layer, which can help to break the emulsion.

    • Allow the mixture to stand for a longer period to allow for phase separation.

    • If the emulsion persists, centrifugation can be an effective method to separate the layers.[8]

Q: My final purified ethyl acetate has a lingering acidic odor. What is the likely cause and how can I fix it?

A: A residual acidic odor strongly suggests the presence of acetic acid.

  • Possible Causes:

    • Incomplete Neutralization: The initial washing step with sodium carbonate may not have been sufficient to remove all the acetic acid.

    • Hydrolysis: The purified ethyl acetate may have undergone some hydrolysis back to acetic acid and ethanol, especially if moisture is present.

  • Solutions:

    • Repeat the washing step with a dilute sodium carbonate or sodium bicarbonate solution, followed by a water wash to remove any remaining base.

    • Ensure the ethyl acetate is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663), molecular sieves) before final distillation and storage.

    • Store the purified ethyl acetate in a tightly sealed container with a desiccant to prevent moisture ingress.

Experimental Protocols

Protocol 1: Preliminary Purification by Washing

This protocol is for the removal of acidic impurities and water from crude ethyl acetate before distillation.

  • Neutralization:

    • Place the crude ethyl acetate in a separatory funnel.

    • Add an equal volume of a 5% aqueous sodium carbonate solution.

    • Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from carbon dioxide evolution.

    • Allow the layers to separate and drain the lower aqueous layer.

  • Washing:

    • Wash the organic layer with an equal volume of deionized water by gently inverting the funnel.

    • Allow the layers to separate and drain the aqueous layer.

    • Repeat the water wash.

    • Finally, wash with an equal volume of brine (saturated NaCl solution) to help remove dissolved water from the organic layer.

  • Drying:

    • Drain the ethyl acetate layer into a clean, dry Erlenmeyer flask.

    • Add a suitable anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) until the drying agent no longer clumps together.

    • Swirl the flask and let it stand for at least 30 minutes.

    • Decant or filter the dried ethyl acetate into a distillation flask.

Protocol 2: Fractional Distillation

This protocol describes the purification of pre-treated ethyl acetate by fractional distillation.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, and a receiving flask.

    • Place a few boiling chips or a magnetic stir bar in the distillation flask containing the dried ethyl acetate.

    • Ensure all joints are properly sealed.

  • Distillation:

    • Begin heating the distillation flask gently.

    • As the liquid begins to boil, observe the vapor rising through the fractionating column.

    • Adjust the heating rate to maintain a slow and steady distillation, with a collection rate of approximately 1-2 drops per second.

    • Monitor the temperature at the head of the column.

  • Fraction Collection:

    • Collect any initial distillate that comes over at a lower temperature (forerun), which may contain more volatile impurities.

    • Collect the main fraction at the boiling point of pure ethyl acetate (77.1 °C).

    • Stop the distillation when the temperature begins to rise significantly above the boiling point of ethyl acetate or when only a small amount of liquid remains in the distillation flask. Do not distill to dryness.

  • Storage:

    • Store the purified ethyl acetate in a tightly sealed, dry container.

Protocol 3: Analysis of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the qualitative and quantitative analysis of impurities in ethyl acetate.

  • Sample Preparation:

    • Dilute the ethyl acetate sample in a suitable solvent if necessary. For trace analysis, direct injection may be possible.

  • GC-MS Parameters:

    • Gas Chromatograph (GC):

      • Column: A polar capillary column, such as a DB-WAX or equivalent (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness), is suitable for separating polar impurities like water, ethanol, and acetic acid from ethyl acetate.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 - 1.5 mL/min).

      • Inlet Temperature: 250 °C.

      • Injection Mode: Split (e.g., 50:1 split ratio) to avoid column overloading.

      • Oven Temperature Program:

        • Initial temperature: 40 °C, hold for 5 minutes.

        • Ramp: Increase at 10 °C/min to 200 °C.

        • Hold at 200 °C for 5 minutes.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 30 - 300.

  • Data Analysis:

    • Identify the peaks in the chromatogram by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify the impurities using an internal or external standard method.

Visualizations

Experimental Workflow for Ethyl Acetate Purification

G cluster_pre_treatment Pre-treatment cluster_purification Purification cluster_analysis Quality Control crude_ea Crude Ethyl Acetate washing Washing with Na2CO3 Solution crude_ea->washing drying Drying with Anhydrous Salt washing->drying distillation Fractional Distillation drying->distillation gc_ms GC-MS Analysis distillation->gc_ms pure_ea Pure Ethyl Acetate gc_ms->pure_ea

Caption: A general experimental workflow for the purification and analysis of ethyl acetate.

Troubleshooting Logic for Poor Distillation Separation

G start Poor Separation in Fractional Distillation check_rate Is Distillation Rate Slow and Steady? start->check_rate check_reflux Is Reflux Ratio Adequate? check_rate->check_reflux Yes solution_rate Reduce Heating Rate check_rate->solution_rate No check_column Is Column Efficient and Insulated? check_reflux->check_column Yes solution_reflux Increase Reflux Ratio check_reflux->solution_reflux No solution_column Improve Column Packing and Insulate check_column->solution_column No end_node Separation Improved check_column->end_node Yes solution_rate->end_node solution_reflux->end_node solution_column->end_node

Caption: A troubleshooting flowchart for addressing poor separation during fractional distillation.

References

Validation & Comparative

Ethyl trimethylacetate vs ethyl acetate stability

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Chemical Stability of Ethyl Trimethylacetate and Ethyl Acetate (B1210297)

For researchers, scientists, and drug development professionals, understanding the chemical stability of ester-containing molecules is paramount for predicting shelf-life, degradation pathways, and in vivo metabolic fate. This guide provides a detailed comparison of the stability of this compound (also known as ethyl pivalate) and ethyl acetate, focusing on their susceptibility to hydrolysis and thermal decomposition. The significant steric hindrance imparted by the trimethylacetyl group in this compound renders it substantially more stable than the sterically unhindered ethyl acetate.

Comparative Stability Data

The following table summarizes the key stability parameters and physical properties of this compound and ethyl acetate. Direct quantitative comparison of hydrolysis rates is supplemented by Taft steric parameters, which provide a well-established measure of the impact of steric effects on reaction rates.

ParameterThis compoundEthyl AcetateRationale for Difference
Structure (CH₃)₃CCOOCH₂CH₃CH₃COOCH₂CH₃Presence of a bulky t-butyl group adjacent to the carbonyl in this compound.
Hydrolytic Stability HighLowThe t-butyl group in this compound sterically hinders the approach of nucleophiles (e.g., water, hydroxide (B78521) ions) to the electrophilic carbonyl carbon, significantly slowing the rate of hydrolysis.[1]
Taft Steric Parameter (Eₛ) of Acyl Group -1.74 (for t-butyl)0.00 (for methyl)The large negative value for the t-butyl group quantifies its significant steric hindrance compared to the methyl group's reference value.[1]
Alkaline Hydrolysis Rate Constant (k) Significantly lower than ethyl acetate~0.1120 L·mol⁻¹·s⁻¹ at 25°C[2]The rate of hydrolysis is directly impacted by the steric hindrance of the acyl group.
Thermal Stability HigherLowerStudies on analogous isopropyl esters suggest that trimethylacetates are more thermally stable than acetates.[3]
Boiling Point 118 °C[4]77.1 °C[5]The larger molecular weight and size of this compound lead to stronger van der Waals forces and a higher boiling point.

Mechanism of Hydrolysis: The Role of Steric Hindrance

The hydrolysis of esters can be catalyzed by either acid or base. In both mechanisms, the rate-determining step involves the nucleophilic attack of a water molecule (in acid catalysis) or a hydroxide ion (in base catalysis) on the carbonyl carbon, leading to the formation of a tetrahedral intermediate.

The bulky trimethylacetyl group in this compound creates a significant steric shield around the carbonyl carbon. This steric hindrance makes it more difficult for the nucleophile to approach and attack the carbonyl group, thus increasing the activation energy of the reaction and dramatically slowing the rate of hydrolysis compared to the sterically accessible carbonyl group in ethyl acetate.

G cluster_0 Ethyl Acetate Hydrolysis (Low Steric Hindrance) cluster_1 This compound Hydrolysis (High Steric Hindrance) EA_React Ethyl Acetate + OH⁻ EA_TS Tetrahedral Intermediate (Less Crowded) EA_React->EA_TS Fast Attack EA_Prod Acetate + Ethanol EA_TS->EA_Prod ET_React This compound + OH⁻ ET_TS Tetrahedral Intermediate (Highly Crowded) ET_React->ET_TS Slow, Hindered Attack Steric_Hindrance Bulky t-butyl group ET_Prod Trimethylacetate + Ethanol ET_TS->ET_Prod

Caption: Steric hindrance in ester hydrolysis.

Experimental Protocol: Determination of Hydrolysis Rate Constant

The rate of alkaline hydrolysis (saponification) of both esters can be determined by monitoring the change in conductivity of the reaction mixture over time. The consumption of highly mobile hydroxide ions (OH⁻) and their replacement by less mobile acetate or trimethylacetate ions leads to a decrease in conductivity.

Objective: To determine and compare the second-order rate constants for the alkaline hydrolysis of ethyl acetate and this compound at a constant temperature.

Materials:

  • Ethyl acetate solution (e.g., 0.04 M)

  • This compound solution (e.g., 0.04 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.04 M)

  • Conductivity meter and probe

  • Constant temperature water bath

  • Volumetric flasks, pipettes, and beakers

  • Stopwatch

Procedure:

  • Solution Preparation: Prepare equimolar solutions of the esters and NaOH in deionized water.

  • Temperature Equilibration: Place the reactant solutions in the constant temperature water bath (e.g., 25°C) for at least 20 minutes to reach thermal equilibrium.

  • Initial Conductance (L₀): To determine the initial conductance, mix a known volume of the NaOH solution with an equal volume of deionized water (in place of the ester solution) in the conductivity cell and record the value.

  • Reaction Initiation: Initiate the reaction by mixing equal volumes of the ester solution and the NaOH solution in a beaker. Start the stopwatch immediately upon mixing.

  • Conductivity Monitoring (Lₜ): Quickly transfer the reaction mixture to the conductivity cell (pre-equilibrated at the reaction temperature) and record the conductivity at regular time intervals (e.g., every 30 seconds for ethyl acetate, potentially much longer intervals for this compound) until the change becomes negligible.

  • Final Conductance (L∞): Allow a separate reaction mixture to proceed to completion (this can be accelerated by gentle heating) and then cool it back to the reaction temperature to measure the final conductance.

  • Data Analysis: For a second-order reaction with equal initial concentrations of reactants, the rate constant (k) can be determined from the slope of a plot of (L₀ - Lₜ) / (Lₜ - L∞) versus time. The slope of this linear plot will be equal to k multiplied by the initial concentration of the reactants.

G cluster_workflow Experimental Workflow Start Prepare Equimolar Reactant Solutions Equilibrate Equilibrate Solutions at Constant Temp. Start->Equilibrate Mix Mix Ester and NaOH Start Timer Equilibrate->Mix Measure Monitor Conductivity Over Time (Lt) Mix->Measure Plot Plot (L₀-Lₜ)/(Lₜ-L∞) vs. Time Measure->Plot Calculate Calculate Rate Constant (k) from Slope Plot->Calculate End Compare k values Calculate->End

Caption: Workflow for hydrolysis rate determination.

Conclusion

The chemical stability of this compound is significantly greater than that of ethyl acetate, primarily due to the steric hindrance provided by the t-butyl group. This steric bulk impedes the nucleophilic attack required for hydrolysis, resulting in a much slower degradation rate. This principle is a cornerstone of prodrug design, where ester groups can be sterically shielded to control the rate of in vivo hydrolysis and drug release. For applications requiring high stability against hydrolysis and elevated temperatures, this compound is a superior alternative to ethyl acetate. Conversely, when facile ester cleavage is desired, the sterically unhindered nature of ethyl acetate is advantageous. The experimental protocol outlined provides a robust method for quantifying these stability differences in a laboratory setting.

References

A Comparative Guide to Ester Protecting Groups: Ethyl Pivalate in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the selection of an appropriate protecting group is a critical decision that profoundly influences the efficiency, selectivity, and overall success of a synthetic route. Ester protecting groups are fundamental tools for the temporary masking of carboxylic acids and hydroxyl groups, preventing their unwanted participation in chemical transformations. This guide provides an objective comparison of ethyl pivalate (B1233124) with other commonly employed ester protecting groups, supported by experimental data and detailed methodologies, to empower researchers in making informed strategic decisions.

The Pivaloate Group: A Bulwark Against Hydrolysis

The ethyl pivalate protecting group, characterized by the sterically demanding tert-butyl group adjacent to the ester carbonyl, offers exceptional stability across a wide range of reaction conditions. This steric hindrance effectively shields the carbonyl carbon from nucleophilic attack, rendering it significantly more robust than less hindered esters like acetates and benzoates.

Data Presentation: A Quantitative Comparison of Ester Stability

The stability of an ester protecting group is paramount to its utility. The following tables summarize the relative stability of ethyl pivalate and other common ester protecting groups under both basic and acidic conditions.

Table 1: Relative Stability to Alkaline Hydrolysis

The saponification of esters is a common cleavage pathway, and the rate of this reaction is highly sensitive to the steric environment of the carbonyl group.

Ester Protecting GroupStructureRelative Rate of Saponification (k_rel)Key Characteristics
Ethyl ChloroacetateEtO₂CCH₂Cl~760Highly labile, easily cleaved under mild basic conditions.
Ethyl Acetate (B1210297)EtO₂CCH₃1Standard reference for ester hydrolysis rates.
Ethyl BenzoateEtO₂CPh~0.02More stable than acetate due to electronic effects.
Ethyl Pivalate EtO₂CC(CH₃)₃ ~0.01 Exceptionally stable to basic hydrolysis due to steric hindrance. [1]

Note: Relative rates are approximate and can vary with specific reaction conditions. The data presented provides a general trend for comparison.

Table 2: Stability and Cleavage Conditions of Common Ester Protecting Groups

The choice of a protecting group is often dictated by the orthogonality of its cleavage conditions relative to other functional groups present in the molecule.

Protecting GroupCommon Cleavage ConditionsStability to AcidStability to BaseOrthogonality
Acetyl (Ac)Mild acid or base (e.g., K₂CO₃/MeOH)LabileLabileLimited
Benzoyl (Bz)Stronger acid or base than AcetylMore stable than AcMore stable than AcModerate
tert-Butyl (tBu)Strong acid (e.g., TFA, HCl)[2]LabileStableHigh (orthogonal to base-labile groups)
Benzyl (Bn)Hydrogenolysis (e.g., H₂, Pd/C)StableStableHigh (orthogonal to acidic/basic cleavage)
Allyl (All)Pd(0) catalysis (e.g., Pd(PPh₃)₄)StableStableHigh (orthogonal to most conditions)
Pivaloyl (Piv) Strong acid, strong base, or reductive conditions Stable Very Stable [1]High (especially against nucleophiles)

Experimental Protocols: Methodologies for Deprotection

The effective removal of a protecting group is as crucial as its stability. Below are representative experimental protocols for the cleavage of pivaloate and other common ester protecting groups.

Protocol 1: Alkaline Hydrolysis of Ethyl Acetate (for comparison)
  • Reaction: Saponification of ethyl acetate with sodium hydroxide (B78521).

  • Procedure: A solution of ethyl acetate (1 equivalent) in a mixture of ethanol (B145695) and water (e.g., 3:1) is treated with an aqueous solution of sodium hydroxide (1.1 equivalents) at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is neutralized with a dilute acid (e.g., 1 M HCl) and the product, acetic acid, is extracted with an appropriate organic solvent.[3][4]

Protocol 2: Cleavage of an Aryl Pivaloate under Non-hydrolytic Conditions
  • Reaction: Thiol-mediated cleavage of a pivaloate ester.

  • Procedure: A mixture of the aryl pivaloate (1 equivalent), thiophenol (1.2 equivalents), and potassium carbonate (0.1 equivalents) in N-methyl-2-pyrrolidone (NMP) is heated to reflux. The reaction is monitored by TLC. Upon completion, the mixture is cooled, diluted with water, and the product phenol (B47542) is extracted with an organic solvent. This method offers a non-hydrolytic alternative for cleavage.

Protocol 3: Acid-Catalyzed Cleavage of a tert-Butyl Ester
  • Reaction: Deprotection of a tert-butyl ester using trifluoroacetic acid (TFA).

  • Procedure: The tert-butyl ester is dissolved in dichloromethane (B109758) (DCM). An equal volume of TFA is added, and the solution is stirred at room temperature. The reaction is typically rapid and can be monitored by TLC. After completion, the solvents and excess TFA are removed under reduced pressure.[2]

Mandatory Visualizations: Workflows and Logical Relationships

To aid in the strategic selection of an ester protecting group, the following diagrams illustrate key decision-making processes and experimental workflows.

G cluster_0 Protecting Group Selection Workflow start Define Synthetic Strategy (Target Molecule, Key Reactions) stability Assess Required Stability (Acidic, Basic, Reductive, Oxidative) start->stability orthogonality Consider Orthogonality (Cleavage conditions for other PGs) stability->orthogonality cleavage Evaluate Cleavage Conditions (Mild vs. Harsh, Reagent Compatibility) orthogonality->cleavage select_pg Select Optimal Ester Protecting Group cleavage->select_pg

Caption: A workflow for the rational selection of an ester protecting group.

G cluster_1 General Deprotection Workflow start Protected Substrate reaction_setup Dissolve in Suitable Solvent Add Deprotection Reagent start->reaction_setup monitoring Monitor Reaction Progress (TLC, LC-MS, GC) reaction_setup->monitoring workup Quench Reaction (if necessary) Neutralize monitoring->workup extraction Extract Product with Organic Solvent workup->extraction purification Purify Product (Chromatography, Recrystallization) extraction->purification product Isolated, Deprotected Product purification->product

Caption: A generalized experimental workflow for the deprotection of esters.

Conclusion

The choice of an ester protecting group is a nuanced decision that hinges on a careful evaluation of stability, ease of cleavage, and orthogonality with other functional groups in a synthetic sequence. Ethyl pivalate stands out as a protecting group of exceptional stability, particularly towards basic and nucleophilic conditions, owing to the steric hindrance imparted by the tert-butyl moiety.[1] While less labile than simple acetates and benzoates, this robustness makes it an invaluable tool in complex syntheses where milder protecting groups would fail. For protecting groups that require acidic cleavage, tert-butyl esters offer a reliable option with excellent orthogonality to base-labile groups.[2] Ultimately, a thorough understanding of the reactivity and stability of the available ester protecting groups, as outlined in this guide, is essential for the successful design and execution of sophisticated synthetic strategies in research and development.

References

Navigating Stability: A Comparative Guide to the Hydrolysis of Hindered Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stability of ester-containing molecules is a critical parameter influencing formulation, shelf-life, and in vivo efficacy. This guide provides an objective comparison of the hydrolytic stability of hindered esters, supported by experimental data and detailed methodologies, to aid in the rational design and selection of ester-based compounds.

The susceptibility of an ester bond to hydrolysis is significantly influenced by the steric environment surrounding the carbonyl group. Bulky substituents, or "hindered groups," can physically obstruct the approach of a nucleophile, such as a water molecule or a hydroxide (B78521) ion, thereby slowing the rate of cleavage. This principle of steric hindrance is a key consideration in the design of stable ester-containing drugs and prodrugs.

Comparative Hydrolytic Stability: A Data-Driven Overview

The effect of steric hindrance on the rate of ester hydrolysis is clearly demonstrated when comparing a homologous series of esters. As the steric bulk of the alcohol or acyl portion of the ester increases, the rate of hydrolysis generally decreases. This trend holds true under both acidic and basic conditions.

For instance, the relative rates of base-catalyzed hydrolysis (saponification) of alkyl acetates decrease dramatically with increasing steric hindrance around the ester's oxygen atom.

EsterRelative Rate of Saponification (Ethyl Acetate = 1)Taft Steric Parameter (Es)[1]
Methyl Acetate2.080.00
Ethyl Acetate1.00-0.07
Isopropyl Acetate0.14-0.47
tert-Butyl Acetate0.0076-1.54

Note: The relative rates are compiled from various sources and are intended for comparative purposes. Absolute rates are dependent on specific experimental conditions.

The Taft steric parameter, Es, provides a quantitative measure of the steric effect of a substituent.[1][2] A more negative Es value corresponds to greater steric hindrance. As shown in the table, there is a clear correlation between the increasing negative value of Es and the decreasing relative rate of saponification.

Understanding the Reaction Mechanisms

The hydrolysis of esters can be catalyzed by either acid or base. In both mechanisms, the degree of steric hindrance around the carbonyl carbon plays a crucial role in determining the reaction rate.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.[3][4][5]

Acid_Catalyzed_Hydrolysis cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_steric_hindrance Steric Hindrance cluster_step3 Step 3: Proton Transfer & Elimination Ester Ester Protonated_Ester Protonated Ester Ester->Protonated_Ester + H₃O⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate + H₂O (Rate-determining step) Products Carboxylic Acid + Alcohol Tetrahedral_Intermediate->Products - H₃O⁺ Steric_Hindrance Bulky 'R' groups hinder this attack

Caption: Acid-catalyzed ester hydrolysis mechanism.

In the rate-determining step, a water molecule attacks the protonated carbonyl carbon. Bulky alkyl groups (R and R') create steric hindrance, making this attack more difficult and thus slowing down the reaction.

Base-Catalyzed Hydrolysis (Saponification)

In basic hydrolysis, a hydroxide ion directly attacks the carbonyl carbon of the ester.[6][7][8] This is generally a faster process than acid-catalyzed hydrolysis because the hydroxide ion is a stronger nucleophile than water.

Base_Catalyzed_Hydrolysis cluster_step1 Step 1: Nucleophilic Attack cluster_steric_hindrance Steric Hindrance cluster_step2 Step 2: Elimination cluster_step3 Step 3: Deprotonation Ester Ester Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate + OH⁻ (Rate-determining step) Carboxylic_Acid Carboxylic Acid Tetrahedral_Intermediate->Carboxylic_Acid - OR'⁻ Steric_Hindrance Bulky 'R' groups hinder this attack Carboxylate Carboxylate Salt Carboxylic_Acid->Carboxylate + OR'⁻ Alcohol Alcohol Titration_Workflow start Start prep Prepare reaction mixture (Ester + Acid/Base) start->prep incubate Incubate at constant temperature prep->incubate aliquot Withdraw aliquots at specific time intervals incubate->aliquot quench Quench reaction (e.g., with ice-cold water) aliquot->quench titrate Titrate with standard NaOH or HCl solution quench->titrate calculate Calculate concentration of acid/base at each time point titrate->calculate plot Plot ln[Ester] vs. time calculate->plot end Determine rate constant (k) from the slope plot->end HPLC_Workflow start Start prep Prepare reaction mixture (Ester + Buffer) start->prep incubate Incubate at constant temperature prep->incubate aliquot Withdraw aliquots at specific time intervals incubate->aliquot quench Quench reaction and prepare for injection aliquot->quench inject Inject sample into HPLC system quench->inject analyze Separate and quantify ester and product peaks inject->analyze plot Plot [Ester] vs. time analyze->plot end Determine rate constant (k) from the curve fit plot->end

References

A Comparative Guide to Purity Analysis of Ethyl Trimethylacetate: GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reagents and chemical intermediates like ethyl trimethylacetate is paramount for the integrity and reproducibility of experimental results. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of this compound. It includes detailed experimental protocols, comparative data, and workflow visualizations to aid in selecting the most appropriate method for your analytical needs.

Introduction to this compound and its Purity

This compound, also known as ethyl pivalate, is an ester widely used as a solvent and in various chemical syntheses. Its purity is crucial as impurities can lead to side reactions, affect reaction kinetics, and compromise the quality of the final product. The most common synthesis route is the Fischer esterification of trimethylacetic acid (pivalic acid) with ethanol, which may result in residual starting materials or byproducts.

Primary Purity Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it highly suitable for assessing the purity of this compound.

Experimental Protocol: GC-MS Analysis

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dilute to the mark with a suitable solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) of high purity.

  • Mix thoroughly to ensure homogeneity.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 35-350.

3. Data Analysis:

  • The purity of this compound is determined by calculating the peak area percentage from the total ion chromatogram (TIC).

  • Impurities are identified by comparing their mass spectra with reference libraries (e.g., NIST, Wiley).

Potential Impurities in this compound

Based on its synthesis, potential impurities that can be detected by GC-MS include:

  • Trimethylacetic acid (Pivalic acid): Unreacted starting material.

  • Ethanol: Unreacted starting material.

  • Byproducts of side reactions: Dependent on the specific synthesis conditions.

Alternative Purity Assessment Methods

While GC-MS is a primary method, other techniques can provide complementary or confirmatory data.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of a wide range of compounds. For this compound, a reversed-phase HPLC method can be employed.

Experimental Protocol: HPLC Analysis

1. Sample Preparation:

  • Prepare a sample solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detector at 210 nm.

  • Injection Volume: 10 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the analyte itself.

Experimental Protocol: ¹H-NMR Analysis

1. Sample Preparation:

  • Accurately weigh the this compound sample and a certified internal standard (e.g., maleic acid) into an NMR tube.

  • Dissolve the sample and internal standard in a known volume of a deuterated solvent (e.g., CDCl₃).

2. NMR Instrumentation and Conditions:

  • NMR Spectrometer: 400 MHz or higher.

  • Pulse Program: A standard quantitative ¹H-NMR pulse sequence with a sufficient relaxation delay (D1) to ensure complete T1 relaxation.

  • Data Processing: Integrate the signals corresponding to the analyte and the internal standard. The purity is calculated based on the integral ratios and the known purity of the internal standard.

Comparison of Analytical Methods

ParameterGC-MSHPLC-UV¹H-NMR
Principle Separation by volatility and partitioning, detection by massSeparation by polarity and partitioning, detection by UV absorbanceNuclear spin resonance in a magnetic field
Primary Application Purity of volatile compounds, impurity identificationPurity of non-volatile and UV-active compoundsAbsolute purity determination, structural elucidation
Sensitivity High (ppm to ppb)Moderate (ppm)Low (requires mg of sample)
Quantification Relative (Area %) or with calibration standardsRelative (Area %) or with calibration standardsAbsolute (with internal standard)
Impurity Identification Excellent (Mass spectral libraries)Limited (Retention time matching)Good (Structural information)
Sample Throughput HighHighModerate

Workflow for GC-MS Purity Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Integrate Peaks detect->integrate identify Identify Impurities integrate->identify quantify Calculate Purity integrate->quantify report Purity Report quantify->report

Ethyl Pivalate and Ethyl Trimethylacetate: A Comprehensive Comparison for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precision in chemical nomenclature is paramount. A frequent point of inquiry is the distinction between ethyl pivalate (B1233124) and ethyl trimethylacetate. This guide clarifies their relationship and provides a comprehensive overview of their physicochemical and spectroscopic properties, supported by established experimental protocols.

Physicochemical Properties

The physical and chemical properties of ethyl pivalate (or this compound) are well-documented and are crucial for its application in organic synthesis and as a solvent. A summary of these key properties is presented below.

PropertyValue
CAS Number 3938-95-2
Molecular Formula C₇H₁₄O₂
Molecular Weight 130.18 g/mol
IUPAC Name ethyl 2,2-dimethylpropanoate
Synonyms Ethyl pivalate, this compound, Ethyl 2,2-dimethylpropionate, Pivalic acid ethyl ester
Appearance Clear, colorless liquid
Odor Fruity
Density 0.856 g/mL at 25 °C
Boiling Point 118 °C
Melting Point -90 °C
Refractive Index 1.391 at 20 °C
Solubility Insoluble in water; soluble in ethanol (B145695) and ether.[2]

Experimental Protocols

The following are detailed methodologies for the determination of the key physicochemical properties of liquid organic compounds like ethyl pivalate.

Determination of Boiling Point (Capillary Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

  • Thiele tube or oil bath

  • Thermometer (0-200 °C range)

  • Small test tube (e.g., fusion tube)

  • Capillary tube (sealed at one end)

  • Heating source (e.g., Bunsen burner or heating mantle)

  • Stand and clamp

  • Liquid paraffin (B1166041) or other suitable heating oil

Procedure:

  • Fill the small test tube with the liquid sample to a depth of about 2-3 cm.

  • Place the capillary tube, with its sealed end uppermost, into the test tube containing the liquid.

  • Attach the test tube to the thermometer using a rubber band or thread, ensuring the bulb of the thermometer is level with the liquid in the test tube.

  • Suspend the assembly in a Thiele tube or an oil bath, making sure the heating oil level is above the level of the sample liquid but below the opening of the test tube.

  • Gently heat the side arm of the Thiele tube or the oil bath with constant stirring to ensure uniform temperature distribution.

  • Observe the capillary tube. As the temperature rises, air trapped in the capillary will bubble out.

  • The boiling point is reached when a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.

  • Stop heating and record the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube. This temperature is the boiling point of the liquid.

Determination of Density (Pycnometer Method)

Objective: To determine the mass per unit volume of the liquid.

Apparatus:

  • Pycnometer (a specific volume glass flask)

  • Analytical balance (accurate to ±0.001 g)

  • Thermometer

  • Distilled water

Procedure:

  • Thoroughly clean and dry the pycnometer.

  • Weigh the empty, dry pycnometer and record its mass (m₁).

  • Fill the pycnometer with distilled water and place it in a thermostat bath at a specific temperature (e.g., 25 °C) until it reaches thermal equilibrium.

  • Adjust the water level to the calibration mark, ensuring no air bubbles are present.

  • Wipe the outside of the pycnometer dry and weigh it. Record the mass (m₂).

  • Empty and dry the pycnometer completely.

  • Fill the pycnometer with the sample liquid and repeat steps 3-5. Record the mass of the pycnometer filled with the sample liquid (m₃).

  • The density of the liquid is calculated using the following formula: Density of liquid = [(m₃ - m₁) / (m₂ - m₁)] × Density of water at the measurement temperature.

Determination of Refractive Index (Abbe Refractometer)

Objective: To measure the extent to which light is bent when it passes through the liquid.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Light source (e.g., sodium lamp)

  • Dropper

  • Ethanol and distilled water for cleaning

Procedure:

  • Turn on the light source and the constant temperature water bath connected to the refractometer prisms. Set the desired temperature (e.g., 20 °C).

  • Clean the surfaces of the illuminating and refracting prisms with a soft tissue soaked in ethanol, followed by distilled water, and then allow them to dry completely.

  • Using a clean dropper, place a few drops of the liquid sample onto the surface of the illuminating prism.

  • Close the prisms firmly.

  • Look through the eyepiece and turn the coarse adjustment knob until the field of view is divided into a light and a dark region.

  • If a colored band is visible at the border of the light and dark regions, adjust the chromatic dispersion compensator to obtain a sharp, colorless borderline.

  • Turn the fine adjustment knob to bring the borderline exactly to the center of the crosshairs in the eyepiece.

  • Read the refractive index value from the scale.

Spectroscopic Data and Analysis

Spectroscopic techniques are essential for confirming the structure of a molecule.

Infrared (IR) Spectroscopy

Methodology: A thin film of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The plates are then mounted in the sample holder of an IR spectrometer. The instrument passes a beam of infrared radiation through the sample, and a detector measures the amount of radiation that is transmitted at different wavenumbers.

Key Spectral Features for Ethyl Pivalate:

  • A strong, sharp absorption band around 1735 cm⁻¹ corresponding to the C=O (carbonyl) stretching of the ester group.

  • Absorption bands in the region of 2950-3000 cm⁻¹ due to C-H stretching of the alkyl groups.

  • A characteristic C-O stretching absorption band in the fingerprint region, typically around 1150-1250 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. The tube is then placed in the strong magnetic field of an NMR spectrometer. The sample is irradiated with radiofrequency pulses, and the resulting signals are detected and processed to generate the NMR spectrum.

¹H NMR Spectral Data for Ethyl Pivalate (in CDCl₃):

  • A triplet at ~1.15 ppm, integrating to 3H, corresponding to the methyl protons (-OCH₂CH₃).

  • A quartet at ~4.05 ppm, integrating to 2H, corresponding to the methylene (B1212753) protons (-OCH₂CH₃).

  • A singlet at ~1.20 ppm, integrating to 9H, corresponding to the nine equivalent protons of the tert-butyl group (-C(CH₃)₃).

¹³C NMR Spectral Data for Ethyl Pivalate (in CDCl₃):

  • A signal around 178 ppm for the carbonyl carbon (C=O).

  • A signal around 60 ppm for the methylene carbon (-OCH₂-).

  • A signal around 39 ppm for the quaternary carbon (-C(CH₃)₃).

  • A signal around 27 ppm for the methyl carbons of the tert-butyl group (-C(CH₃)₃).

  • A signal around 14 ppm for the methyl carbon (-OCH₂CH₃).

Mass Spectrometry (MS)

Methodology: A small amount of the volatile liquid sample is introduced into the ion source of a mass spectrometer, where it is vaporized and ionized, typically by electron impact (EI). The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. A detector then records the abundance of each ion.

Key Fragmentation Peaks for Ethyl Pivalate (EI-MS):

  • Molecular Ion (M⁺): A peak at m/z = 130, corresponding to the intact molecule.

  • Base Peak: A prominent peak at m/z = 57, corresponding to the stable tert-butyl cation [(CH₃)₃C]⁺, formed by the loss of the ethoxycarbonyl radical (•COOCH₂CH₃).

  • Other significant fragments may be observed at m/z = 101 (loss of an ethyl group), m/z = 85 (loss of an ethoxy group), and m/z = 29 (ethyl cation).

Visualization of Chemical Identity

The following diagrams illustrate the synonymous relationship between ethyl pivalate and this compound and their common chemical identity.

A Ethyl Pivalate C IUPAC: ethyl 2,2-dimethylpropanoate CAS: 3938-95-2 Formula: C₇H₁₄O₂ A->C is a synonym for B This compound B->C is a synonym for G cluster_physicochemical Physicochemical Properties cluster_spectroscopic Spectroscopic Analysis Boiling Point Boiling Point Density Density Boiling Point->Density Refractive Index Refractive Index Density->Refractive Index IR Spectroscopy IR Spectroscopy NMR Spectroscopy NMR Spectroscopy IR Spectroscopy->NMR Spectroscopy Mass Spectrometry Mass Spectrometry NMR Spectroscopy->Mass Spectrometry Ethyl 2,2-dimethylpropanoate Ethyl 2,2-dimethylpropanoate Ethyl 2,2-dimethylpropanoate->Boiling Point Determined by Ethyl 2,2-dimethylpropanoate->IR Spectroscopy Characterized by

References

A Comparative Guide to Catalysts for Ethyl Pivalate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of ethyl pivalate (B1233124), an important ester with applications in fragrances, flavors, and as a specialty solvent, is critically dependent on the choice of catalyst. This guide provides an objective comparison of common catalysts used for the esterification of pivalic acid with ethanol (B145695), supported by experimental data to aid in catalyst selection for research and development. We will delve into the performance of homogeneous acid catalysts, heterogeneous solid acid catalysts, and biocatalysts, presenting a comprehensive overview of their efficacy, reusability, and reaction conditions.

Performance Comparison of Catalysts

The efficiency of ethyl pivalate synthesis is significantly influenced by the catalyst employed. The following table summarizes the performance of representative catalysts from three major classes: homogeneous acids, heterogeneous solid acids, and biocatalysts. It is important to note that the presented data is collated from various sources, and direct comparison should be approached with caution due to differing experimental conditions.

Catalyst TypeCatalyst ExampleReaction TimeTemperature (°C)Molar Ratio (Acid:Alcohol)Yield (%)ReusabilityKey AdvantagesKey Disadvantages
Homogeneous Acid Sulfuric Acid (H₂SO₄)3 hoursReflux (~78)1:5.6~77[1]Not readily reusableHigh activity, low costCorrosive, difficult to separate from product, generates waste[2]
Heterogeneous Solid Acid Amberlyst-152 - 8 hours60 - 801:2 - 1:10High (up to 97% for similar esters)[3]Good, can be reused for multiple cycles with slight activity loss[1][4]Non-corrosive, easily separable, reusable[2]Can have lower activity than homogeneous catalysts, potential for pore blockage[5]
Heterogeneous Solid Acid H-ZSM-5 Zeolite4 - 24 hours100 - 1501:5 - 1:15Moderate to HighGoodHigh thermal stability, shape selectivity, non-corrosive[6]Requires higher temperatures, potential for diffusional limitations
Biocatalyst Candida antarctica Lipase (B570770) B (CALB)4 - 48 hours30 - 601:1 - 1:5High (up to 95% for similar esters)[3]Excellent, especially when immobilized[7]High selectivity, mild reaction conditions, environmentally benign[8]Higher cost, can be sensitive to substrate and solvent, slower reaction rates[9]

Experimental Protocols

Detailed methodologies for the synthesis of ethyl pivalate using the compared catalysts are provided below.

Protocol 1: Sulfuric Acid (Homogeneous Acid) Catalyzed Synthesis

This protocol is a classic example of Fischer-Speier esterification.

Materials:

  • Pivalic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (98%)

  • 10% Sodium carbonate solution

  • Magnesium sulfate (B86663) (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine pivalic acid and an excess of absolute ethanol (e.g., a 1:5.6 molar ratio).

  • Slowly and carefully add concentrated sulfuric acid to the mixture while stirring.

  • Heat the mixture to reflux and maintain for 3 hours.[1]

  • After cooling, transfer the mixture to a separatory funnel and wash with a 10% sodium carbonate solution to neutralize the acid.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and purify the ethyl pivalate by distillation. The fraction boiling between 108-111°C should be collected.[1]

Protocol 2: Amberlyst-15 (Heterogeneous Solid Acid) Catalyzed Synthesis

This protocol utilizes a reusable solid acid catalyst.

Materials:

  • Pivalic acid

  • Ethanol

  • Amberlyst-15 resin

  • Anhydrous sodium sulfate

  • Solvent (e.g., toluene, or solvent-free)

Procedure:

  • Activate the Amberlyst-15 resin by drying it in an oven at 100-110°C for several hours.

  • In a round-bottom flask, combine pivalic acid, ethanol (e.g., a 1:3 molar ratio), and the activated Amberlyst-15 (e.g., 10-20 wt% of pivalic acid).

  • If using a solvent, add it to the flask.

  • Heat the mixture to the desired temperature (e.g., 70°C) with constant stirring.

  • Monitor the reaction progress using a suitable analytical technique (e.g., GC or TLC).

  • Upon completion, cool the mixture and separate the Amberlyst-15 catalyst by simple filtration. The catalyst can be washed with a solvent (e.g., ethanol), dried, and stored for reuse.

  • The filtrate contains the ethyl pivalate. Wash with a mild base if necessary, dry over anhydrous sodium sulfate, and purify by distillation.

Protocol 3: Candida antarctica Lipase B (Biocatalyst) Catalyzed Synthesis

This protocol employs an enzyme for a green synthesis approach.

Materials:

  • Pivalic acid

  • Ethanol

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Molecular sieves (optional, to remove water)

  • Organic solvent (e.g., heptane (B126788) or solvent-free)

Procedure:

  • In a temperature-controlled shaker or stirred vessel, combine pivalic acid, ethanol (e.g., a 1:1 molar ratio), and the immobilized lipase (e.g., 5-10 wt% of the total reactants).

  • If desired, add molecular sieves to the reaction mixture to absorb the water produced during the esterification, which can improve the yield.

  • Incubate the mixture at a mild temperature (e.g., 40-50°C) with continuous agitation.

  • Monitor the formation of ethyl pivalate over time using GC analysis.

  • Once the reaction reaches equilibrium or the desired conversion, stop the reaction and recover the immobilized enzyme by filtration. The enzyme can be washed and reused.

  • The liquid phase, containing ethyl pivalate, can be purified by distillation or chromatography.

Visualizing the Process and Mechanisms

To better understand the workflow of a comparative catalyst study and the underlying reaction mechanisms, the following diagrams are provided.

Catalyst_Comparison_Workflow cluster_prep Catalyst Preparation and Characterization cluster_reaction Esterification Reaction cluster_analysis Analysis and Evaluation cluster_conclusion Conclusion Catalyst_Selection Select Catalysts (Homogeneous, Heterogeneous, Biocatalyst) Catalyst_Prep Prepare/Activate Catalysts Catalyst_Selection->Catalyst_Prep Catalyst_Char Characterize Catalysts (e.g., Acidity, Surface Area) Catalyst_Prep->Catalyst_Char Add_Catalyst Add Catalyst to each Reaction Catalyst_Char->Add_Catalyst Reaction_Setup Set up Reactions (Pivalic Acid + Ethanol) Reaction_Setup->Add_Catalyst Reaction_Conditions Control Reaction Conditions (Temp, Time, Molar Ratio) Add_Catalyst->Reaction_Conditions Monitoring Monitor Reaction Progress (e.g., GC, TLC) Reaction_Conditions->Monitoring Product_Isolation Isolate and Purify Product Monitoring->Product_Isolation Performance_Eval Evaluate Performance (Yield, Selectivity) Product_Isolation->Performance_Eval Reusability_Test Test Catalyst Reusability Performance_Eval->Reusability_Test Comparative_Analysis Comparative Analysis of Results Reusability_Test->Comparative_Analysis Optimal_Catalyst Identify Optimal Catalyst Comparative_Analysis->Optimal_Catalyst Acid_Catalyzed_Esterification cluster_reactants Reactants cluster_products Products Pivalic_Acid Pivalic Acid (R-COOH) Protonation Protonation of Carbonyl Oxygen Pivalic_Acid->Protonation H⁺ Ethanol Ethanol (R'-OH) Nucleophilic_Attack Nucleophilic Attack by Ethanol Ethanol->Nucleophilic_Attack Protonation->Nucleophilic_Attack Proton_Transfer Proton Transfer Nucleophilic_Attack->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Deprotonation Deprotonation Water_Elimination->Deprotonation Water Water (H₂O) Water_Elimination->Water Ethyl_Pivalate Ethyl Pivalate (R-COOR') Deprotonation->Ethyl_Pivalate -H⁺ Lipase_Catalyzed_Esterification Lipase Lipase Enzyme (E-OH) Acyl_Enzyme Acyl-Enzyme Intermediate (E-O-COR) Pivalic_Acid Pivalic Acid (R-COOH) Pivalic_Acid->Acyl_Enzyme + Lipase Tetrahedral_Intermediate Tetrahedral Intermediate Acyl_Enzyme->Tetrahedral_Intermediate + Ethanol Ethanol Ethanol (R'-OH) Ethanol->Tetrahedral_Intermediate Ethyl_Pivalate Ethyl Pivalate (R-COOR') Tetrahedral_Intermediate->Ethyl_Pivalate Regenerated_Lipase Regenerated Lipase (E-OH) Tetrahedral_Intermediate->Regenerated_Lipase

References

Validation of Ethyl Trimethylacetate Synthesis: A Comparative Guide to Spectral Data Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate synthesis and validation of chemical compounds are paramount. This guide provides a comparative analysis of the synthesis of ethyl trimethylacetate, a common solvent and intermediate in organic synthesis.[1] We present a detailed experimental protocol for its synthesis via Fischer esterification and compare it with an alternative green chemistry approach. The validation of the synthesized product is demonstrated through a comprehensive analysis of its spectral data.

Comparative Synthesis Methodologies

The most common method for synthesizing this compound is the Fischer esterification of trimethylacetic acid (also known as pivalic acid) with ethanol (B145695) in the presence of an acid catalyst.[2] An alternative, more environmentally friendly approach, involves the use of a reusable ionic liquid catalyst.

ParameterFischer EsterificationIonic Liquid Catalysis
Catalyst Concentrated Sulfuric AcidBrønsted Acidic Ionic Liquid
Solvent Excess Ethanol or Non-polar Solvent (e.g., Toluene)None (Reactants as solvent)
Temperature 60-110 °C (Reflux)[3]Typically 80-120 °C
Reaction Time 1-10 hours[3]1-5 hours
Typical Yield ~77%[4]88-95%[2]
Work-up Neutralization, Extraction, Distillation[4]Simple product separation, Catalyst recycling[2]

Experimental Protocols

Method 1: Fischer Esterification

This protocol is adapted from the synthesis of similar esters.[4][5][6][7]

Materials:

  • Trimethylacetic acid (pivalic acid)

  • Absolute ethanol

  • Concentrated sulfuric acid

  • 10% Sodium carbonate solution

  • Anhydrous magnesium sulfate

  • Heating mantle, reflux condenser, separatory funnel, distillation apparatus

Procedure:

  • In a round-bottom flask, combine 306 g of trimethylacetic acid with 1035 ml of absolute ethanol.[4]

  • Slowly add 65 ml of concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.[4]

  • Fit the flask with a reflux condenser and heat the mixture under reflux for three hours.[4]

  • After cooling, transfer the mixture to a separatory funnel and extract with 4 liters of a 10% sodium carbonate solution to neutralize the excess acid.[4]

  • Collect the organic layer and dry it overnight with anhydrous magnesium sulfate.[4]

  • Filter the mixture and purify the crude product by distillation at atmospheric pressure. Collect the fraction at 108-111 °C.[4]

Method 2: Ionic Liquid Catalysis (Alternative)

Brønsted acidic ionic liquids have been shown to be effective catalysts for esterification, offering advantages such as thermal stability and recyclability.[2] This method generally involves heating the carboxylic acid and alcohol with the ionic liquid, followed by simple separation of the product, as the ionic liquid is immiscible with the ester.

Spectral Data for Validation

The identity and purity of the synthesized this compound can be confirmed by spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) [8]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.2t3H-O-CH₂-CH₃
~1.15s9H-C(CH₃ )₃
~4.05q2H-O-CH₂ -CH₃

¹³C NMR (Carbon NMR)

Chemical Shift (δ) ppmAssignment
~178C =O
~60-O-CH₂ -CH₃
~38-C (CH₃)₃
~27-C(CH₃ )₃
~14-O-CH₂-CH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Functional Group
~2970C-H stretch (alkane)
~1730C=O stretch (ester)
~1150C-O stretch (ester)
Mass Spectrometry (MS)
m/zInterpretation
130[M]⁺ (Molecular ion)
101[M - C₂H₅]⁺
85[M - OC₂H₅]⁺
57[(CH₃)₃C]⁺

Visualizing the Process

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound via Fischer esterification.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_validation Validation reactants Pivalic Acid + Ethanol catalyst H₂SO₄ Catalyst reflux Reflux (3h) reactants->reflux catalyst->reflux neutralize Neutralize with Na₂CO₃ solution reflux->neutralize extract Extract Organic Layer neutralize->extract dry Dry over MgSO₄ extract->dry distill Distillation dry->distill product Pure Ethyl Trimethylacetate distill->product nmr NMR ir IR ms MS product->nmr product->ir product->ms

Caption: Workflow for the synthesis and validation of this compound.

Illustrative Signaling Pathway: Ester Prodrug Activation

This compound itself is not a signaling molecule, but the ester functional group is critical in drug design, often used in prodrugs that are activated by cellular esterases. The diagram below illustrates this general concept.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm prodrug Ester Prodrug (Lipophilic) esterase Esterase prodrug->esterase Hydrolysis active_drug Active Drug (Hydrophilic) esterase->active_drug target Cellular Target (e.g., Receptor, Enzyme) active_drug->target Binding & Effect

Caption: General pathway for intracellular activation of an ester prodrug.

References

A Comparative Guide to Ethyl Pivalate and tert-Butyl Acetate as Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and pharmaceutical development, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, process efficiency, and overall safety and environmental impact. This guide provides a detailed comparison of two ester solvents, ethyl pivalate (B1233124) and tert-butyl acetate (B1210297), offering insights into their physicochemical properties, performance in chemical reactions, and safety profiles to aid in informed solvent selection.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physical and chemical properties of a solvent is the first step in determining its suitability for a specific application. The table below summarizes the key physicochemical properties of ethyl pivalate and tert-butyl acetate.

PropertyEthyl Pivalatetert-Butyl Acetate
Molecular Formula C7H14O2C6H12O2
Molar Mass 130.18 g/mol 116.16 g/mol
Boiling Point 118 °C97-98 °C
Melting Point -90 °CNot available
Density 0.856 g/mL at 25 °C0.866 g/mL at 20 °C
Flash Point 15 °C17 °C
Solubility in Water InsolubleInsoluble
Solubility in Organic Solvents Soluble in many organic solventsSoluble in many organic solvents like ethanol (B145695) and ether

Performance in Chemical Reactions: A Comparative Overview

While direct comparative studies between ethyl pivalate and tert-butyl acetate in the same reaction are limited in publicly available literature, their performance can be inferred from their properties and documented applications.

tert-Butyl Acetate is frequently employed as a solvent in a variety of reactions, including palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] Its moderate boiling point allows for reactions to be conducted at elevated temperatures, which can be beneficial for reaction rates. Furthermore, it is recognized for its use in tert-butylation reactions, where it can act as both a reagent and a solvent.[3]

Ethyl Pivalate , with its higher boiling point, can be advantageous for reactions requiring more elevated temperatures to proceed at a reasonable rate. Its use as a solvent and intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances suggests its compatibility with a range of chemical transformations.[4] The steric hindrance provided by the pivaloyl group can sometimes influence reaction selectivity.

It is important to note that solvent effects in palladium-catalyzed reactions can be complex, with polarity and coordinating ability playing significant roles in catalyst stability and reactivity.[2][5] The choice between ethyl pivalate and tert-butyl acetate may therefore depend on the specific requirements of the catalytic cycle.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful and safe laboratory work. Below are representative protocols for common organic reactions where these types of ester solvents might be employed.

Experimental Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a general procedure for a Suzuki-Miyaura cross-coupling reaction and can be adapted for use with either tert-butyl acetate or ethyl pivalate as the solvent, depending on the required reaction temperature and substrate solubility.

Materials:

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • tert-Butyl acetate or Ethyl pivalate (as solvent)

  • Water

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Add the chosen solvent (tert-butyl acetate or ethyl pivalate) and a small amount of water (e.g., 10:1 solvent to water ratio).

  • Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Experimental Protocol 2: Fischer Esterification

This protocol describes a general procedure for the synthesis of an ester from a carboxylic acid and an alcohol, which can be performed using an excess of the carboxylic acid or alcohol, or with one of the target solvents.

Materials:

  • Carboxylic acid (1.0 equiv)

  • Alcohol (1.2 equiv)

  • Acid catalyst (e.g., concentrated sulfuric acid, catalytic amount)

  • tert-Butyl acetate or Ethyl pivalate (as solvent, optional if one of the reactants is in large excess)

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, combine the carboxylic acid, alcohol, and the chosen solvent if necessary.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux with stirring for several hours. The reaction progress can be monitored by TLC or GC.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted carboxylic acid) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude ester can be purified by distillation.

Visualizing Workflows and Decision Making

Comparative Experimental Workflow

The following diagram illustrates a generalized workflow for a chemical synthesis, highlighting the stages where the choice between ethyl pivalate and tert-butyl acetate as a solvent is relevant.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Select Reactants & Catalyst start->reagents solvent_selection Solvent Selection: Ethyl Pivalate vs. tert-Butyl Acetate reagents->solvent_selection setup Reaction Setup solvent_selection->setup heating Heating & Reflux setup->heating monitoring Reaction Monitoring (TLC/GC) heating->monitoring quench Quenching & Extraction monitoring->quench purification Purification (Chromatography/Distillation) quench->purification analysis Product Analysis purification->analysis end End Product analysis->end

A generalized workflow for chemical synthesis.
Solvent Selection Logic

The decision to use ethyl pivalate or tert-butyl acetate depends on several factors. The following flowchart provides a logical guide for making this selection.

G start Start: Solvent Selection temp_req Required Reaction Temperature? start->temp_req reactivity Potential for Solvent Reactivity? temp_req->reactivity > 100°C temp_req->reactivity < 100°C voc VOC Exemption Critical? reactivity->voc Low reconsider Re-evaluate Solvent Choice or Reaction Conditions reactivity->reconsider High ep Select Ethyl Pivalate voc->ep No tba Select tert-Butyl Acetate voc->tba Yes

A decision flowchart for solvent selection.

Safety and Environmental Considerations

Toxicity: Both ethyl pivalate and tert-butyl acetate are generally considered to have low acute toxicity. However, as with all chemicals, appropriate personal protective equipment should be used, and work should be conducted in a well-ventilated area. For tert-butyl acetate, the major metabolite is tert-butanol, and its health effects are largely derived from studies on this alcohol.[6]

Environmental Impact: A significant advantage of tert-butyl acetate is its classification as a Volatile Organic Compound (VOC)-exempt solvent by the U.S. Environmental Protection Agency (EPA).[7][8] This means it has a negligible contribution to the formation of ground-level ozone (smog). This exemption makes it an attractive alternative to other more photochemically reactive solvents. Information on the biodegradability of ethyl pivalate is less readily available, but tert-butyl acetate can be a product of the aerobic biodegradation of ethyl tert-butyl ether (ETBE).[9][10]

Conclusion

Both ethyl pivalate and tert-butyl acetate are viable ester solvents for a range of applications in research and development. The choice between them should be guided by a careful consideration of the specific reaction requirements, including temperature, potential for side reactions, and desired environmental profile.

  • tert-Butyl Acetate offers the distinct advantage of being VOC-exempt, making it a more environmentally friendly choice where regulations on VOC emissions are a concern. Its lower boiling point is suitable for many standard reactions.

  • Ethyl Pivalate , with its higher boiling point, provides a wider operational temperature range for reactions that require more thermal energy.

Ultimately, empirical evaluation of both solvents in a specific chemical transformation is the most reliable method for determining the optimal choice for achieving desired yield, selectivity, and process efficiency.

References

Navigating Complex Syntheses: A Comparative Guide to the Cross-Reactivity of Ethyl Trimethylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate art of multi-step organic synthesis, the choice of protecting groups is a critical decision that can dictate the success or failure of a synthetic route. Ethyl trimethylacetate, which installs the pivaloyl (Piv) protecting group, is often selected for its notable stability. This guide provides a comparative analysis of the cross-reactivity of the pivaloyl group, offering experimental insights and data to inform its application in complex molecular construction.

Performance Comparison of Ester Protecting Groups

The stability of an ester protecting group is paramount when it must endure various reaction conditions targeted at other functionalities within a complex molecule. The pivaloyl group, due to the steric hindrance imparted by the tert-butyl moiety, exhibits significantly enhanced stability compared to less sterically encumbered acyl groups like acetate (B1210297) and benzoate.[1][2] This increased stability can be a double-edged sword, however, as harsher conditions are often required for its removal.[3][4]

The following table summarizes the relative stability of this compound (a pivaloate ester) in comparison to other common ethyl esters under various reaction conditions. The stability is rated on a qualitative scale from low to high, based on typical observations in synthetic chemistry.

Reaction ConditionEthyl Acetate (Acetate)Ethyl Benzoate (Benzoate)This compound (Pivaloate)
Acidic Hydrolysis (e.g., HCl, H₂SO₄) Low to MediumMediumHigh
Basic Hydrolysis (e.g., NaOH, K₂CO₃) LowMediumHigh
Reduction (e.g., LiAlH₄, DIBAL-H) LowLowMedium to High
Organometallic Addition (e.g., Grignard) LowLowMedium to High
Hydrogenolysis HighHighHigh
Oxidative Conditions HighHighHigh

This table illustrates that while all three ester groups are generally stable under oxidative and hydrogenolysis conditions, the pivaloyl group offers superior resistance to both acidic and basic hydrolysis, as well as to nucleophilic attack by reducing agents and organometallic reagents.[5][6] This robustness makes it an ideal choice for protecting alcohols in syntheses where these types of reagents are employed.

Experimental Protocols

To provide a practical context for the use of this compound (or its corresponding acylating agent, pivaloyl chloride), the following protocols detail the protection of a primary alcohol and a standard deprotection method.

Protocol 1: Protection of a Primary Alcohol using Pivaloyl Chloride

This protocol describes the protection of benzyl (B1604629) alcohol as a representative primary alcohol.

Materials:

Procedure:

  • To a solution of benzyl alcohol (1.0 eq) in dichloromethane (DCM) at 0 °C, add pyridine (1.5 eq).

  • Slowly add pivaloyl chloride (1.2 eq) to the solution while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel to yield the pure benzyl pivalate (B1233124).

Protocol 2: Deprotection of a Pivaloate Ester using Lithium Aluminum Hydride (LAH)

This protocol outlines the reductive cleavage of a pivaloate ester.

Materials:

  • Benzyl pivalate

  • Lithium aluminum hydride (LAH)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Sodium sulfate decahydrate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis under inert atmosphere

Procedure:

  • To a suspension of LAH (2.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of benzyl pivalate (1.0 eq) in anhydrous diethyl ether dropwise.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting mixture vigorously until a granular precipitate forms.

  • Add anhydrous Na₂SO₄, stir for another 15 minutes, and then filter the mixture.

  • Wash the filter cake with diethyl ether.

  • Combine the organic filtrates and concentrate under reduced pressure to obtain the deprotected alcohol.

Visualizing Protecting Group Strategy and Cross-Reactivity

The following diagrams illustrate the conceptual framework of using protecting groups in a multi-step synthesis and the structural basis for the differential reactivity of common ester protecting groups.

G cluster_0 Synthetic Pathway cluster_1 Potential Cross-Reactivity A Starting Material (with functional groups A and B) P1 Protect Functional Group A A->P1 Protection Step R1 React at Functional Group B P1->R1 Intermediate 1 D1 Deprotect Functional Group A R1->D1 Intermediate 2 CR Side Reaction at Protected Group A R1->CR Undesired Cross-Reactivity FP Final Product D1->FP G cluster_steric Increasing Steric Hindrance acetate Acetate -O-C(=O)-CH₃ benzoate Benzoate -O-C(=O)-Ph acetate->benzoate pivaloate Pivaloate -O-C(=O)-C(CH₃)₃ benzoate->pivaloate lab2 More Hindered (Less Reactive) lab Less Hindered (More Reactive)

References

Safety Operating Guide

Proper Disposal of Ethyl Trimethylacetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ethyl trimethylacetate, also known as ethyl pivalate, is a flammable liquid that requires careful handling and disposal to ensure laboratory safety and environmental protection. This guide provides essential information for researchers, scientists, and drug development professionals on the proper procedures for the disposal of this compound, in addition to crucial safety protocols.

I. Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its potential hazards. It is a flammable liquid and can cause irritation to the skin, eyes, and respiratory tract.[1] Adherence to the following safety measures is mandatory:

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles and appropriate protective gloves when handling this compound.[1] In situations with a higher risk of splashing or spills, consider additional PPE such as a face shield and a flame-resistant lab coat.

  • Ventilation: All work with this compound should be conducted within a properly functioning chemical fume hood to minimize the inhalation of vapors.[2]

  • Ignition Sources: Keep this compound away from open flames, hot surfaces, and other potential sources of ignition.[1][3] Use spark-proof tools and explosion-proof equipment when handling this chemical.[1][3]

  • Storage: Store this compound in a cool, dry, and well-ventilated area in a tightly sealed container.[1][2]

II. Quantitative Data

The following table summarizes the key physical and chemical properties of this compound for quick reference.

PropertyValue
Synonyms Ethyl pivalate, Ethyl 2,2-dimethylpropionate[1][4]
CAS Number 3938-95-2[1][4][5]
Molecular Formula C7H14O2[4]
Molecular Weight 130.18 g/mol [4]
Appearance Clear, colorless liquid[1]
Boiling Point 118 °C[4]
Flash Point 15 °C - 16 °C (closed cup)[1][3][4]
Density 0.856 g/mL at 25 °C[4]

III. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: For small spills, use an inert absorbent material such as sand, silica (B1680970) gel, or a universal binder to contain the liquid.[3]

  • Collection: Carefully collect the absorbed material and place it into a compatible, sealable container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then wash with soap and water.

  • Waste Disposal: Dispose of the contaminated absorbent material and cleaning supplies as hazardous waste in accordance with institutional and local regulations.

IV. Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is incineration by a licensed waste disposal facility.[2] Under no circumstances should it be disposed of down the drain or in the regular trash.[2][6]

Experimental Protocol for Waste Collection:

  • Waste Container: Obtain a clearly labeled, compatible container for flammable liquid waste. Polyethylene containers are generally suitable.[6]

  • Labeling: Affix a hazardous waste label to the container before adding any waste. The label must clearly indicate "Hazardous Waste," "Flammable Liquid," and "this compound."

  • Segregation: Do not mix this compound waste with incompatible materials such as strong oxidizing agents, acids, or bases.[3]

  • Collection: Carefully transfer the waste this compound into the designated container, avoiding splashes and spills. This should be done in a chemical fume hood.

  • Sealing: Securely close the container after each addition of waste.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from ignition sources until it is collected by the institution's environmental health and safety (EHS) department or a licensed waste disposal contractor.

  • Arranging for Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

V. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Generate Ethyl Trimethylacetate Waste B Obtain Labeled, Compatible Flammable Waste Container A->B C Transfer Waste to Container (in Fume Hood) B->C D Securely Seal Container C->D H Incompatible Waste (e.g., Oxidizers, Acids, Bases) C->H Do Not Mix With E Store in Designated Secondary Containment Area D->E F Contact EHS for Pickup E->F G Licensed Waste Disposal (Incineration) F->G

Caption: Workflow for the safe disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl trimethylacetate
Reactant of Route 2
Reactant of Route 2
Ethyl trimethylacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.